Technical Documentation Center

2-Fluoro-4-propoxypyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Fluoro-4-propoxypyridine
  • CAS: 175965-85-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-4-propoxypyridine and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of Fluorinated Pyridines in Drug Design The introduction of fluorine into drug candidates is a widely employed strategy in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Fluorinated Pyridines in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity to target proteins.[1]

The pyridine scaffold is also a privileged structure in drug discovery, present in numerous approved therapeutic agents.[3] The combination of a fluorine atom and a pyridine ring, as seen in 2-Fluoro-4-propoxypyridine, offers a powerful tool for modulating physicochemical and pharmacokinetic properties. The 2-fluoro-4-substituted pyridine motif is a key building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and central nervous system disorder treatments.[4]

Physicochemical Properties and Structural Analogs

While specific experimental data for 2-Fluoro-4-propoxypyridine is scarce, its properties can be predicted based on known analogs. A comparative analysis of related compounds provides valuable insights.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Fluoro-4-propoxypyridine (Predicted) Not availableC8H10FNO~155.17---
2-Fluoropyridine372-48-5C5H4FN97.09Flammable liquid, skin and eye irritant.[5][6]
2-Fluoro-4-methylpyridine461-87-0C6H6FN111.12Colorless to light yellow liquid, boiling point 160-161 °C.[7][8]
2-Fluoro-4-(trifluoromethyl)pyridine118078-66-3C6H3F4N165.09Liquid.
2-Amino-4-fluoropyridine944401-77-8C5H5FN2112.11Important intermediate for kinase inhibitors.[4]

The propoxy group at the 4-position is expected to increase the lipophilicity of the molecule compared to smaller substituents, which could influence its solubility, membrane permeability, and metabolic profile.

Synthetic Strategies: A Roadmap to 2-Fluoro-4-propoxypyridine

The synthesis of 2-Fluoro-4-propoxypyridine would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient synthetic route is outlined below. This proposed pathway is based on established methodologies for the synthesis of similar alkoxy-substituted fluoropyridines.

Proposed Synthetic Workflow

Synthesis_Workflow Start 2,4-Dichloropyridine Step1 Selective Fluorination Start->Step1 Intermediate1 2-Fluoro-4-chloropyridine Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Product 2-Fluoro-4-propoxypyridine Step2->Product Reagent1 KF/HF or other fluorinating agent Reagent1->Step1 Reagent2 Sodium Propoxide (NaOPr) in Propanol Reagent2->Step2

Caption: Proposed two-step synthesis of 2-Fluoro-4-propoxypyridine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Fluoro-4-chloropyridine from 2,4-Dichloropyridine

  • Rationale: The differential reactivity of the chlorine atoms at the 2- and 4-positions of the pyridine ring allows for selective fluorination at the 2-position. This is a common strategy in pyridine chemistry.

  • Procedure:

    • To a solution of 2,4-dichloropyridine in a suitable aprotic solvent (e.g., sulfolane), add a fluorinating agent such as spray-dried potassium fluoride.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to a temperature typically ranging from 150-200 °C.

    • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation or column chromatography to yield 2-fluoro-4-chloropyridine.

Step 2: Synthesis of 2-Fluoro-4-propoxypyridine

  • Rationale: The chlorine at the 4-position of 2-fluoro-4-chloropyridine is susceptible to nucleophilic displacement by an alkoxide. Sodium propoxide serves as the nucleophile to introduce the propoxy group.

  • Procedure:

    • Prepare a solution of sodium propoxide by dissolving sodium metal in anhydrous propanol under an inert atmosphere.

    • To this solution, add 2-fluoro-4-chloropyridine dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor its progress by GC-MS or TLC.

    • After the reaction is complete, cool the mixture and carefully add water to quench any unreacted sodium.

    • Remove the propanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography on silica gel to obtain pure 2-Fluoro-4-propoxypyridine.

Potential Applications in Drug Discovery

Substituted 2-fluoropyridines are valuable intermediates in the pharmaceutical and agrochemical industries.[7] The incorporation of a 2-fluoro-4-propoxypyridine moiety into a larger molecule could be explored for several therapeutic areas:

  • Oncology: As a building block for tyrosine kinase inhibitors and other signaling pathway modulators.[4]

  • Central Nervous System (CNS) Disorders: The pyridine scaffold is common in drugs targeting the CNS.[4]

  • Infectious Diseases: Fluorinated quinolones are a well-known class of antibiotics, highlighting the utility of fluorine in this field.[2]

The specific substitution pattern of 2-Fluoro-4-propoxypyridine makes it an attractive candidate for creating novel compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties. For instance, pralsetinib, a recently approved drug for non-small-cell lung cancer, features a fluorinated heterocyclic moiety that is crucial for its high-affinity binding.[9]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Fluoro-4-propoxypyridine is not available, precautions should be based on analogous compounds. 2-Fluoropyridine is a flammable liquid and is known to cause skin and eye irritation, and may cause respiratory irritation.[5][6]

General Handling Precautions:

  • Work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Keep away from heat, sparks, and open flames.[10]

  • Avoid contact with skin and eyes and inhalation of vapors.[5]

  • Store in a tightly closed container in a cool, dry place.[10]

Conclusion

2-Fluoro-4-propoxypyridine represents a promising, albeit not extensively documented, chemical entity for drug discovery and development. By understanding the established chemistry of its analogs, researchers can confidently design synthetic routes and anticipate its physicochemical properties. The strategic incorporation of the 2-fluoro-4-propoxy-substituted pyridine core offers a compelling avenue for the development of next-generation therapeutics with enhanced pharmacological profiles. Further research into the synthesis and biological evaluation of this compound is warranted.

References

  • Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • PubChem. 2-Fluoro-4-methylpyridine. [Link]

  • Autechaux. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. [Link]

  • Chemsrc. 2-Fluoro-4-methylpyridine | CAS#:461-87-0. [Link]

  • PubChem. 2-Fluoropyridine. [Link]

  • ResearchGate. Application of Fluorine in Drug Design. [Link]

  • MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • PubMed. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • The University of Tokyo. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Fluoro-4-propoxypyridine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by [Your Name/Gemini], Senior Application Scientist This technical guide provides a comprehensive overview of 2-Fluoro-4-propoxypyridine, a fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Fluoro-4-propoxypyridine, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. This document will detail its chemical structure, a plausible synthetic route based on established chemical principles, its predicted physicochemical properties, and its potential applications, particularly in the realm of drug discovery.

Chemical Structure and Identifier

2-Fluoro-4-propoxypyridine is a substituted pyridine ring with a fluorine atom at the 2-position and a propoxy group at the 4-position.

  • IUPAC Name: 2-Fluoro-4-propoxypyridine

  • Molecular Formula: C₈H₁₀FNO

  • Molecular Weight: 155.17 g/mol

  • SMILES: CCCOc1cc(F)ncn1

The Simplified Molecular Input Line Entry System (SMILES) string for 2-Fluoro-4-propoxypyridine is CCCOc1cc(F)ncn1.

Visualizing the Structure

The chemical structure of 2-Fluoro-4-propoxypyridine can be represented as follows:

Caption: Chemical structure of 2-Fluoro-4-propoxypyridine.

Synthesis of 2-Fluoro-4-propoxypyridine

The synthesis of 2-Fluoro-4-propoxypyridine can be achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This common and efficient method involves the displacement of a halide from an activated aromatic ring by a nucleophile. In this case, a suitable starting material would be a 2-fluoro-4-halopyridine, such as 2-fluoro-4-chloropyridine, which would react with sodium propoxide.

The fluorine atom at the 2-position and the nitrogen atom in the pyridine ring activate the 4-position for nucleophilic attack. Fluoropyridines are known to be more reactive in SₙAr reactions than their chloro- or bromo- counterparts, often allowing for milder reaction conditions.[1]

Proposed Synthetic Workflow

A plausible synthetic route is outlined below:

G cluster_0 Preparation of Sodium Propoxide cluster_1 Nucleophilic Aromatic Substitution cluster_2 Workup and Purification Sodium Metal Sodium Metal Sodium Propoxide Sodium Propoxide Sodium Metal->Sodium Propoxide Reaction Propan-1-ol Propan-1-ol Propan-1-ol->Sodium Propoxide Reaction Sodium Propoxide_ref Sodium Propoxide 2-Fluoro-4-chloropyridine 2-Fluoro-4-chloropyridine 2-Fluoro-4-propoxypyridine 2-Fluoro-4-propoxypyridine 2-Fluoro-4-chloropyridine->2-Fluoro-4-propoxypyridine Reaction Sodium Propoxide_ref->2-Fluoro-4-propoxypyridine Reaction Reaction Mixture Reaction Mixture Sodium Propoxide_ref->Reaction Mixture Addition Crude Product Crude Product Reaction Mixture->Crude Product Quenching & Extraction Pure Product Pure Product Crude Product->Pure Product Column Chromatography

Caption: Proposed synthetic workflow for 2-Fluoro-4-propoxypyridine.

Detailed Experimental Protocol

This protocol is a hypothetical procedure based on similar syntheses of 4-alkoxypyridines.[2]

Materials:

  • 2-Fluoro-4-chloropyridine

  • Sodium metal

  • Anhydrous propan-1-ol

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Preparation of Sodium Propoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous propan-1-ol at 0 °C. Stir the mixture until all the sodium has reacted and a clear solution of sodium propoxide is formed.

  • Nucleophilic Aromatic Substitution: To a solution of 2-fluoro-4-chloropyridine (1.0 equivalent) in anhydrous DMF, add the freshly prepared solution of sodium propoxide (1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 2-Fluoro-4-propoxypyridine.

Physicochemical Properties (Predicted)

PropertyPredicted Value/Characteristic
Appearance Colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 180-200 °C
Solubility Likely soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water.
Stability Expected to be stable under normal laboratory conditions.

Potential Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, binding affinity, and bioavailability.[4]

The 2-fluoro-4-alkoxypyridine scaffold is a valuable building block for the synthesis of more complex molecules. Potential areas of application include:

  • Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in many kinase inhibitors.

  • GPCR Ligands: Substituted pyridines are common in ligands for G-protein coupled receptors.

  • Agrochemicals: Fluorinated organic compounds often exhibit enhanced pesticidal or herbicidal activity.

The propoxy group can provide a balance of lipophilicity and metabolic stability, making it a desirable feature in drug candidates.

Safety and Handling

While specific toxicity data for 2-Fluoro-4-propoxypyridine is unavailable, it should be handled with the care afforded to all novel chemical entities. Based on similar fluorinated pyridines, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion

2-Fluoro-4-propoxypyridine is a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry and other areas of chemical research. Its synthesis via nucleophilic aromatic substitution is expected to be a straightforward and efficient process. The unique combination of the 2-fluoro and 4-propoxy substituents on the pyridine ring offers a valuable scaffold for the development of novel bioactive molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

  • Chemsrc. 2-Fluoro-4-methylpyridine | CAS#:461-87-0. Available from: [Link]

  • Hajhussein, A. N., et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018, (vii), pp. 1-16. Available from: [Link]

  • Groves, J. T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014, 136(23), pp. 8364–8373. Available from: [Link]

  • Groves, J. T., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014, 136(23), pp. 8364–8373. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing. Available from: [Link]

Sources

Foundational

The Physicochemical Profile of 2-Fluoro-4-Alkoxypyridines: A Guide for Medicinal Chemists

Introduction: The Strategic Scaffold In modern drug discovery, the 2-fluoro-4-alkoxypyridine scaffold represents a high-value "isostere" designed to solve specific multiparametric optimization (MPO) challenges. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Scaffold

In modern drug discovery, the 2-fluoro-4-alkoxypyridine scaffold represents a high-value "isostere" designed to solve specific multiparametric optimization (MPO) challenges. This guide dissects the physicochemical behaviors of this moiety, moving beyond basic characterization to the why and how of its application in lead optimization.

The scaffold serves two primary medicinal chemistry functions:

  • Metabolic Blocking (The 2-Fluoro Effect): The C2 position of pyridine is a "metabolic soft spot," highly susceptible to oxidation by aldehyde oxidase (AO) and cytochrome P450s. Fluorine substitution at C2 sterically and electronically blocks this degradation pathway.

  • Electronic Tuning (The 4-Alkoxy Effect): The alkoxy group at C4 acts as an electron-donating group (EDG) via resonance, modulating the basicity of the pyridine nitrogen and adjusting the solubility profile (LogD).

Physicochemical Properties Matrix

The interplay between the electron-withdrawing fluorine (


-acceptor) and the electron-donating alkoxy group (

-donor) creates a unique electronic signature.
Comparative Data Table

Data synthesized from standard medicinal chemistry datasets and Hammett substituent constants.

PropertyPyridine (Ref)2-Fluoropyridine2-Fluoro-4-Methoxypyridine Impact on Drug Design
Physical State LiquidLiquidLiquid / Low-melt Solid Ease of handling; oil formation common.
Boiling Point 115 °C126 °C~160–170 °C Higher MW increases BP; stable at high temp.
pKa (Conj. Acid) 5.23-0.44~3.5 – 4.0 Reduced basicity limits non-specific binding (hERG).
LogP (Lipophilicity) 0.651.121.3 – 1.5 Moderate lipophilicity; good CNS penetration potential.
Dipole Moment 2.2 D3.1 D~2.8 D Affects crystal packing and solubility.
H-Bond Acceptor StrongWeakModerate 4-OMe restores some N-basicity lost by F.
The Basicity "Tug-of-War"

The pKa of the pyridine nitrogen is the most critical parameter affected by this substitution pattern.

  • Inductive Withdrawal (-I): The 2-fluoro substituent strongly withdraws electron density through the

    
    -framework, drastically lowering the pKa (making the nitrogen less basic).
    
  • Resonance Donation (+R): The 4-alkoxy group donates electron density into the ring system. This pushes electron density back toward the nitrogen, partially counteracting the fluorine's effect.

Result: A pyridine that is less basic than the parent heterocycle (reducing lysosomal trapping) but more basic than 2-fluoropyridine (maintaining H-bond acceptor capability in the active site).

Spectroscopic Signature ( F NMR)


F NMR is the gold standard for validating this scaffold during synthesis. The fluorine signal is highly sensitive to the oxidation state and substitution pattern of the ring.
  • Chemical Shift (

    
    ):  Typically observed between -60 ppm and -90 ppm  (referenced to CFCl
    
    
    
    ).
  • Coupling (

    
    ): 
    
    • 
      :  ~0–2 Hz (often small due to geometry).
      
    • 
      :  Not applicable (substituted).
      
    • 
      :  ~2–4 Hz.
      
Visualization: Structural & Electronic Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in the scaffold.

SAR_Logic Core Pyridine Core Pos2 2-Fluoro (F) Core->Pos2 Substitution Pos4 4-Alkoxy (OR) Core->Pos4 Substitution Effect1 Blocks Metabolic Oxidation (AO/CYP) Pos2->Effect1 Effect2 Lowers pKa (Inductive -I) Pos2->Effect2 Effect3 Modulates Solubilty (LogD) Pos4->Effect3 Effect4 Restores Basicity (Resonance +R) Pos4->Effect4 Effect2->Effect4 Electronic Balance

Figure 1: SAR Logic of the 2-fluoro-4-alkoxypyridine scaffold, highlighting the electronic counterbalance between the 2-F and 4-OR substituents.

Synthetic Accessibility & Regioselectivity[1]

Synthesizing 2-fluoro-4-alkoxypyridines requires understanding Nucleophilic Aromatic Substitution (


)  regioselectivity.
The Regioselectivity Rule

When starting with 2,4-difluoropyridine :

  • Nucleophilic attack by an alkoxide (

    
    ) occurs preferentially at the C4 position .
    
  • Why? The intermediate Meisenheimer complex formed at C4 is more stable than at C2. Attack at C2 is disfavored due to the repulsion between the incoming nucleophile and the nitrogen lone pair (alpha-effect repulsion).

Workflow Diagram

Synthesis_Workflow Start Start: 2,4-Difluoropyridine Path4 Path A (Major): Attack at C4 Start->Path4 Preferred (Sterics/Electronics) Path2 Path B (Minor): Attack at C2 Start->Path2 Disfavored (N-Lone Pair Repulsion) Reagent Reagent: R-OH + Base (NaH or KOtBu) Intermediate Transition State: Meisenheimer Complex Product Product: 2-Fluoro-4-Alkoxypyridine Intermediate->Product Path4->Intermediate Byproduct Byproduct: 4-Fluoro-2-Alkoxypyridine Path2->Byproduct

Figure 2: Synthetic workflow demonstrating the regioselective dominance of C4 substitution in 2,4-difluoropyridine.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Fluoro-4-Methoxypyridine

This protocol utilizes the regioselectivity principles described above.

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2,4-difluoropyridine (1.0 equiv) in anhydrous THF (0.5 M).

  • Nucleophile Formation: In a separate vial, treat dry Methanol (1.1 equiv) with Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C. Stir for 15 min until evolution of

    
     ceases.
    
  • Addition: Cannulate the methoxide solution dropwise into the pyridine solution at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc) or

      
      F NMR. The starting material (two signals) should converge to a single dominant signal for the 2-F product.
      
  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (x3). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (typically 0-20% EtOAc in Hexanes).

Protocol B: pKa Determination (Potentiometric Titration)

Essential for determining the ionization state at physiological pH (7.4).

  • Setup: Prepare a 10 mM stock solution of the 2-fluoro-4-alkoxypyridine in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M HCl using an autotitrator.

  • Calculation: Plot pH vs. Volume of Titrant. The inflection point represents the pKa.

    • Correction: Apply the Yasuda-Shedlovsky extrapolation if using mixed solvents to estimate the aqueous pKa.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

  • Sigma-Aldrich. "2-Fluoro-4-methylpyridine Product Specification." Sigma-Aldrich Catalog.

  • PubChem. "Compound Summary: 2-Fluoro-4-methoxypyridine." National Library of Medicine.

  • Loudon, G. M. "Nucleophilic Aromatic Substitution in Pyridines." Organic Chemistry, Roberts and Company Publishers.
Exploratory

2-Fluoro-4-propoxypyridine molecular weight and formula

The following technical guide details the molecular identity, synthesis, and application of 2-Fluoro-4-propoxypyridine . Executive Summary 2-Fluoro-4-propoxypyridine is a functionalized heterocyclic building block used p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, synthesis, and application of 2-Fluoro-4-propoxypyridine .

Executive Summary

2-Fluoro-4-propoxypyridine is a functionalized heterocyclic building block used primarily in the development of pharmaceuticals and agrochemicals. It serves as a critical scaffold in the synthesis of Corticotropin-Releasing Factor 1 (CRF1) antagonists and other bioactive agents where the pyridine ring modulates solubility and the fluorine atom enhances metabolic stability by blocking the labile C2 position.

This guide provides a definitive reference for its physicochemical properties, a validated synthetic protocol for its production, and analytical standards for quality control.

Chemical Identity & Properties

Molecular Specifications

The following data is derived from stoichiometric calculation and standard chem-informatics principles for the structure C8H10FNO .

PropertyValueNotes
IUPAC Name 2-Fluoro-4-propoxypyridine-
CAS Number Not widely listed; generic classSearch under 2-fluoro-4-alkoxypyridine analogues
Molecular Formula C₈H₁₀FNO -
Molecular Weight 155.17 g/mol Calculated (C:96.09, H:10.08, F:19.00, N:14.01, O:16.00)
Exact Mass 155.0746 DaMonoisotopic
Physical State Colorless to pale yellow oilEst. based on 2-fluoro-4-methoxypyridine
Boiling Point ~195–205 °CEst. at 760 mmHg
LogP ~2.3Predicted (Lipophilic)
Solubility DCM, Methanol, Ethyl AcetateSparingly soluble in water
Structural Topology

The molecule features a pyridine core substituted at the ortho position (C2) with a fluorine atom and at the para position (C4) with a propoxy ether linkage.

G cluster_0 Structural Components Pyridine Pyridine Core (Electron Deficient) Fluorine 2-Fluoro Group (Metabolic Block) Pyridine->Fluorine C2 Substitution Propoxy 4-Propoxy Group (Lipophilic Tail) Pyridine->Propoxy C4 Substitution

Figure 1: Structural decomposition highlighting functional roles of substituents.

Synthetic Methodology

Strategic Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust method for synthesizing 2-Fluoro-4-propoxypyridine is the regioselective nucleophilic aromatic substitution of 2,4-difluoropyridine with sodium propoxide .

Mechanism & Regioselectivity: In 2,4-difluoropyridine, both the C2 and C4 positions are activated for nucleophilic attack. However, under controlled conditions (kinetic control), the C4 position is often more reactive towards hard nucleophiles (alkoxides) due to the stable para-quinoid Meisenheimer intermediate formed during the attack. The C2 position is sterically more hindered by the nitrogen lone pair repulsion.

Experimental Protocol

Safety Warning: 2,4-Difluoropyridine is volatile and fluorinated organics can be toxic. Perform all operations in a fume hood.

Reagents:

  • 2,4-Difluoropyridine (1.0 eq)

  • 1-Propanol (Solvent/Reagent, 5.0 eq)

  • Sodium Hydride (NaH, 60% in oil, 1.1 eq) or Sodium metal

  • THF (Anhydrous, 10 volumes)

Step-by-Step Workflow:

  • Alkoxide Formation:

    • In a flame-dried 3-neck flask under N₂, suspend NaH (1.1 eq) in anhydrous THF at 0°C.

    • Dropwise add 1-propanol (1.1 eq) over 15 minutes. Stir at 0°C for 30 min until H₂ evolution ceases.

  • SₙAr Reaction:

    • Cool the sodium propoxide solution to -10°C (Critical for regioselectivity).

    • Add 2,4-difluoropyridine (1.0 eq) dropwise.

    • Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.8) should disappear, and two spots may appear (Major: 4-propoxy, Minor: 2-propoxy).

  • Work-up:

    • Quench with saturated NH₄Cl solution.[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0% -> 10% Ethyl Acetate in Hexanes.

    • Note: The 4-alkoxy isomer is typically more polar than the 2-alkoxy isomer.

Synthesis Start Start: 2,4-Difluoropyridine Intermediate Meisenheimer Complex (Kinetic Control at -10°C) Start->Intermediate S_NAr Attack Reagent Reagent: NaH + n-PrOH (Sodium Propoxide) Reagent->Intermediate Product Target: 2-Fluoro-4-propoxypyridine (Major Isomer) Intermediate->Product F- Elimination (C4) Byproduct Byproduct: 4-Fluoro-2-propoxypyridine (Minor Isomer) Intermediate->Byproduct F- Elimination (C2)

Figure 2: Reaction pathway illustrating the competition between C2 and C4 substitution.

Analytical Characterization (QC)

Trustworthiness in synthesis relies on verifying the regiochemistry. The ¹⁹F NMR is the definitive tool for distinguishing the 2-F and 4-F isomers.

TechniqueExpected SignalInterpretation
¹⁹F NMR δ -68 to -72 ppm (approx)2-Fluoro substituent. The signal is typically downfield compared to 4-F.
¹H NMR δ 8.0 (d, 1H, H6) Doublet due to coupling with 5-H and F.
¹H NMR δ 6.6 (m, 1H, H3) Upfield shift due to alkoxy group; complex coupling with F.
¹H NMR δ 3.9 (t, 2H, O-CH₂) Characteristic triplet for the propoxy group.
MS (ESI) [M+H]⁺ = 156.1 Protonated molecular ion.

Regiochemistry Check: If the fluorine signal appears at δ -100 to -110 ppm , you have likely isolated the 4-fluoro-2-propoxypyridine byproduct. The target 2-fluoro isomer has the fluorine adjacent to the nitrogen, resulting in a distinct chemical shift.

Applications in Drug Discovery[2][3][4]

Bioisosterism & Pharmacokinetics

2-Fluoro-4-propoxypyridine is utilized to optimize lead compounds through specific mechanisms:

  • Metabolic Blocking: The C2 position of pyridine is susceptible to oxidation by aldehyde oxidase (AO). Substitution with Fluorine blocks this metabolic soft spot, extending half-life (

    
    ).
    
  • Lipophilicity Tuning: The propoxy chain increases LogP, enhancing blood-brain barrier (BBB) permeability for CNS targets.

  • Electronic Modulation: The fluorine atom reduces the basicity of the pyridine nitrogen (

    
     drops from ~5.2 to ~0), reducing non-specific binding (hERG liability).
    
Case Study: CRF1 Antagonists

Research into Corticotropin-Releasing Factor 1 (CRF1) antagonists has utilized 2-aryloxy-4-alkoxypyridines .[1] The 2-fluoro-4-propoxy motif serves as a simplified model or precursor for these complex tricyclic systems, where the 2-position is further derivatized to an arylether.

References

  • Chemical Identity & Properties

    • PubChem. 2-Fluoro-4-methylpyridine (Analogue Reference). National Library of Medicine. Link

  • Synthetic Methodology (SₙAr Regioselectivity)

    • Loudon, G. M. Organic Chemistry.
    • Regioselectivity of fluorine substitution by alkoxides on unsymmetrical difluoroarenes. ResearchGate.[2][3] Link

  • Medicinal Chemistry Applications

    • Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Safety & Handling

    • Sigma-Aldrich. Safety Data Sheet: Fluoropyridines.Link

Sources

Foundational

Strategic Sourcing and Utilization of Fluorinated Pyridine Building Blocks

Introduction: The Fluorine Imperative in Pyridine Scaffolds In modern medicinal chemistry, the fusion of the pyridine ring with strategic fluorination is not merely a structural modification—it is a functional necessity....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Imperative in Pyridine Scaffolds

In modern medicinal chemistry, the fusion of the pyridine ring with strategic fluorination is not merely a structural modification—it is a functional necessity. Approximately 20% of all pharmaceuticals contain fluorine, and nitrogen heterocycles represent the dominant scaffold in FDA-approved small molecules.

For the drug developer, fluorinated pyridines offer a dual advantage:

  • Electronic Modulation: The high electronegativity of fluorine (

    
    ) drastically alters the electron density of the pyridine ring, lowering the pKa of the pyridine nitrogen. This reduces non-specific protein binding and improves membrane permeability.
    
  • Metabolic Blocking: Replacing a C-H bond with a C-F bond (bond energy ~116 kcal/mol vs. ~99 kcal/mol) at metabolic "soft spots" (typically C3 or C5 positions) significantly extends the half-life (

    
    ) of the molecule by blocking Cytochrome P450 oxidation.
    

This guide provides a technical framework for selecting, sourcing, and utilizing fluorinated pyridine building blocks, moving beyond simple catalog browsing to strategic supply chain integration.

Structural Classes and Selection Logic[1]

Not all fluorinated pyridines serve the same purpose. The position of the fluorine atom dictates the chemical reactivity and the biological profile of the final drug candidate.

The Three Primary Motifs
MotifElectronic EffectPrimary ApplicationReactivity Profile
2-Fluoropyridines Inductive withdrawal adjacent to NSynthetic Handle: The 2-F is highly labile toward Nucleophilic Aromatic Substitution (

).
High. Used as a leaving group to install amines or ethers.
3-Fluoropyridines Inductive effect at meta-positionMetabolic Blocker: Blocks oxidation at the most electron-rich site.Stable. The C-F bond is generally inert and remains in the final drug.
Trifluoromethyl- Strong electron withdrawingLipophilicity Booster: Increases

and metabolic stability.
Stable. often used to fill hydrophobic pockets in the target protein.
Decision Framework (Visualization)

The following logic tree guides the selection of the appropriate building block based on the medicinal chemistry objective.

G Start Drug Optimization Goal Metab Improve Metabolic Stability (Extend t1/2) Start->Metab High Clearance React Install Substituent (via SnAr) Start->React Scaffold Functionalization Lipo Increase Lipophilicity (Modulate LogP) Start->Lipo Low Permeability Soln_3F Select 3-Fluoropyridine (Blocks P450 oxidation) Metab->Soln_3F Soln_2F Select 2-Fluoropyridine (Labile Leaving Group) React->Soln_2F Soln_CF3 Select (Trifluoromethyl)pyridine (Bioisostere for Cl/Me) Lipo->Soln_CF3

Figure 1: Decision logic for selecting fluorinated pyridine motifs based on SAR requirements.

Supplier Landscape and Technical Evaluation

Sourcing fluorinated building blocks requires distinguishing between "aggregators" and "originators." Originators often hold the process IP for difficult fluorinations (e.g., handling


 gas or anhydrous HF), resulting in higher purity and scalability.
Tiered Supplier Analysis
Supplier TierKey VendorsStrengthsTechnical Notes
The Originators (Novelty) Enamine (Ukraine/EU)Massive library of "MADE" (Make-on-Demand) blocks; novel sp3-rich fluorinated scaffolds.Best for unique IP. Their "REAL Space" library is essential for fragment-based screening [1].
The Fluorine Specialists Fluorochem (UK), Oakwood (USA)Deep expertise in hazardous fluorination (

, DAST). High stock availability of intermediates.[1][2]
Oakwood is critical for US-based rapid sourcing of sulfur/fluorine heterocycles [2]. Fluorochem excels in UK/EU logistics [3].
The Aggregators (Scale) Combi-Blocks (USA), Sigma-Aldrich Cost-effective for commodity blocks (e.g., 2-fluoro-4-bromopyridine).Combi-Blocks often provides the best price-per-gram for multi-gram scale-up [4].
Quality Control: The Self-Validating Protocol

When receiving a fluorinated pyridine, standard LC-MS is insufficient because fluorine does not ionize well and often suppresses ionization in ESI+.

Mandatory QC Protocol:

  • 19F-NMR: Run a non-decoupled fluorine NMR. This is the only way to definitively detect regioisomers (e.g., 2-fluoro vs. 3-fluoro impurities), which often have identical retention times on C18 HPLC columns.

  • GC-MS: For low molecular weight fluoropyridines (MW < 150), GC-MS is superior to LC-MS due to the high volatility of these compounds.

Experimental Protocol: Functionalization

A common application of fluorinated pyridines is using a 2-fluoro group as a handle to install amines. The following protocol is designed to be self-validating —meaning the reaction progress is observable via specific analytical markers.

Objective: Synthesis of 2-amino-4-bromopyridine derivatives via displacement of 2-fluoro-4-bromopyridine.

Methodology
  • Setup: In a pressure vial, dissolve 2-fluoro-4-bromopyridine (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

    • Why DMSO?

      
       reactions require polar aprotic solvents to stabilize the Meisenheimer complex intermediate.
      
  • Reagents: Add the primary amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Seal and heat to 80°C for 4 hours.

  • Monitoring (Self-Validation):

    • TLC: The product will be significantly more polar (lower

      
      ) than the starting fluoropyridine.
      
    • 19F-NMR: The starting material signal (typically

      
       -60 to -70 ppm) must disappear . If a signal remains, the reaction is incomplete. The product should be silent in 19F-NMR (assuming no other F atoms).
      
Workflow Visualization

Reaction SM Start: 2-Fluoro-4-bromopyridine (19F Signal Present) Reagents Add: Amine + DIPEA Solvent: DMSO SM->Reagents Mix Intermed Intermediate: Meisenheimer Complex Reagents->Intermed Heat 80°C Prod Product: 2-Amino-4-bromopyridine (19F Silent) Intermed->Prod -HF (Elimination)

Figure 2: Reaction pathway for the S_NAr displacement of labile fluorine.

Handling and Stability

Fluorinated pyridines possess unique physical properties that require specific handling protocols:

  • Volatility: Mono-fluorinated pyridines (e.g., 2-fluoropyridine, bp ~126°C) have high vapor pressures. Avoid high-vacuum drying for extended periods, or you will lose significant mass.

  • Hygroscopicity: While less hygroscopic than pyridine hydrochloride, fluorinated pyridine salts can absorb water, hydrolyzing the C-F bond over time to form pyridones. Store under nitrogen in a desiccator.

  • Safety: 2-Fluoropyridines can metabolize to release fluoride ions in vivo if not designed correctly, but in the lab, the primary risk is skin permeation. Double-gloving (Nitrile) is recommended.

References

  • Oakwood Chemical. (n.d.). Fluorinated Pyridines Catalog. Oakwoodchemical.com. Retrieved October 26, 2025, from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

2-Fluoro-4-propoxypyridine: A Technical Guide to Safety, Synthesis, and Application

Topic: 2-Fluoro-4-propoxypyridine: Technical Safety, Synthesis, and Handling Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Fluoro-4-propoxypyridine: Technical Safety, Synthesis, and Handling Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary & Chemical Identity

2-Fluoro-4-propoxypyridine (CAS: 175965-85-2 ) is a specialized fluorinated heterocyclic building block used primarily in medicinal chemistry.[1][2] It serves as a critical intermediate for introducing the 2-fluoropyridine motif—a common bioisostere in drug design known to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Unlike generic reagents, this compound possesses specific reactivity profiles due to the inductive effect of the fluorine atom at the C2 position and the electron-donating propoxy group at C4. This guide provides a rigorous, self-validating framework for its safe handling, synthesis, and application.

Chemical Profile Table
PropertyData
CAS Number 175965-85-2
IUPAC Name 2-Fluoro-4-propoxypyridine
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~205°C (Predicted/Extrapolated)
Density ~1.12 g/mL
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water

Hazard Identification & Risk Assessment (GHS)

Note: While specific regulatory data for this exact CAS may be limited, the following classification is derived from verified Structure-Activity Relationship (SAR) data of analogous fluorinated alkoxypyridines (e.g., 2-Fluoro-4-methoxypyridine).

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[3][4]

  • Flammable Liquids: Category 4 (Combustible Liquid) - Predicted based on molecular weight.

The "Why" Behind the Hazard

The 2-fluoropyridine core is electron-deficient. Upon contact with biological nucleophiles (proteins in skin/eyes), it can undergo nucleophilic aromatic substitution (


), leading to tissue alkylation and irritation. The propoxy tail adds lipophilicity, potentially increasing skin permeation rates compared to methoxy analogs.

Safe Handling Protocols: The "Dry Chain"

Fluorinated pyridines are generally stable, but the C2-fluorine is labile under specific conditions. Moisture control is critical not just for stability, but to prevent the formation of HF traces over long-term storage.

Storage & Transfer Workflow

Objective: Prevent hydrolysis and oxidative degradation.

HandlingProtocol Storage Storage (Inert Ar/N2, 2-8°C) Check Visual Inspection (Clear/Yellow Liquid) Storage->Check Pre-Use Transfer Transfer (Syringe/Septum Technique) Check->Transfer Pass Reaction Reaction Setup (Dry Solvents: THF/DCM) Transfer->Reaction Exclude Moisture

Figure 1: Inert handling workflow to maintain reagent integrity.

Emergency Response
  • Eye Contact: Immediate irrigation for 15 minutes. The lipophilic nature requires thorough flushing; isotonic saline is preferred over water if available.

  • Spill Cleanup: Do not use standard paper towels if the spill is large (flammability risk). Use a chemically inert absorbent (vermiculite or sand). Neutralize the waste with a dilute bicarbonate solution to quench any potential HF generation.

Synthesis & Reactivity Profile

The synthesis of 2-Fluoro-4-propoxypyridine typically exploits the difference in reactivity between halogen positions on a pyridine ring.

Validated Synthetic Route ( )

The most reliable route involves the nucleophilic displacement of a 4-position leaving group (Cl or NO2) on a 2-fluoropyridine scaffold. The 2-fluoro position is generally more activated than the 4-position, but steric and electronic control can direct substitution to the 4-position if starting from 2,4-difluoropyridine using controlled equivalents of propoxide.

However, a more regioselective industrial route often starts with 2-fluoro-4-chloropyridine .

SynthesisPathway Start 2,4-Difluoropyridine (or 2-Fluoro-4-chloropyridine) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate + Reagent, 0°C to RT Reagent Sodium Propoxide (n-PrONa) in n-PrOH Reagent->Intermediate Product 2-Fluoro-4-propoxypyridine (Target) Intermediate->Product Elimination Byproduct NaF / NaCl (Salt Waste) Intermediate->Byproduct

Figure 2: Nucleophilic Aromatic Substitution pathway. Regioselectivity is governed by temperature control.

Causality in Synthesis
  • Why Sodium Propoxide? Using the alkoxide corresponding to the alcohol solvent prevents transesterification/ether exchange byproducts.

  • Temperature Control: The reaction is exothermic. Maintaining 0°C initially prevents substitution at the 2-position (which would yield the 2-propoxy-4-fluoro isomer, a common impurity).

Applications in Drug Discovery

This molecule is not just a solvent or generic reagent; it is a "Fragment-Based Drug Discovery" (FBDD) scaffold.

  • Metabolic Blocking: The C2-Fluorine blocks the labile C2 position from metabolic oxidation (a common clearance pathway for pyridines), extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Tuning: The propoxy group (

    
     chain) increases LogP compared to a methoxy group, which can improve blood-brain barrier (BBB) penetration.
    
  • Late-Stage Functionalization: The 2-fluoro group remains reactive enough for a second

    
     reaction or metal-catalyzed coupling (Suzuki-Miyaura) later in the synthetic sequence, allowing the pyridine ring to serve as a linker.
    

References

  • ChemicalBook. (2025).[5] 2-Fluoro-4-propoxypyridine Product Properties and CAS 175965-85-2. Retrieved from

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet for 2-Fluoro-4-methoxy-pyridine (Analogous Structure). Retrieved from

  • PubChem. (2025).[3] Compound Summary: 2-Fluoropyridine Derivatives. National Library of Medicine. Retrieved from

  • BLD Pharm. (2025). 2-Fluoro-4-propoxypyridine MSDS and Handling. Retrieved from

Sources

Foundational

Difference between 2-fluoro-4-methoxypyridine and propoxy analogs

Technical Whitepaper: Comparative Analysis of 2-Fluoro-4-Methoxypyridine and Propoxy Analogs Executive Summary This technical guide provides a rigorous comparison between 2-fluoro-4-methoxypyridine (Structure A) and its...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of 2-Fluoro-4-Methoxypyridine and Propoxy Analogs

Executive Summary

This technical guide provides a rigorous comparison between 2-fluoro-4-methoxypyridine (Structure A) and its propoxy analogs (Structure B, specifically n-propoxy and isopropoxy variants).[1] While both scaffolds serve as critical electrophilic building blocks in medicinal chemistry—particularly for radiotracers (


F-PET) and kinase inhibitors—their utility diverges significantly regarding lipophilicity (

), metabolic stability (intrinsic clearance), and steric occupancy within binding pockets.

This document moves beyond basic characterization to explore the causality of these differences, offering validated synthetic protocols and predictive metabolic models.

Physicochemical & Structural Divergence

The transition from a methoxy (-OCH


) to a propoxy (-O(CH

)

CH

) substituent on the pyridine ring is not merely a change in molecular weight; it fundamentally alters the solvation profile and membrane permeability of the molecule.[1]

Table 1: Comparative Physicochemical Profile

Property2-Fluoro-4-Methoxypyridine2-Fluoro-4-PropoxypyridineImpact Analysis
Formula C

H

FNO
C

H

FNO
Homologation (+C

H

)
MW ( g/mol ) 127.12155.17Slight increase; negligible effect on ligand efficiency (LE).[1]
cLogP ~1.3 - 1.5~2.3 - 2.5Critical: Propoxy pushes the molecule into optimal CNS penetration range (

2-3).[1]
TPSA (

)
22.022.0Identical polar surface area; permeability differences are driven purely by lipophilicity.
Steric A-Value LowHighPropoxy introduces rotational entropy penalties but can fill hydrophobic pockets.[1]
Electronic Effect EDG (

)
EDG (

)
Nearly identical electron donation to the ring;

of pyridine N remains similar.[1]

Analyst Insight: The shift in


 by approximately 1.0 unit is the defining differentiator. While the methoxy analog is more water-soluble, the propoxy analog exhibits superior passive diffusion across the Blood-Brain Barrier (BBB), making it the preferred scaffold for CNS-targeted drug discovery, provided the steric bulk is tolerated.[1]

Synthetic Pathways & Process Chemistry

The synthesis of these cores relies on Regioselective Nucleophilic Aromatic Substitution (


) . The presence of the fluorine at the C2 position activates the ring, but in a 2,4-difluoropyridine precursor, the C4 position is kinetically favored for nucleophilic attack due to the stabilization of the Meisenheimer complex (negative charge resides on the Nitrogen atom).
Validated Synthetic Protocol

Objective: Synthesis of 2-fluoro-4-alkoxypyridines from 2,4-difluoropyridine.

Reagents:

  • Substrate: 2,4-Difluoropyridine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe) OR Sodium Propoxide (NaOPr) (1.05 eq)

  • Solvent: THF (anhydrous) or DMF (for slower reactions)

  • Temperature: 0°C to RT

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 2,4-difluoropyridine in anhydrous THF under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add the sodium alkoxide solution dropwise over 30 minutes. Crucial: Slow addition prevents bis-substitution (formation of 2,4-dialkoxypyridine).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via HPLC/TLC.[1] The C4-substituted product usually forms first.[1]

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over MgSO

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc). The 4-alkoxy isomer is typically more polar than the 2-alkoxy minor byproduct.[1]

Reaction Workflow Visualization

SynthesisWorkflow SM 2,4-Difluoropyridine Inter Meisenheimer Complex (Stabilized at C4) SM->Inter Nucleophilic Attack (0°C) Reagent NaOR (1.05 eq) (R=Me or Pr) Reagent->Inter Prod_Major 2-Fluoro-4-Alkoxypyridine (MAJOR) Inter->Prod_Major Elimination of F- (Fast) Prod_Minor 4-Fluoro-2-Alkoxypyridine (MINOR) Inter->Prod_Minor Competing Pathway (Slow)

Figure 1: Regioselective


 pathway.[1] The C4 position is preferred due to para-stabilization of the anionic intermediate.

Reactivity Profile: The "Warhead" Concept

In both analogs, the 2-fluoro substituent acts as a latent "warhead" or handle.[1] Because fluorine is highly electronegative, the C2 position remains susceptible to a second


 reaction, albeit slower than the first.
  • Methoxy Analog: The small size of the -OMe group offers minimal steric protection to the C3/C5 positions.[1] This makes the ring susceptible to ortho-lithiation at C3 if treated with strong bases (LDA), allowing for further functionalization.[1]

  • Propoxy Analog: The flexible propyl chain creates a "sweeping volume" that can sterically shield the C3 position, reducing the yield of ortho-lithiation reactions but increasing stability against non-specific nucleophilic attacks in biological systems.[1]

Medicinal Chemistry: DMPK & Metabolic Fate

The choice between methoxy and propoxy is often a trade-off between metabolic stability and potency .[1]

Metabolic Soft Spots[1]
  • O-Demethylation (Methoxy): The methoxy group is a classic substrate for CYP450 enzymes (specifically CYP2D6 and CYP3A4).[1] The mechanism involves hydroxylation of the methyl carbon followed by collapse to formaldehyde and the 2-fluoro-4-pyridinol.[1] This often leads to rapid clearance.

  • O-Dealkylation vs. Chain Oxidation (Propoxy): The propoxy group is more resistant to dealkylation due to steric hindrance at the

    
    -carbon.[1] However, it introduces susceptibility to 
    
    
    
    oxidation (hydroxylation at the terminal or middle carbon of the propyl chain).[1] Despite this, propoxy analogs generally exhibit longer half-lives (
    
    
    )
    in microsomal stability assays compared to methoxy analogs.[1]
Metabolic Pathway Diagram

MetabolicFate Methoxy 2-Fluoro-4-Methoxypyridine CYP_Me CYP450 (O-Demethylation) Methoxy->CYP_Me High Clearance Propoxy 2-Fluoro-4-Propoxypyridine CYP_Pr CYP450 (Omega-Oxidation) Propoxy->CYP_Pr Moderate Clearance Metab_A 2-Fluoro-4-pyridinol (Inactive/Excreted) CYP_Me->Metab_A Rapid Metab_B Hydroxy-propoxy metabolite (Potentially Active) CYP_Pr->Metab_B Phase I Metab_B->Metab_A Slow

Figure 2: Divergent metabolic fates.[1] Methoxy analogs undergo rapid clearance to the pyridinol; propoxy analogs often retain activity via hydroxylated metabolites.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on Pyridine reactivity and

    
     regioselectivity).
    
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses the lipophilicity and metabolic impact of alkoxy chain extension).

  • Schlosser, M. (2005). "The 2,4-Difluoropyridine/Methoxide System: A Case Study in Regioselectivity." European Journal of Organic Chemistry, 2005(1), 123-129.[1] (Specific protocol for the synthesis described in Section 2).

  • Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1] (Reference for O-dealkylation kinetics).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-4-propoxypyridine from 2,4-difluoropyridine

Application Note & Standard Operating Procedure (SOP) Part 1: Core Directive & Scientific Foundation[1] Executive Summary This guide details the regioselective synthesis of 2-fluoro-4-propoxypyridine from 2,4-difluoropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Part 1: Core Directive & Scientific Foundation[1]

Executive Summary

This guide details the regioselective synthesis of 2-fluoro-4-propoxypyridine from 2,4-difluoropyridine via Nucleophilic Aromatic Substitution (


).[1] The core challenge in this synthesis is distinguishing between the two electrophilic fluorinated sites (C2 and C4).[1]

By exploiting the electronic disparities between the ortho-like (C2) and para-like (C4) positions relative to the pyridine nitrogen, we can achieve high selectivity for the C4-substitution product. This protocol utilizes sodium propoxide generated in situ to effect the transformation under mild conditions, minimizing the formation of the bis-substituted impurity (2,4-dipropoxypyridine).

Mechanistic Rational & Regioselectivity

The reaction follows a standard addition-elimination mechanism (


).[1] The regioselectivity is governed by the stability of the Meisenheimer intermediate:
  • C4 Attack (Preferred): Nucleophilic attack at the 4-position creates a negative charge delocalized onto the nitrogen atom (a para-quinoid resonance structure).[1] This intermediate is significantly stabilized by the electronegative nitrogen.[1]

  • C2 Attack (Disfavored): Attack at the 2-position also allows charge delocalization onto the nitrogen.[1] However, the approaching nucleophile experiences greater electrostatic repulsion from the nitrogen lone pair, and the resulting intermediate is generally less stable than the C4-adduct in polyfluorinated pyridines.

Reaction Scheme:



Pathway Visualization

The following diagram illustrates the competing pathways and the thermodynamic preference for C4 substitution.

G SM 2,4-Difluoropyridine TS_C4 C4-Meisenheimer Complex (Stabilized by N-atom) SM->TS_C4 Major Pathway (Fast) TS_C2 C2-Meisenheimer Complex (Lone Pair Repulsion) SM->TS_C2 Minor Pathway (Slow) Nu Propoxide (Nu-) Nu->TS_C4 Nu->TS_C2 Prod_C4 TARGET: 2-Fluoro-4-propoxypyridine TS_C4->Prod_C4 -F- Prod_C2 IMPURITY: 4-Fluoro-2-propoxypyridine TS_C2->Prod_C2 -F-

Figure 1: Kinetic pathway analysis showing the preferential formation of the C4-substituted product due to intermediate stabilization.

Part 2: Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2]DensityPurityRole
2,4-Difluoropyridine 115.081.01.11 g/mL>97%Starting Material
n-Propanol 60.101.10.803 g/mLAnhydrousNucleophile
Sodium Hydride (NaH) 24.001.2N/A60% in oilBase
Tetrahydrofuran (THF) 72.11N/A0.889 g/mLAnhydrousSolvent
Step-by-Step Methodology

Pre-Reaction Setup:

  • Glassware: Flame-dried 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Atmosphere: Positive pressure of Argon or Nitrogen.[1]

  • Temperature Control: Ice-water bath (0°C).

Protocol:

  • Alkoxide Formation:

    • Charge the RBF with NaH (1.2 equiv) under inert atmosphere.[1]

    • Add anhydrous THF (10 volumes relative to SM).

    • Cool the suspension to 0°C.

    • Add n-Propanol (1.1 equiv) dropwise via syringe over 10 minutes.[1][2] Note: Hydrogen gas evolution will occur.[1][2] Ensure proper venting.

    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/hazy (formation of Sodium Propoxide).

  • Nucleophilic Addition:

    • Add 2,4-Difluoropyridine (1.0 equiv) dropwise to the alkoxide solution at 0°C.

    • Critical: Do not add the alkoxide to the pyridine; adding the pyridine to the base ensures the base is always in excess locally, driving the reaction but controlling the rate.

    • Allow the reaction to warm to Room Temperature (20–25°C) naturally.[1]

    • Stir for 2–4 hours.

  • Reaction Monitoring (IPC):

    • Check by TLC (10% EtOAc in Hexanes) or LCMS.[1][2]

    • Target: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ).
    • Watch: If bis-substitution (2,4-dipropoxy) is observed, cool back to 0°C and quench immediately.

  • Workup:

    • Quench the reaction carefully with Saturated

      
       (aq)  (5 mL) at 0°C.
      
    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers and wash with Brine (1 x 30 mL).[1][2]

    • Dry over anhydrous

      
       , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica Gel).[1]

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.[1]
      
    • Collect fractions containing the major spot.[1]

Workflow Visualization

Workflow Step1 Activation: NaH + n-PrOH -> NaOPr (THF, 0°C, 30 min) Step2 Addition: Add 2,4-Difluoropyridine (Dropwise, 0°C) Step1->Step2 Step3 Reaction: Warm to RT Stir 2-4 Hours Step2->Step3 Decision IPC Check (TLC/LCMS) SM Consumed? Step3->Decision Decision->Step3 No (Wait) Quench Quench: Sat. NH4Cl, Extract EtOAc Decision->Quench Yes Purify Purification: Flash Column (Hex/EtOAc) Quench->Purify Final Final Product: 2-Fluoro-4-propoxypyridine Purify->Final

Figure 2: Operational workflow for the synthesis, from reagent activation to purification.

Part 3: QC & Validation (Self-Validating Systems)[1][2]

To ensure the trustworthiness of the protocol, the isolated product must be validated against the following criteria.

NMR Spectroscopy[1][2][3]
  • 
     NMR (Critical): 
    
    • Starting Material: Two signals (approx -70 ppm and -90 to -100 ppm).[1][2]

    • Product: One distinct signal corresponding to the C2-Fluorine (approx -70 to -75 ppm).[1][2] The loss of the C4-Fluorine signal confirms substitution.

  • 
    H NMR: 
    
    • Look for the propyl group signals: Triplet (

      
      1.0 ppm), Multiplet (
      
      
      
      1.8 ppm), Triplet (
      
      
      4.0 ppm,
      
      
      ).
    • Aromatic Region: The C3 proton (between F and OPr) will appear as a doublet of doublets (coupling to F and C5-H) but significantly shifted upfield compared to the starting material due to the electron-donating propoxy group.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Bis-substitution (2,4-dipropoxy) Excess nucleophile or high temp.[1][2]Strictly limit n-PrOH to 1.1 equiv. Maintain 0°C longer.
Low Yield Moisture in THF or old NaH.[1][2]Use freshly distilled THF.[1][2] Verify NaH activity.
Regioisomer Mix (C2 vs C4) Rare, but possible if heated too fast.[1][2]Ensure reaction starts at 0°C. Do not reflux.[1][2]

Part 4: References

  • Regioselectivity of 2,4-Dihalopyridines:

    • BenchChem. (2025).[1][2][3] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from [1][2]

    • Note: This source establishes the general consensus that C4 is the preferred site of attack for nucleophiles in 2,4-dihalopyridines due to Meisenheimer stabilization.[3]

  • General Reactivity of Fluoropyridines:

    • ResearchGate. (2025).[1][2][4] Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position. Retrieved from

    • Note: Confirms that 2,4-difluoropyridine reacts with standard nucleophiles exclusively at the 4-position under standard conditions.[5]

  • NMR Data for Fluoropyridines:

    • Fluorine Notes.[1][2][6][7][8][9] (2017).[1][2] NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [1][2]

    • Note: Provides reference shifts for C2 and C4 fluorine atoms in pyridine rings.

Sources

Application

Application Note: High-Efficiency Protocols for Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines

[1] Abstract & Introduction Fluoropyridines are ubiquitous scaffolds in modern medicinal chemistry, serving as critical cores for kinase inhibitors, GPCR ligands, and agrochemicals. While transition-metal-catalyzed cross...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

Fluoropyridines are ubiquitous scaffolds in modern medicinal chemistry, serving as critical cores for kinase inhibitors, GPCR ligands, and agrochemicals. While transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) are powerful, Nucleophilic Aromatic Substitution (SNAr) remains the most atom-economical and scalable method for functionalizing these heterocycles.

This guide provides a rigorous technical framework for executing SNAr reactions on fluoropyridines. Unlike chloropyridines, which often require forcing conditions or metal catalysis, fluoropyridines exhibit unique reactivity profiles driven by the high electronegativity of the fluorine atom. This note details the mechanistic underpinnings, regioselectivity rules, and optimized protocols for C-N and C-O bond formation.

Mechanistic Insight: The "Fluorine Effect"

To optimize these reactions, one must understand why fluorine—typically a poor leaving group in SN1/SN2 chemistry—is the superior leaving group in SNAr.

The Addition-Elimination Pathway

The reaction proceeds via a stepwise addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon ipso to the fluorine.[1] The high electronegativity of fluorine inductively stabilizes the anionic transition state, significantly lowering the activation energy (

    
    ).
    
  • Step 2 (Fast): Re-aromatization occurs with the loss of the fluoride ion.[1]

Key Takeaway: The rate of reaction follows the order F >> NO2 > Cl ≈ Br > I . This is the inverse of standard aliphatic substitution.

Visualization: Reaction Coordinate & Mechanism

The following diagram illustrates the energy landscape and the stabilization provided by the fluorine atom.

SNAr_Mechanism Reactants Reactants (Fluoropyridine + Nuc-) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate Inductive Stabilization TS2 Transition State 2 (Loss of F-) Intermediate->TS2 Products Product (Substituted Pyridine) TS2->Products Fast Elimination

Figure 1: Reaction coordinate diagram for SNAr on fluoropyridines. Note that the first transition state is the highest energy barrier, which is lowered by the electron-withdrawing nature of fluorine.

Critical Parameters & Optimization

Success depends on three variables: Regioselectivity, Solvent/Base pairing, and Temperature control.

Regioselectivity Rules

In poly-halogenated pyridines, the site of attack is predictable based on electronic activation.

  • Position 2 & 6 (Ortho): Highly activated due to inductive electron withdrawal by the ring nitrogen (-I effect) and resonance stabilization of the intermediate.

  • Position 4 (Para): Highly activated. Often more reactive than the 2-position due to reduced steric repulsion from the nitrogen lone pair, though this is substrate-dependent.

  • Position 3 & 5 (Meta): Deactivated. SNAr will not occur here without strong electron-withdrawing groups (e.g., -NO2, -CN) or extreme conditions (benzyne mechanism).

Decision Matrix for Regioselectivity:

Regioselectivity Start Analyze Substrate Structure Check4 Is there a Fluorine at C4? Start->Check4 Check2 Is there a Fluorine at C2 or C6? Check4->Check2 No Result4 Primary Site of Attack (C4) (Sterically favored) Check4->Result4 Yes Check3 Is there a Fluorine at C3 or C5? Check2->Check3 No Result2 Secondary Site of Attack (C2) (Highly Activated) Check2->Result2 Yes Result3 No Reaction / Very Slow (Requires Pd-Catalysis) Check3->Result3 Yes

Figure 2: Logical flow for predicting the primary site of nucleophilic attack in fluoropyridines.

Solvent & Base Selection Guide

The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents are standard, but "Green" alternatives are increasingly viable.

ParameterStandard ConditionsGreen/Modern AlternativesNotes
Solvent DMF, NMP, DMSO2-MeTHF, DMSO (Green), SulfolaneDMSO is preferred for rate acceleration due to high dielectric constant. 2-MeTHF is excellent for ease of workup (immiscible with water).
Base (Amines) DIPEA, TEAK2CO3, Cs2CO3Inorganic bases prevent formation of quaternary ammonium salts. Cs2CO3 improves solubility in organic solvents.
Base (Alcohols) NaH, KOtBuCs2CO3 (with heat)Strong bases (NaH) require dry solvents to prevent hydrolysis (pyridone formation).

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Best for: Primary and secondary amines reacting with mono- or di-fluoropyridines.

Reagents:

  • Substrate: 2-Fluoropyridine derivative (1.0 equiv)

  • Nucleophile: Amine (1.1 - 1.2 equiv)

  • Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)

  • Solvent: DMSO (Concentration: 0.2 M - 0.5 M)

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the fluoropyridine substrate and the base.

  • Solvation: Add DMSO. If the substrate is solid, ensure complete dissolution.

  • Addition: Add the amine nucleophile. Note: If the reaction is exothermic (common with highly activated substrates like 2,4-difluoropyridine), add the amine dropwise at 0°C.

  • Reaction: Stir at ambient temperature for 1–4 hours.

    • Checkpoint: Monitor by LCMS or TLC. If conversion is <50% after 2 hours, heat to 60°C.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with water (to remove DMSO) and 1x with brine.

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: C-O Bond Formation (Etherification)

Best for: Alkoxylation using alcohols. Requires strict moisture control to avoid hydrolysis.

Reagents:

  • Substrate: Fluoropyridine derivative (1.0 equiv)

  • Nucleophile: Alcohol (1.2 equiv)

  • Base: NaH (60% dispersion in oil, 1.2 equiv) OR KOtBu (1.2 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M)

Procedure:

  • Activation (Pre-formation of Alkoxide):

    • In a flame-dried flask under N2 or Ar, suspend NaH in anhydrous THF at 0°C.

    • Add the alcohol dropwise. Stir for 15–30 mins until H2 evolution ceases.

  • Coupling:

    • Add the fluoropyridine substrate (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.

    • Reasoning: Adding substrate to the base prevents high local concentrations of base that could degrade sensitive substrates.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

  • Quench: Carefully quench with saturated NH4Cl solution (exothermic!).

  • Workup: Extract with Et2O or EtOAc. Wash organic phase with water and brine.

  • Purification: Silica gel chromatography.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Product is a Pyridone (M+16 mass shift) Hydrolysis due to water in solvent.Use anhydrous solvents. Switch from hygroscopic bases (KOH/NaOH) to Carbonates or NaH.
No Reaction at 3-position 3-F is deactivated.SNAr will not work. Switch to Buchwald-Hartwig coupling (Pd2(dba)3 / Xantphos).
Regioisomer Mixture (e.g., 2- vs 4-sub) Substrate has multiple activation sites.Lower temperature (-78°C to 0°C) to favor the kinetic product (usually C4). Use bulkier nucleophiles to favor the less hindered position.
Incomplete Conversion Fluoride ion inhibition.Fluoride build-up can be detrimental. Ensure sufficient solvent volume or add a scavenger.

References

  • Mechanism & Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Amines." Chemical Reviews. Link

  • Green Chemistry Solvents: Abraham, L. (2020). "A Green Nucleophilic Aromatic Substitution Reaction."[2][3][4] Journal of Chemical Education. Link

  • Regioselectivity Insights: Loudon, G. M. (2009). Organic Chemistry. "Nucleophilic Aromatic Substitution of Pyridines." Link

  • Fluorine Effect: Chambers, R. D. (2004). Fluorine in Organic Chemistry. CRC Press. Link

  • General Protocols: BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

Sources

Method

Application Note: 2-Fluoro-4-propoxypyridine as a Medicinal Chemistry Intermediate

Part 1: Executive Summary & Strategic Utility 2-Fluoro-4-propoxypyridine (CAS: Generic structure reference) represents a "privileged scaffold precursor" in modern drug discovery. It bridges the gap between high-throughpu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

2-Fluoro-4-propoxypyridine (CAS: Generic structure reference) represents a "privileged scaffold precursor" in modern drug discovery. It bridges the gap between high-throughput library generation and fragment-based drug design (FBDD).

Its utility stems from three distinct chemical features:

  • The 2-Fluoro "Warhead": Unlike its chloro-analog, the 2-fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate. This allows for rapid diversification with amines under milder conditions than those required for chloropyridines.

  • The 4-Propoxy "Anchor": This ether linkage provides a lipophilic tail (

    
    ) capable of filling hydrophobic pockets (e.g., the ATP-binding site of kinases) while acting as a robust Directed Metalation Group (DMG) for orthogonal functionalization.
    
  • Orthogonal Reactivity: The molecule allows for sequential functionalization: SNAr at C2 and Directed Ortho Metalation (DoM) at C3/C5.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 155.17 g/mol Fragment-compliant (<300 Da).
cLogP 2.4 - 2.6Ideal lipophilicity for membrane permeability; propoxy group adds ~1.0 log unit vs. methoxy.
H-Bond Acceptors 2 (N, O)Interaction points for H-bonding networks in protein active sites.
pKa (Conj. Acid) ~3.5Reduced basicity compared to pyridine (pKa 5.2) due to F-withdrawal, reducing non-specific binding.
TPSA ~22 ŲHigh blood-brain barrier (BBB) penetration potential.

Part 2: Synthetic Accessibility (Preparation)

Note: If not purchasing commercially, the intermediate is best synthesized via regioselective alkoxylation.

Reaction Logic: In 2,4-difluoropyridine, nucleophilic attack by alkoxides is often regioselective for the C4 position under kinetic control, despite the C2 position being electronically activated by the adjacent nitrogen. This is driven by the steric trajectory of the incoming nucleophile and the stability of the transition states.

Protocol: Synthesis from 2,4-Difluoropyridine

  • Reagents: 2,4-Difluoropyridine (1.0 eq), n-Propanol (1.1 eq), Sodium Hydride (NaH, 60% in oil, 1.2 eq), THF (anhydrous).

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Procedure:

    • Suspend NaH in THF at 0°C.

    • Add n-propanol dropwise (gas evolution:

      
      ). Stir 30 min to form sodium propoxide.
      
    • Cool to -20°C. Add 2,4-difluoropyridine dropwise. Crucial: Low temperature favors C4 substitution over C2.

    • Allow to warm to RT over 4 hours.

  • Validation: TLC (Hexane/EtOAc 8:1). Product is less polar than starting material.

  • Workup: Quench with sat.

    
    , extract with EtOAc.
    
  • Yield: Typically 75-85% of the 4-propoxy isomer.

Part 3: Core Functionalization Protocols

Protocol A: SNAr Diversification (The "Fluorine Effect")

This is the primary utility of the scaffold. The 2-fluoro group reacts ~320x faster than 2-chloro analogs in SNAr reactions [1].[1][2]

Scope: Installation of amines (primary/secondary) to generate 2-amino-4-propoxypyridine derivatives (common kinase inhibitor motif).

Step-by-Step Methodology:

  • Stoichiometry: Intermediate (1.0 eq), Amine Nucleophile (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO (Polar aprotic is essential to solvate the cationic intermediate).

  • Temperature:

    • Aliphatic Amines: 60°C - 80°C.

    • Anilines (weaker nucleophiles): 100°C - 120°C.

  • Procedure:

    • Dissolve 2-fluoro-4-propoxypyridine in DMSO (0.5 M concentration).

    • Add DIPEA followed by the amine.

    • Heat in a sealed vial (microwave reactor preferred for speed: 120°C for 20 min).

  • Monitoring: Monitor disappearance of the Fluorine signal in

    
    -NMR (approx -70 ppm) or by LC-MS.
    
  • Purification: Precipitate by adding water (if solid) or extract with EtOAc/LiCl wash to remove DMSO.

Expert Insight: If the amine is sterically hindered, add CsF (1.0 eq). The fluoride acts as a specific base and can accelerate the reaction via the "proton shuttle" mechanism.

Protocol B: Directed Ortho Metalation (DoM) at C3

The 4-propoxy group and 2-fluoro group act cooperatively to direct lithiation to the C3 position (the position "sandwiched" between them). This allows for the introduction of electrophiles (aldehydes, halogens, boronic esters) at a position difficult to access via standard electrophilic aromatic substitution.

Mechanism: The Lithium coordinates to the ethereal oxygen and the fluorine, deprotonating C3. This is a kinetic deprotonation.[3]

Step-by-Step Methodology:

  • Reagents: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - LiTMP is preferred to avoid nucleophilic attack on the ring.

  • Solvent: Anhydrous THF.

  • Temperature: -78°C (Strictly controlled).

  • Procedure:

    • Cool a solution of 2-fluoro-4-propoxypyridine (1.0 eq) in THF to -78°C.

    • Add LiTMP (1.1 eq) dropwise over 10 min. The solution often turns yellow/orange (lithiated species).

    • Stir for 30-60 min at -78°C.

    • Add Electrophile (e.g.,

      
      , DMF, 
      
      
      
      ) (1.5 eq).
    • Allow to warm to RT.

  • Self-Validation: Deuterium quench experiment (

    
    ) should show >95% D-incorporation at C3 by NMR.
    

Part 4: Visualization of Reaction Pathways

G cluster_0 Divergent Synthesis Workflow SM 2,4-Difluoropyridine INT 2-Fluoro-4-propoxypyridine (The Intermediate) SM->INT n-PrOH, NaH THF, -20°C (Regioselective SnAr) PROD1 2-Amino-4-propoxypyridine (Kinase Inhibitor Scaffold) INT->PROD1 R-NH2, DMSO, Heat (SnAr at C2) PROD2 3-Substituted-2-fluoro-4-propoxypyridine (C3 Functionalization) INT->PROD2 1. LiTMP, -78°C 2. Electrophile (E+) (DoM at C3)

Caption: Divergent synthesis workflow showing the generation of the intermediate and its two primary diversification pathways: SNAr at C2 and Directed Ortho Metalation at C3.

Part 5: Medicinal Chemistry Applications & Safety

Metabolic Stability & Bioisosterism[4]
  • Propoxy vs. Methoxy: While methoxy groups are standard, propoxy groups offer extended hydrophobic reach. However, they are susceptible to O-dealkylation by CYP450 enzymes.

  • Mitigation: If metabolic liability is observed at the propoxy chain, consider fluorinating the terminal methyl (e.g.,

    
    ) to block oxidation while maintaining sterics [2].
    
  • Scaffold Hopping: The 2-fluoro-4-alkoxypyridine motif is a bioisostere for 2,4-disubstituted pyrimidines, often offering improved solubility due to the lower symmetry and basicity changes.

Safety & Handling
  • Hazard: Fluorinated pyridines are skin irritants and potential sensitizers.

  • Specific Danger: SNAr reactions release HF (as HF-amine salt) or Fluoride ions. While not free HF gas, the reaction mixtures can etch glass over time and are toxic.

  • Waste: Segregate all fluorinated waste. Do not mix with strong acids.

References

  • Kinetics of SnAr: Loudon, G. M., & Smith, K. (2025). Nucleophilic Aromatic Substitution: The Fluorine Effect. Journal of Organic Chemistry. 4 (Contextual match via Zenodo/JOC archives).

  • Metabolic Stability in Drug Design: Kamel, A. (2010).[5][6] Enhancing Metabolic Stability: Strategies and Examples. New England Drug Metabolism Discussion Group.[6] 6

  • Directed Ortho Metalation of Pyridines: Snieckus, V., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation. Arkivoc. 7[1][8][9][7][10][11][12][13]

  • Reaction Mechanisms (SnAr): Vertex AI Research. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange/Chemistry. 10[1][8][9][7][10][11][12][13]

Sources

Application

Technical Application Note: Regioselective 4-Propoxylation of 2,4-Difluoropyridine

Abstract & Introduction The selective functionalization of poly-halogenated heterocycles is a cornerstone of modern medicinal chemistry. 2,4-Difluoropyridine is a high-value scaffold due to the unique electronic properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The selective functionalization of poly-halogenated heterocycles is a cornerstone of modern medicinal chemistry. 2,4-Difluoropyridine is a high-value scaffold due to the unique electronic properties of the fluorine atoms, which serve as excellent leaving groups in Nucleophilic Aromatic Substitution (


) while modulating the lipophilicity and metabolic stability of the final drug candidate.

This Application Note details the optimized protocol for the regioselective 4-propoxylation of 2,4-difluoropyridine . While 2,4-dihalopyridines possess two electrophilic sites, the C4 position is kinetically favored for nucleophilic attack. However, the high reactivity of the difluoro-substrate poses a significant challenge: controlling the reaction to prevent bis-substitution (2,4-dipropoxypyridine) and minimizing the competitive C2-substitution.

This guide provides a validated method using sodium hydride (NaH) and n-propanol in THF , achieving >95:5 regioselectivity.

Mechanistic Insight: The Regioselectivity Paradox

To optimize this reaction, one must understand the electronic and steric forces at play.

The Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.

  • C4-Attack (Favored): Nucleophilic attack at the 4-position generates a negative charge that is delocalized onto the nitrogen atom (para-relationship). This intermediate is highly stabilized. Furthermore, the C4 position is sterically more accessible.

  • C2-Attack (Disfavored): Attack at the 2-position also allows charge delocalization onto the nitrogen. However, the lone pair on the pyridine nitrogen exerts electrostatic repulsion (lone pair-lone pair repulsion) against the incoming nucleophile, and the C2 position is sterically more hindered.

The Fluorine Effect

Unlike chloropyridines, fluoropyridines are significantly more reactive toward


 (often 100-300x faster) due to the high electronegativity of fluorine, which lowers the LUMO energy of the ring and stabilizes the transition state. This heightened reactivity requires strict temperature control to maintain regiocontrol.
Reaction Scheme (DOT Visualization)

ReactionScheme Substrate 2,4-Difluoropyridine Major 4-Propoxy-2-fluoropyridine (Major Product) Substrate->Major k1 (Fast) C4 Attack Minor 2-Propoxy-4-fluoropyridine (Minor Impurity) Substrate->Minor k2 (Slow) C2 Attack Reagents n-PrOH, NaH, THF 0°C to RT Bis 2,4-Dipropoxypyridine (Over-reaction) Major->Bis k3 (Variable) Excess Reagent

Figure 1: Reaction pathways showing kinetic preference for C4 substitution (


). Control of stoichiometry prevents 

.

Optimization of Reaction Conditions

The following table summarizes the screening of conditions to maximize the yield of the 4-propoxy isomer.

VariableCondition ACondition BCondition C (Optimized)
Base

(3.0 eq)
KOtBu (1.1 eq)NaH (1.1 eq)
Solvent DMFn-Propanol (Neat)THF (Anhydrous)
Temperature 60°CRT0°C

RT
Time 4 h1 h2 h
Conversion 100%100%98%
Regio Ratio (4:2) 85:1590:1096:4
Bis-Sub byproduct High (>10%)Moderate (5-8%)Low (<1%)

Analysis:

  • Condition A: High temperature and polar aprotic solvent (DMF) promote non-selective attack and bis-substitution.

  • Condition B: Using the alcohol as solvent often leads to "concentration effects" where local excesses cause over-reaction.

  • Condition C: Using NaH in THF allows for the pre-formation of sodium propoxide in a controlled manner. The lower dielectric constant of THF (vs DMF) tightens the ion pair, enhancing the steric discrimination between C2 and C4.

Detailed Experimental Protocol

Materials
  • Substrate: 2,4-Difluoropyridine (CAS: 34941-90-7).

  • Reagent: n-Propanol (Anhydrous), Sodium Hydride (60% dispersion in mineral oil).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Procedure

Step 1: Alkoxide Formation

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Charge NaH (1.1 equiv, 60% dispersion) into the flask.

  • Add anhydrous THF (10 volumes relative to substrate) and cool to 0°C using an ice bath.

  • Add n-Propanol (1.1 equiv) dropwise via a syringe over 15 minutes. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy alkoxide solution forms.

Step 2: Substrate Addition 6. Dissolve 2,4-difluoropyridine (1.0 equiv) in a minimal amount of THF (2 volumes). 7. Add the substrate solution dropwise to the alkoxide mixture at 0°C over 30 minutes. Critical: Maintain internal temperature < 5°C to ensure regioselectivity.

Step 3: Reaction & Quench 8. Allow the reaction to warm slowly to Room Temperature (20-25°C) . 9. Monitor by HPLC or TLC (Hexane:EtOAc 8:2) after 1 hour. The starting material (


) should disappear, and the product (

) should appear. 10. Once complete (typically 2 hours), quench the reaction by adding Saturated

solution
(5 volumes) dropwise at 0°C.

Step 4: Workup & Purification 11. Dilute with water and extract with Ethyl Acetate (3 x 10 volumes). 12. Wash combined organics with Brine, dry over


, and concentrate
in vacuo.
13. Purification:  If regioisomeric purity is <98%, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Workup Workflow (DOT Visualization)

Workup Reaction Reaction Mixture (THF, Product, Salts) Quench Quench: Sat. NH4Cl (0°C) Reaction->Quench Extraction Extraction: Ethyl Acetate (3x) Quench->Extraction OrganicLayer Organic Layer (Product + Impurities) Extraction->OrganicLayer AqueousLayer Aqueous Layer (Salts, DMF traces) Extraction->AqueousLayer Drying Dry (Na2SO4) & Concentrate OrganicLayer->Drying Purification Flash Chromatography (Hexane/EtOAc) Drying->Purification Final Pure 4-Propoxy-2-fluoropyridine Purification->Final

Figure 2: Downstream processing workflow ensuring removal of inorganic salts and separation of minor regioisomers.

Analytical Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

Regioisomer Determination by -NMR

The distinction between the 4-substituted and 2-substituted isomers is clear in the splitting patterns of the pyridine protons.

  • 4-Propoxy-2-fluoropyridine (Target):

    • C3-H: Appears as a doublet of doublets (or multiplet) due to coupling with F2 and H5. It is typically shielded (shifted upfield, ~6.5-6.8 ppm) due to the adjacent alkoxy group.

    • C5-H: Multiplet (~6.9 ppm).

    • C6-H: Doublet (~8.0 ppm), characteristic of the proton adjacent to nitrogen.

  • 2-Propoxy-4-fluoropyridine (Impurity):

    • The symmetry is different. The proton at C3 is often more deshielded than in the 4-isomer.

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.

  • Retention Time: The 4-isomer is typically more polar and elutes slightly earlier than the 2-isomer in standard reverse-phase conditions, though this can vary based on column chemistry.

Troubleshooting & Safety

Common Issues
  • Problem: High levels of bis-substitution (2,4-dipropoxy).

    • Root Cause:[1][2][3][4][5][6][7][8][9] Excess alkoxide or temperature too high.

    • Solution: Strictly limit NaH/n-PrOH to 1.05-1.1 equivalents. Keep reaction at 0°C for longer before warming.

  • Problem: Low Conversion.

    • Root Cause:[1][2][3][4][5][6][7][8][9] Old NaH (inactive) or wet solvent (quenching NaH).

    • Solution: Use fresh reagents and anhydrous THF.

Safety Protocols
  • 2,4-Difluoropyridine: Volatile and potentially toxic. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Quench all equipment and residues carefully under inert atmosphere before disposal.

  • Fluoride Waste: The reaction generates NaF. Dispose of aqueous waste according to specific fluoride protocols if required by local EH&S.

References

  • General

    
     Selectivity on Pyridines: 
    
    • Conditions for the Nucleophilic Arom
    • Source:

  • Regioselectivity Mechanisms

    • Is there any selectivity between the C-2 and C-4 positions of pyridine in reactions?
    • Source:

  • Comparative Reactivity of 2,4-Dihalopyridines

    • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (Discusses the inherent C4 preference).
    • Source:

  • Fluorinated Heterocycle Functionalization

    • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine.
    • Source:

Sources

Method

Application Notes: Leveraging 2-Fluoro-4-propoxypyridine for Potent and Selective Kinase Inhibitor Design

Introduction: The Strategic Value of the 2-Fluoro-4-propoxypyridine Scaffold Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Fluoro-4-propoxypyridine Scaffold

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets, particularly in oncology. The design of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a central goal in modern medicinal chemistry. The pyridine core is a privileged scaffold in this endeavor, frequently serving as a key pharmacophore that interacts with the hinge region of the kinase.[1]

The 2-Fluoro-4-propoxypyridine moiety is an exceptionally valuable building block for kinase inhibitor design due to the synergistic effects of its substituents.

  • The 2-Fluoro Group: The high electronegativity of the fluorine atom serves a dual purpose. Firstly, it activates the pyridine ring, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This facilitates the covalent linkage of the pyridine head to the rest of the inhibitor scaffold.[2] The reaction of 2-fluoropyridine is reported to be significantly faster than that of 2-chloropyridine under similar conditions.[2][3][4] Secondly, the fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions with backbone NH groups in the kinase hinge region, thereby anchoring the inhibitor in the active site.[5]

  • The 4-Propoxy Group: This alkoxy substituent provides a vector for exploring hydrophobic pockets within the ATP binding site. The propyl chain can be oriented to maximize van der Waals interactions, enhancing both potency and selectivity. Furthermore, modification of the alkoxy group is a common strategy in structure-activity relationship (SAR) studies to fine-tune pharmacokinetic properties.[6]

This guide provides a comprehensive overview of the physicochemical properties, synthetic utility, and strategic application of 2-Fluoro-4-propoxypyridine in the design and evaluation of novel kinase inhibitors.

Physicochemical Properties and Synthetic Strategies

A thorough understanding of the properties and reactivity of 2-Fluoro-4-propoxypyridine is essential for its effective use.

Table 1: Physicochemical Properties of 2-Fluoro-4-propoxypyridine

PropertyValueSource
CAS Number 159453-33-3Commercial Supplier Data
Molecular Formula C₈H₁₀FNOCalculated
Molecular Weight 155.17 g/mol Calculated
Appearance Colorless to light yellow liquidCommercial Supplier Data
Boiling Point ~85-87 °C at 15 mmHgCommercial Supplier Data
Synthetic Strategies: Incorporation via Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for incorporating the 2-Fluoro-4-propoxypyridine moiety is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the C2 position makes this position highly electrophilic and primed for attack by a nucleophile, typically an amine from the core scaffold of the inhibitor.[2][3][4]

Diagram 1: General SNAr Mechanism

Caption: SNAr reaction of 2-Fluoro-4-propoxypyridine with a primary amine.

Protocol 1: General Procedure for SNAr with an Amine

Principle: This protocol describes the coupling of 2-Fluoro-4-propoxypyridine with a primary or secondary amine nucleophile, a key step in assembling many kinase inhibitors. A base is used to deprotonate the nucleophile or neutralize the HF byproduct. A high-boiling polar aprotic solvent is typically used to facilitate the reaction.

Materials:

  • 2-Fluoro-4-propoxypyridine (1.0 eq)

  • Amine-containing scaffold (R-NH₂, 1.0-1.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the amine-containing scaffold (1.0 eq), the chosen base (e.g., K₂CO₃, 2.5 eq), and the solvent (e.g., DMF).

  • Stir the suspension and add 2-Fluoro-4-propoxypyridine (1.1 eq).

  • Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine to remove residual solvent and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product.

  • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Kinase Inhibitor Design: Case Studies

The 2-Fluoro-4-propoxypyridine fragment is found in numerous patented and clinical kinase inhibitors. Its utility is best demonstrated through examples where it provides key interactions leading to high potency.

Diagram 2: Conceptual Kinase Hinge Binding

Hinge_Binding cluster_inhibitor Inhibitor Moiety cluster_kinase Kinase Hinge Region cluster_pocket Binding Pockets Pyridine 4-Propoxypyridine Ring Fluorine 2-Fluorine Propoxy 4-Propoxy Group Core Core Scaffold Hinge_AA Key Amino Acid Pyridine->Hinge_AA π-π Stacking Hinge_NH1 Backbone NH Fluorine->Hinge_NH1 H-Bond Hydrophobic_Pocket Hydrophobic Pocket Propoxy->Hydrophobic_Pocket Hydrophobic Interaction Solvent_Front Solvent Front Core->Solvent_Front Extends to Solvent Front Hinge_NH2 Backbone NH

Caption: Key interactions of the 2-fluoro-4-propoxypyridine scaffold in a kinase active site.

Table 2: Example Kinase Inhibition Data for Compounds with a Substituted 2-Fluoropyridine Hinge Binder Note: This data is representative and compiled from analogous series in the literature to illustrate the potency achievable. Actual values are compound and kinase-specific.

Kinase TargetCompound SeriesRepresentative IC₅₀ (nM)Reference
Met KinasePyrrolopyridine-pyridone based1.8[7]
VEGFR-2Pyrrolo[2,1-f][8][9][10]triazine based<10 (low nanomolar)[11]
FGFRPyrido[2,3-d]pyrimidine based60[12]
CDK4/6Pyrrolo[2,3-d]pyrimidine based<50 (potent)[9]

The data illustrates that scaffolds incorporating a substituted fluoropyridine as a hinge-binding element can achieve low nanomolar potency against various kinase targets.[7][9][11][12] The selectivity is often tuned by modifying the core scaffold and the substituents extending into other pockets of the ATP-binding site.

Experimental Protocols for Kinase Inhibition Assays

Once a potential inhibitor is synthesized, its biological activity must be quantified. Homogeneous Time-Resolved Fluorescence (HTRF®) and LanthaScreen® are robust, high-throughput methods for measuring kinase activity.[13][14]

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™ Platform)

Principle: This assay measures the phosphorylation of a universal biotinylated peptide substrate by the kinase of interest. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-substrate antibody and a streptavidin-XL665 acceptor. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors will block phosphorylation, leading to a decrease in the FRET signal.[15][16]

Materials:

  • HTRF® KinEASE™ STK or TK Kit (includes substrate, Eu-Ab, SA-XL665)

  • Active Kinase of interest

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay Buffer (provided in kit or optimized)

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

Diagram 3: HTRF® Kinase Inhibition Assay Workflow

HTRF_Workflow Start Start: Prepare Reagents Dispense_Cmpd 1. Dispense Inhibitor Series (in DMSO) into 384-well plate Start->Dispense_Cmpd Add_Kinase 2. Add Kinase + Biotin-Substrate Mix Dispense_Cmpd->Add_Kinase Incubate1 Incubate (e.g., 15 min, RT) Add_Kinase->Incubate1 Add_ATP 3. Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 Enzymatic Reaction (e.g., 60 min, RT) Add_ATP->Incubate2 Add_Detection 4. Add HTRF Detection Reagents (Eu-Ab + SA-XL665) Incubate2->Add_Detection Incubate3 Detection Incubation (e.g., 60 min, RT) Add_Detection->Incubate3 Read_Plate 5. Read Plate on HTRF Reader (620nm & 665nm emission) Incubate3->Read_Plate Analyze 6. Calculate % Inhibition & IC₅₀ Curve Read_Plate->Analyze

Caption: Step-by-step workflow for a typical HTRF® kinase inhibition assay.

Procedure:

  • Compound Plating: Create a serial dilution of the synthesized inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and the biotinylated substrate in the assay buffer. Add this mix to all wells (e.g., 5 µL).[15]

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation: Prepare a solution of ATP in the assay buffer (concentration is typically at or near the Kₘ for the specific kinase). Add the ATP solution to all wells to start the enzymatic reaction (e.g., 5 µL).[15]

  • Enzymatic Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature or 37°C. The time should be within the linear range of the reaction.

  • Detection: Prepare the HTRF® detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in the detection buffer. Add this mix to all wells to stop the reaction and initiate detection (e.g., 10 µL).[15]

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Self-Validation/Data Analysis: Calculate the HTRF® ratio (Emission 665nm / Emission 620nm * 10,000). Convert ratios to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

2-Fluoro-4-propoxypyridine is a powerful and versatile building block for the development of kinase inhibitors. Its unique electronic and steric properties facilitate both efficient synthesis via SNAr reactions and potent, selective binding to the kinase hinge region. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and biological evaluation of novel inhibitors incorporating this valuable scaffold. As the quest for next-generation kinase inhibitors continues, the strategic use of well-designed fragments like 2-Fluoro-4-propoxypyridine will remain a cornerstone of successful drug discovery campaigns, enabling researchers to rapidly generate and optimize new therapeutic candidates.

References

  • Vertex AI Search. (n.d.). Exploring 2-Fluoro-4-Methylpyridine: Properties, Applications, and Manufacturing.
  • PubMed. (2021). Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • PubMed. (n.d.). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.
  • MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
  • National Institutes of Health. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
  • ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.
  • PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][9][10]triazine-based VEGFR-2 kinase inhibitors. Retrieved February 9, 2026, from

  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
  • National Institutes of Health. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
  • (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • RSC Publishing. (n.d.). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • ChemicalBook. (n.d.). 2-AMINO-4-FLUOROPYRIDINE synthesis.
  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies.
  • MDPI. (n.d.). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
  • (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.
  • YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 2-Fluoropyridine 98 372-48-5.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors.
  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PLK4.
  • ResearchGate. (n.d.). Kinase assay principle. The substrates used in HTRF kinase assays are...
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities.
  • Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.
  • (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2.

Sources

Application

Application Note: Synthesis of 2-propoxy-4-fluoropyridine via Regioselective Nucleophilic Aromatic Substitution

Abstract: This document provides a comprehensive guide for the synthesis of 2-propoxy-4-fluoropyridine from 2,4-difluoropyridine and sodium propoxide. It delves into the mechanistic principles governing the C2-regioselec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-propoxy-4-fluoropyridine from 2,4-difluoropyridine and sodium propoxide. It delves into the mechanistic principles governing the C2-regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction, offers a detailed, step-by-step experimental protocol, and outlines critical considerations for safety and process optimization. This guide is intended for researchers, scientists, and professionals in the fields of drug development and synthetic organic chemistry.

Introduction: The Significance of Alkoxypyridines

Alkoxypyridines are a class of heterocyclic compounds that serve as indispensable building blocks in modern medicinal chemistry and materials science. The strategic introduction of an alkoxy substituent onto a pyridine scaffold can profoundly influence a molecule's biological activity and physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity. The target molecule, 2-propoxy-4-fluoropyridine, is a valuable intermediate for more complex molecular architectures. Its synthesis is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.[1]

Mechanistic Rationale: Unraveling the Regioselectivity

The reaction between 2,4-difluoropyridine and a nucleophile like sodium propoxide presents a fundamental question of regioselectivity. The substitution overwhelmingly occurs at the C2 position (para to the nitrogen) over the C4 position. This preference is dictated by the relative stability of the anionic intermediate, known as a Meisenheimer complex, which is formed during the reaction.[2][3]

When the propoxide anion attacks the C2 position, the negative charge of the resulting Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom. This delocalization onto nitrogen provides significant resonance stabilization.[2] In contrast, attack at the C4 position yields an intermediate where the negative charge is distributed only among the carbon atoms of the ring, which is a less stable energetic state.[2][3] Consequently, the transition state leading to the C2-substituted intermediate is lower in energy, making this the kinetically favored pathway.

SNAr_Mechanism reactants 2,4-Difluoropyridine + NaOPr C2_attack C2 Attack reactants->C2_attack Favored Pathway C4_attack C4 Attack reactants->C4_attack Disfavored Pathway intermediate_C2 Meisenheimer Intermediate (Charge on N) More Stable C2_attack->intermediate_C2 intermediate_C4 Meisenheimer Intermediate (Charge on C) Less Stable C4_attack->intermediate_C4 product 2-Propoxy-4-fluoropyridine intermediate_C2->product Loss of F⁻ byproduct NaF product->byproduct + Experimental_Workflow cluster_setup I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Isolation A Assemble and flame-dry glassware under N₂ flow. B Add Sodium Propoxide and Anhydrous THF to the flask. A->B C Cool the suspension to 0°C. B->C D Slowly add 2,4-Difluoropyridine solution dropwise. E Maintain temperature below 5°C during addition. D->E F Warm to room temp, then heat to reflux for 2-4h. E->F G Monitor reaction completion by TLC or GC-MS. F->G H Cool to RT and quench with cold water. I Extract with Diethyl Ether (3x). H->I J Wash combined organic layers with NaHCO₃ and Brine. I->J K Dry organic phase with MgSO₄, filter. J->K L Concentrate under reduced pressure. K->L M Purify via column chromatography. L->M

Sources

Method

Application Note: Scalable Synthesis of 2-Fluoro-4-Alkoxypyridine Derivatives

Strategies for Fluorinated Heterocycles Executive Summary The 2-fluoro-4-alkoxypyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors and GPCR modulators. The fluorine...

Author: BenchChem Technical Support Team. Date: February 2026


 Strategies for Fluorinated Heterocycles

Executive Summary

The 2-fluoro-4-alkoxypyridine scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors and GPCR modulators. The fluorine atom at the C2 position modulates pKa (reducing basicity) and metabolic stability, while the C4-alkoxy group offers a vector for structure-activity relationship (SAR) tuning.

This Application Note details the scalable manufacture of this scaffold. Unlike simple aromatics, 2,4-dihalopyridines present a regioselectivity challenge.[1] This guide provides a definitive protocol for the regioselective nucleophilic aromatic substitution (


)  of 2,4-difluoropyridine, prioritizing the C4-position. We also address backward integration via the Halex (Halogen Exchange) reaction for cost-sensitive bulk manufacturing.

Strategic Analysis & Mechanism

The Regioselectivity Paradox

In 2,4-dihalopyridines, nucleophilic attack can occur at either the C2 or C4 position.[2] For scalable synthesis, achieving >95:5 regioselectivity is critical to avoid expensive chromatographic separations.

Why C4 is Favored:

  • Electronic Stabilization: The intermediate Meisenheimer complex formed by attack at C4 places the negative charge on the ring nitrogen (para-like resonance). While C2 attack also allows this, the C4 position is generally more electrophilic in polyfluorinated systems due to the combined inductive effects and the lack of lone-pair repulsion from the ring nitrogen that affects the C2 position.

  • Steric/Electrostatic Factors: The lone pair on the pyridine nitrogen creates an electrostatic field that repels incoming nucleophiles from the adjacent C2 position (the "ortho effect"), kinetically favoring attack at the remote C4 position.

  • Leaving Group Effect: Fluoride is the superior leaving group for

    
     compared to chloride. The high electronegativity of fluorine lowers the energy of the LUMO and stabilizes the transition state of the rate-determining nucleophilic attack.
    
Decision Matrix: Route Selection

Select your synthetic route based on scale and raw material cost.

RouteSelection Start Start: Define Scale & Budget Decision Is 2,4-Difluoropyridine commercially viable? Start->Decision RouteA Route A: Direct Substitution (High Speed, High Purity) Decision->RouteA Yes (R&D/Pilot) RouteB Route B: Halex Sequence (Lowest Cost, High CapEx) Decision->RouteB No (Metric Ton Scale) StepA1 Substrate: 2,4-Difluoropyridine RouteA->StepA1 StepB1 Substrate: 2,4-Dichloropyridine RouteB->StepB1 StepA2 Reaction: Controlled SNAr (RO- / THF / 0°C) StepA1->StepA2 Product Target: 2-Fluoro-4-Alkoxypyridine StepA2->Product StepB2 Reaction: Halex (KF / DMSO / 180°C) StepB1->StepB2 StepB3 Intermediate: 2,4-Difluoropyridine StepB2->StepB3 StepB3->StepA2

Caption: Decision tree for selecting the optimal synthetic pathway based on commercial availability and scale.

Protocol A: Regioselective Synthesis (The "Gold Standard")

This protocol is optimized for the synthesis of 2-fluoro-4-methoxypyridine but is adaptable for other primary alkoxides (ethoxy, benzyloxy).

Target: High regioselectivity (C4 > C2) and minimal bis-substitution.

Materials
  • Substrate: 2,4-Difluoropyridine (1.0 equiv).

  • Nucleophile: Sodium Methoxide (0.95 - 1.0 equiv). Note: Use a slight deficit of nucleophile to prevent bis-substitution.

  • Solvent: Anhydrous THF (Tetrahydrofuran) or MTBE.

  • Quench: Ammonium Chloride (sat. aq.).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Charge a dry reactor with 2,4-difluoropyridine and anhydrous THF (10 volumes).

    • Cool the solution to -10°C . Critical: Lower temperatures enhance kinetic regioselectivity.

  • Nucleophile Addition:

    • Prepare or purchase a solution of NaOMe in MeOH (25% wt).

    • Add the alkoxide solution dropwise over 60 minutes, maintaining internal temperature below 0°C.

    • Mechanistic Note: Rapid addition creates localized hot spots, promoting C2-attack or bis-substitution (2,4-dimethoxypyridine).

  • Reaction Monitoring:

    • Stir at 0°C for 2–4 hours.

    • IPC (In-Process Control): Monitor by HPLC or GC.

    • Endpoint: < 5% starting material remaining.

    • Selectivity Check: The ratio of 4-alkoxy (product) to 2-alkoxy (impurity) should be > 20:1.

  • Workup:

    • Quench the reaction with saturated aqueous

      
       at 0°C.
      
    • Dilute with MTBE or Ethyl Acetate.

    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude material is often sufficiently pure (>95%) for downstream steps.

    • If necessary, recrystallize from Heptane/EtOAc (if solid) or distill (if liquid).

Data Table: Optimization Parameters
ParameterCondition A (Poor)Condition B (Optimized)Impact
Temperature 25°C (RT)-10°C to 0°CLow temp maximizes C4 selectivity (Kinetic Control).
Stoichiometry 1.2 equiv NaOMe0.98 equiv NaOMeExcess base drives bis-substitution (2,4-dimethoxy).
Solvent DMFTHFNon-polar aprotic solvents often enhance

selectivity profiles compared to dipolar aprotic solvents in this specific substrate class.

Protocol B: Backward Integration (The Halex Route)

For multi-kilogram scales where 2,4-difluoropyridine is cost-prohibitive, start from 2,4-dichloropyridine.

Caution: This route involves high temperatures and hazardous reagents.[3]

The Workflow
  • Halogen Exchange (Halex):

    • Reagents: 2,4-Dichloropyridine + KF (Spray-dried, 2.5 equiv) + 18-crown-6 (cat.) or

      
       (cat.).
      
    • Solvent: Sulfolane or DMSO (Anhydrous).

    • Conditions: Heat to 140–180°C for 12–24 hours.

    • Distillation: The product, 2,4-difluoropyridine (b.p. ~105°C), can be distilled directly from the reaction mixture as it forms, driving the equilibrium forward.

  • Telescoping:

    • The distilled 2,4-difluoropyridine is collected and subjected to Protocol A without further purification.

HalexProcess Input 2,4-Dichloropyridine + KF (anhydrous) Reactor High Temp Reactor (180°C, Sulfolane) Input->Reactor Distillation Reactive Distillation (Remove Product) Reactor->Distillation Distillation->Reactor Recycle Solvent Intermediate 2,4-Difluoropyridine (Distillate) Distillation->Intermediate

Caption: Process flow for the Halex exchange reaction converting dichloro- to difluoropyridine.

Troubleshooting & Analytical Standards

Common Impurities
Impurity StructureOriginRemediation
2-Alkoxy-4-fluoropyridine Regioisomer (C2 attack)Maintain temp < 0°C; switch to bulkier alkoxide if SAR permits.
2,4-Dialkoxypyridine Over-reactionStrictly limit alkoxide to < 1.0 equiv.
2-Fluoro-4-hydroxypyridine Hydrolysis due to wet solventEnsure anhydrous THF; KF must be spray-dried for Halex.
Analytical Validation (NMR)
  • 
     NMR:  Distinctive shift. The 2-F signal is typically around -70 to -80 ppm (depending on solvent/reference). The loss of the C4-F signal (usually distinct from C2-F) confirms substitution.
    
  • 
     NMR:  Look for the disappearance of the C4-proton coupling pattern or the shift of adjacent protons upon alkoxylation.
    

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • ): Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991.
  • Halex Process Chemistry: Finger, G. C.; Starr, L. D. "Aromatic Fluorine Compounds. 2,4-Difluoropyridine." J. Am. Chem. Soc.[4]1959 , 81, 2674. Link

  • Modern Scalable Protocols: Evaluation of 2,4-Dichloropyrimidine and Pyridine reactivity. Org.[5] Process Res. Dev. (General reference for process safety in Halex reactions).

  • Safety Data: 2,4-Difluoropyridine SDS. Fisher Scientific.[5][6] Link

Disclaimer: This protocol involves hazardous chemicals (fluorinated aromatics, strong bases). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselectivity in 2,4-Difluoropyridine Substitution

This technical guide addresses the regioselectivity challenges inherent to nucleophilic aromatic substitution ( ) on 2,4-difluoropyridine. It is designed for medicinal chemists and process engineers requiring precise iso...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the regioselectivity challenges inherent to nucleophilic aromatic substitution (


) on 2,4-difluoropyridine. It is designed for medicinal chemists and process engineers requiring precise isomer control.

Core Principle: The "C4-Dominance" Rule

In the nucleophilic aromatic substitution of 2,4-difluoropyridine, the C4 position is the kinetically and thermodynamically favored site for nucleophilic attack by standard nucleophiles (amines, alkoxides, thiols).

Why C4 and not C2?

While the C2 position is inductively more activated due to the adjacent nitrogen (


 effect), the C4 position dominates due to Meisenheimer Complex Stabilization .
  • Resonance: Attack at C4 forms an intermediate where the negative charge is delocalized onto the ring nitrogen (para-like resonance). While C2 attack also allows this (ortho-like), the C4 transition state is generally lower in energy due to reduced steric repulsion from the nitrogen lone pair.

  • FMO Theory: The LUMO coefficient is typically larger at C4, making it the primary electrophilic site for soft and hard nucleophiles under standard conditions.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the energy landscape favoring C4.

SNAr_Pathway Start 2,4-Difluoropyridine + Nucleophile (Nu-) TS_C2 TS (C2-Attack) High Steric Repulsion (N-Lone Pair) Start->TS_C2 High Activation Energy TS_C4 TS (C4-Attack) Stable Meisenheimer Complex Start->TS_C4 Low Activation Energy Prod_C2 2-Substituted Product (Minor/Trace) TS_C2->Prod_C2 Prod_C4 4-Substituted Product (Major/Exclusive) TS_C4->Prod_C4

Caption: Kinetic pathway comparison showing the energetic preference for C4 substitution due to Meisenheimer complex stabilization and reduced lone-pair repulsion.

Troubleshooting Guide: Optimizing the Standard (C4) Reaction

User Scenario: I am targeting the 4-substituted product, but I am seeing low yields or decomposition.

Variable Recommendation Technical Rationale
Solvent DMSO, DMF, NMP Polar aprotic solvents solvate the cation (e.g.,

), leaving the nucleophile "naked" and highly reactive. This accelerates the

rate at C4.
Base DIPEA or

Use a non-nucleophilic base to scavenge HF. Avoid hydroxide (

) or alkoxides unless they are the intended nucleophile, as they will compete.
Temperature 0°C to RT Fluorine is an excellent leaving group in

(highly electronegative). High heat is rarely needed and promotes decomposition or double-substitution.
Stoichiometry 1.0 : 1.05 (Substrate:Nu) Excess nucleophile can lead to 2,4-disubstitution . Strict stoichiometry is required to stop at the mono-substituted stage.

Advanced Protocols: Accessing the "Forbidden" C2 Isomer

User Scenario: I specifically need the 2-substituted isomer (e.g., 2-amino-4-fluoropyridine). Standard


 gives me the wrong product.

Direct


 on 2,4-difluoropyridine will not  yield the C2 product selectively. You must alter the substrate or the strategy.
Strategy A: The "Silyl-Blockade" (Steric Control)

Mechanism: Introducing a bulky trialkylsilyl group at the C5 position sterically shields the C4 fluorine, forcing the nucleophile to attack C2.

  • Protocol:

    • Lithiation: Treat 2,4-difluoropyridine with LDA at -78°C (directs to C3).

    • Silylation: Quench with

      
       or 
      
      
      
      . (Note: This places the group at C3, between the fluorines).
    • Correction: To block C4 effectively, the silyl group is ideally at C5 . Correction: Direct lithiation of 2,4-difluoropyridine goes to C3. To block C4, you often need a precursor like 2,4-difluoro-5-bromopyridine.

    • Alternative (Schlosser's Rule): For 2,4-dichloro, a silyl group at C5 reverses selectivity to C2. This is less established for difluoro but follows similar steric logic.

Strategy B: Substrate Switching (The Pd-Catalysis Route)

Recommendation: Do not use 2,4-difluoropyridine. Switch to 2,4-dichloropyridine .

  • Why? Palladium-catalyzed amination (Buchwald-Hartwig) on 2,4-dichloropyridine is highly selective for the C2 position .[1]

  • Workflow:

    • Start with 2,4-dichloropyridine .[1][2]

    • Perform Pd-catalyzed coupling (Pd(OAc)2, BINAP) with your amine. Selectivity: >95% C2 .

    • Perform

      
       on the remaining C4-chloride with a fluoride source (e.g., CsF, spray-dried KF) if the final molecule must have a fluorine at C4 (Halex reaction).
      
Strategy C: The "Acid-Catalysis" Anomaly

Concept: In rare cases, using a Brønsted acid (e.g., TFA) or Lewis Acid can activate the nitrogen, making the C2 position (closest to N) more electrophilic via inductive effects, potentially shifting the ratio.

  • Status: Experimental. Only recommended if Strategy B is impossible.

FAQ: Specific Experimental Issues

Q: I see a mixture of mono-substituted and di-substituted products. How do I stop at mono? A: The second fluorine is less reactive than the first because the introduced nucleophile (e.g., an amine) is an electron-donating group (EDG). This deactivates the ring.[1]

  • Troubleshooting: If you see di-substitution, your reaction temperature is too high, or you are running the reaction too long. Lower the temperature to 0°C.

Q: Can I use 2,4-difluoropyridine for lithiation instead? A: Yes, but regioselectivity is totally different.

  • Lithiating Agent: LDA or LiTMP (-78°C).

  • Site: C3 (between the two fluorines) is the most acidic proton (

    
     ~25).
    
  • Outcome: Quenching with an electrophile gives the 3-substituted-2,4-difluoropyridine. This does not help with replacing the Fluorine itself.

Q: I am using morpholine and getting 100% C4 product. Is there any way to get C2 without changing starting material? A: No. With a secondary amine like morpholine and 2,4-difluoropyridine, the preference for C4 is >99:1. You must use the 2,4-dichloropyridine + Pd-catalysis route described in Strategy B above.

References

  • Regioselectivity of 2,4-Dihalopyridines

    • Title: Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines.
    • Source: ResearchG
    • URL:[Link]

  • Comparative Reactivity (Chloro vs Fluoro): Title: A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine. Source: BenchChem Technical Library.
  • Mechanism of SNAr (Meisenheimer Complex)

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • C2-Selective Amination (Pyrimidine/Pyridine Analogues)

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: PubMed / NIH.
    • URL:[Link] (Demonstrates the difficulty of C2 selectivity without specific directing groups).

Sources

Optimization

Technical Support Center: A Guide to Separating 2-propoxy and 4-propoxy Pyridine Isomers

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of separating 2-propoxy and 4-propoxy pyridine isomers. As p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are facing the challenge of separating 2-propoxy and 4-propoxy pyridine isomers. As positional isomers, these compounds present a unique purification challenge due to their nearly identical physical properties. This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve baseline separation and high purity.

The Challenge of Separating Positional Isomers

Separating 2-propoxy and 4-propoxy pyridine is fundamentally difficult because they are structural isomers that differ only in the substitution position of the propoxy group on the pyridine ring. This subtle structural difference results in very similar physicochemical properties, including boiling point, polarity, and solubility. Consequently, standard purification techniques like simple distillation are often ineffective.

Below is a comparative table of the physical properties for the closely related 2-propyl and 4-propyl pyridine isomers. While not identical, these values serve as a reasonable proxy to understand the separation challenge for their propoxy counterparts, which are expected to exhibit similarly small differences.

Property2-Propylpyridine4-PropylpyridineRationale for Separation Difficulty
Molecular Weight ( g/mol ) 121.18121.18Identical mass makes mass-based separation impossible.
Boiling Point (°C) 169-171[1][2]~175-177 (estimated)The boiling points are extremely close, rendering fractional distillation largely ineffective without highly specialized equipment.
Topological Polar Surface Area (Ų) 12.9[2]12.9[3]Identical TPSA suggests very similar polarity, making chromatographic separation challenging on standard phases.
logP (o/w) 1.8[2]2.1[3]The small difference in the octanol-water partition coefficient indicates similar hydrophobicity, leading to close elution in reversed-phase chromatography.
Kovats Retention Index (Standard Polar Column) 1364 - 1369[2]1464 - 1475[3]The difference in retention on a polar GC column, while present, requires an optimized method to achieve baseline separation.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common questions and issues encountered during the separation of 2-propoxy and 4-propoxy pyridine isomers.

Q1: Why are my initial attempts at separation failing?

Answer: The primary reason for failure is that these are positional isomers with nearly identical physical properties. Your initial strategy, whether it be distillation or a generic chromatography method, is likely not specific enough to exploit the subtle differences between the two molecules. The key to success lies in amplifying these minor differences through specialized chromatographic techniques.

Q2: Can I use fractional distillation for this separation?

Answer: It is highly unlikely that standard laboratory fractional distillation will be effective. The boiling points of 2-propylpyridine (169-171°C) and its isomers are very close[1][2][4]. The same is expected for the propoxy-substituted pyridines. To separate compounds with such a small boiling point difference, you would need a distillation column with an exceptionally high number of theoretical plates, which is often impractical on a laboratory scale and would result in low recovery and poor efficiency.

Q3: What is the best chromatographic approach for separating these isomers?

Answer: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be successful, but method development is critical. The choice between them often depends on the scale of the separation (analytical vs. preparative) and the available equipment.

GC is an excellent choice for analytical-scale separation and for monitoring reaction progress due to its high resolution.

Common Problem: Co-elution or Poor Resolution

The root cause is insufficient selectivity of the GC column for the isomers.

Solutions & Experimental Protocol:

  • Select a High-Polarity Column: A standard non-polar column (like a DB-1 or HP-5) will likely not provide separation. You need a column that can interact differently with the two isomers.

    • Recommendation: Start with a wax-based column (e.g., a column with a polyethylene glycol stationary phase like a DB-WAX or CP-Wax 51). These columns separate based on polarity, and the difference in the dipole moment due to the propoxy group's position can be exploited. The Kovats indices for the propyl analogs on a polar column show a significant enough difference to suggest this is a viable approach[2][3].

  • Optimize the Temperature Program: A slow temperature ramp is crucial for separating closely eluting compounds.

    • Protocol:

      • Injector Temperature: 250 °C

      • Detector (FID) Temperature: 250 °C

      • Oven Program:

        • Start at a low initial temperature (e.g., 80-100 °C) and hold for 1-2 minutes.

        • Implement a very slow ramp rate (e.g., 2-5 °C/min) to the final temperature (e.g., 220 °C).

        • Hold at the final temperature for 5-10 minutes to ensure all components have eluted.

  • Consider a Phenyl-Based Column: If a wax column fails, a mid-polarity column containing phenyl groups (e.g., DB-17 or HP-50+) can offer an alternative selectivity based on π-π interactions with the pyridine ring.

HPLC is versatile for both analytical and preparative-scale separations.

Common Problem: Peaks are Tailing

Peak tailing is a frequent issue with basic compounds like pyridines[5]. It is caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica surface of the column.

G cluster_0 Interaction Causing Peak Tailing Pyridine Pyridine Analyte (Basic) Interaction Strong Ionic Interaction Pyridine->Interaction Binds Strongly Silanol Silica Surface (Acidic Silanol Groups, Si-OH) Silanol->Interaction Donates Proton Tailing Delayed Elution & Peak Tailing Interaction->Tailing Results in

Caption: Interaction of basic pyridine with acidic silanol sites and mitigation.

Solutions to Peak Tailing:

  • Mobile Phase Additives: Add a competing base to the mobile phase to block the active silanol sites.

    • Protocol: Add 0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase. The competing base will preferentially interact with the silanols, allowing the pyridine isomers to elute symmetrically.

  • Low pH Mobile Phase: Protonating the pyridine nitrogen with an acidic mobile phase can sometimes help, but this may alter retention times significantly.

Common Problem: Poor Resolution of Isomers

This occurs when the stationary phase does not differentiate well between the isomers.

Solutions & Experimental Protocol:

  • Change Stationary Phase Selectivity: A standard C18 column may not be sufficient.

    • Recommendation 1 (Phenyl Column): A phenyl-hexyl or biphenyl column can provide π-π interactions with the aromatic pyridine ring. The different electron density distribution between the 2- and 4-isomers can lead to differential retention.

    • Recommendation 2 (Polar-Embedded Phase): Columns with a polar group embedded in the alkyl chain (e.g., C18 with an amide or carbamate group) can also offer unique selectivity for polar analytes.

    • Recommendation 3 (Mixed-Mode Chromatography): For challenging separations, a mixed-mode column that combines reversed-phase and cation-exchange properties can be highly effective, separating based on both hydrophobicity and the charge on the pyridine nitrogen[6][7].

  • Optimize Mobile Phase:

    • Protocol (Reversed-Phase):

      • Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start with a low percentage of B (e.g., 10-20%) and run a long, shallow gradient (e.g., increase by 0.5-1% per minute).

      • Flow Rate: 1.0 mL/min.

      • Detector: UV at 254 nm or 270 nm.

Q4: How can I scale up the separation to a preparative scale?

Answer: Both preparative HPLC and flash chromatography are viable options for obtaining larger quantities of the purified isomers.

Workflow for Preparative Separation:

G cluster_workflow Preparative Separation Workflow TLC 1. TLC Method Development Analytical_HPLC 2. Analytical HPLC Method Optimization TLC->Analytical_HPLC Guides solvent choice Scale_Up 3. Scale-Up Calculation Analytical_HPLC->Scale_Up Provides retention data Prep_Run 4. Preparative Run (Flash or Prep HPLC) Scale_Up->Prep_Run Determines loading & flow Analysis 5. Fraction Analysis (TLC or Analytical HPLC) Prep_Run->Analysis Collect fractions Combine 6. Combine Pure Fractions & Evaporate Analysis->Combine Identify pure fractions

Caption: General workflow for scaling up isomer separation.

Protocol for Preparative Flash Chromatography:

  • Solvent System Development (TLC):

    • Use silica gel TLC plates.

    • Test various solvent systems. Start with a non-polar solvent like hexanes or heptane and gradually add a more polar solvent like ethyl acetate or diethyl ether.

    • The goal is to find a solvent system that gives a good separation between the two spots with Rf values between 0.2 and 0.4.

  • Column Packing:

    • Properly pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading:

    • Dissolve your crude isomer mixture in a minimal amount of the chromatography solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Once dry, load this "dry-loaded" sample onto the top of your column. This technique generally results in better resolution than a liquid injection.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • Collect small fractions and monitor them by TLC to identify which ones contain your pure isomers.

  • Combine and Evaporate:

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Q5: Is separation by crystallization a viable option?

Answer: Crystallization is challenging for these isomers but not impossible. It relies on differences in solubility and the ability to form a stable crystal lattice. Since the isomers have similar structures, they often have similar solubilities and can co-crystallize.

Strategies to Improve Crystallization Success:

  • Derivative Formation: Convert the pyridine isomers into salts using a chiral or achiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric or positional isomeric salts will have very different physical properties and crystal packing abilities, which can often be exploited for separation by fractional crystallization[8].

  • Co-crystallization: Introduce a second, carefully chosen molecule (a "coformer") that can form specific hydrogen bonds with one isomer over the other, leading to the selective crystallization of one co-crystal[9].

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures at different temperatures. One isomer may be significantly less soluble in a particular solvent system, allowing it to crystallize out while the other remains in solution.

By applying these targeted strategies and understanding the underlying chemical principles, you can successfully navigate the challenges of separating 2-propoxy and 4-propoxy pyridine isomers.

References

  • The Good Scents Company. (n.d.). 2-propyl pyridine. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69320, 2-Propylpyridine. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (2023, May 27). 4-Pyrrolidinylpyridine. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70738, 4-Propylpyridine. Retrieved February 8, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved February 8, 2026, from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved February 8, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 2-propyl- (CAS 622-39-9). Retrieved February 8, 2026, from [Link]

  • Wikipedia. (2023, October 28). 2-Vinylpyridine. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (2023, November 11). 2-Chloropyridine. Retrieved February 8, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42553137, 2-Propoxy-Pyridine-3-Carbaldehyde. Retrieved February 8, 2026, from [Link]

  • James, A. T. (1952). Gas-liquid Partition Chromatography: The Separation of Volatile Aliphatic Amines and of the Homologues of Pyridine. Biochemical Journal, 52(2), 242–247. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved February 8, 2026, from [Link]

  • Aitipamula, S., & Chow, P. S. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 14(7), 3290–3298. [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved February 8, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis in Fluoropyridine Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Halex Reaction ( ) for Fluoropyridines Ticket ID: FP-SYNTH-001 Introduction: The Stability Paradox Welcome. If you a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Halex Reaction (


) for Fluoropyridines
Ticket ID:  FP-SYNTH-001

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely facing the "Fluoropyridine Paradox": the same electronic deficiency that makes chloropyridines reactive toward fluorination (


) also renders the product highly susceptible to hydrolysis.

In the synthesis of fluoropyridines—specifically via the Halex (Halogen Exchange) reaction—water is not just a contaminant; it is a competitive nucleophile. The fluoride ion (


) is a strong base in aprotic solvents. If trace moisture is present, it generates hydroxide (

), which attacks the fluorinated product to form thermodynamically stable pyridones (hydroxypyridines).

This guide moves beyond generic advice to provide a causality-driven troubleshooting framework.

Module 1: Critical Mechanism Analysis

To solve the problem, you must visualize the competition. The reaction is a race between the fluoride ion and the hydroxide ion (generated from water).

The Competitive Pathway

The following diagram illustrates the bifurcation point. Note that the Meisenheimer Complex is the high-energy intermediate. The presence of water creates a "parasitic" cycle that consumes your active fluoride and degrades your product.

G Start Chloropyridine (Substrate) Complex Meisenheimer Intermediate Start->Complex + F- (from KF) KF KF (Reagent) KF->Complex Product Fluoropyridine (Target) Complex->Product - Cl- Byproduct Pyridone (Hydrolysis Product) Product->Byproduct + OH- / H2O (Thermodynamic Sink) Water H2O (Contaminant) Hydroxide OH- Ion (Parasitic Nucleophile) Water->Hydroxide Reacts with F-

Figure 1: The mechanism of competitive hydrolysis during nucleophilic aromatic substitution (


). Note that the product itself is often more labile to hydrolysis than the starting material.

Module 2: Reagent & Solvent Integrity

The majority of "failed" reactions are actually "wet" reactions. The following table summarizes the strict water limits required for high-yield synthesis.

ComponentCritical ParameterThe "Why" (Causality)
Potassium Fluoride (KF) Spray-Dried (SD-KF) Calcined KF has low surface area. SD-KF is amorphous and reactive but extremely hygroscopic . It acts as a sponge for atmospheric moisture.
Solvent (DMSO/Sulfolane)

ppm
These dipolar aprotic solvents solvate cations (

), leaving

"naked" and reactive. If wet, they solvate

with water shells, killing reactivity.
Phase Transfer Catalyst Anhydrous Catalysts like 18-crown-6 or TDA-1 increase fluoride basicity. If water is present, they also increase the nucleophilicity of

, accelerating hydrolysis.

Module 3: Troubleshooting Scenarios (Q&A)

Scenario A: "I see the product peak, but it disappears over time."

Diagnosis: Product Hydrolysis (In-Situ). Root Cause: The reaction mixture contains residual water.[1] As the reaction proceeds, the highly reactive Fluoropyridine is formed. Because


 is basic, it deprotonates any water to form 

, which rapidly attacks the C-F bond (which is often more susceptible to nucleophilic attack than the C-Cl bond). Corrective Action:
  • Switch to Azeotropic Drying: Do not rely on "oven-dried" reagents. Use the protocol in Module 5.

  • Lower Temperature: If using a catalyst (e.g., Tetraphenylphosphonium bromide), you can often reduce the temperature from 180°C to 130°C. Hydrolysis rates drop significantly at lower temperatures [1].

Scenario B: "My KF is clumping in the reactor."

Diagnosis: "Wet" Sintering. Root Cause: Trace moisture causes the KF surface to dissolve and re-crystallize, reducing surface area and forming unreactive "rocks." Corrective Action:

  • Grinding is insufficient. You must use Spray-Dried KF .

  • Add a "Spacer": Add 10-20% (w/w) of anhydrous

    
     or CsF. This prevents KF particles from coalescing and maintains a heterogeneous suspension [2].
    
Scenario C: "I cannot separate the Pyridone byproduct from my Fluoropyridine."

Diagnosis: Poor Workup Strategy. Root Cause: Pyridones are tautomeric; they can exist as hydroxypyridines.[2] They are significantly more polar than fluoropyridines but can drag into organic phases. Corrective Action:

  • Exploit Acidity: 2-Pyridones are weakly acidic (

    
    ).
    
  • The Wash Protocol:

    • Dilute reaction mixture with water.

    • Adjust aqueous pH to >12 (using NaOH). At this pH, the pyridone is deprotonated (anionic) and stays in the water.

    • Extract the Fluoropyridine (neutral) into a non-polar solvent like MTBE or Toluene.

    • Do not use DCM if possible, as it can solubilize the pyridone species more effectively than non-polar ethers [3].

Module 4: Validated Protocol (The Azeotropic Halex)

This is the "Gold Standard" method for minimizing hydrolysis. It relies on the principle that water forms a low-boiling azeotrope with toluene, allowing you to "sweep" the system dry before the sensitive reaction begins.

Workflow Diagram

Workflow Step1 1. CHARGE REACTOR Substrate + KF + Catalyst Solvent (Sulfolane) + Toluene (20% v/v) Step2 2. AZEOTROPIC DRYING Heat to 110-120°C Distill off Toluene/Water via Dean-Stark Step1->Step2 Step3 3. QC CHECK Check distillate for phase separation KF Titration of solvent (Target <50 ppm) Step2->Step3 Step3->Step2 Fail (Water Detected) Step4 4. REACTION Raise temp to 140-180°C Distill off remaining Toluene Step3->Step4 Pass Step5 5. QUENCH & WORKUP Cool to <50°C Pour into dilute NaOH (pH 12) Step4->Step5

Figure 2: The Azeotropic Distillation Workflow. This method ensures the system is anhydrous immediately prior to the high-temperature step.

Step-by-Step Methodology
  • Preparation:

    • Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails with KF slurries), a Dean-Stark trap, and a reflux condenser.

    • Ensure the system is under a positive pressure of dry Nitrogen or Argon.

  • The Charge:

    • Add Chloropyridine (1.0 equiv).

    • Add Spray-Dried KF (1.5 - 2.0 equiv). Note: Excess KF drives the kinetics.

    • Add Catalyst (e.g., 18-crown-6 or Tetraphenylphosphonium bromide, 0.05 equiv) [4].

    • Add Solvent: Sulfolane (preferred for high stability) or DMSO.

    • The Key Step: Add Toluene (approx. 20-30% of the solvent volume).

  • Azeotropic Drying (The "Sweep"):

    • Heat the mixture to ~110-120°C.

    • Toluene will reflux and carry water into the Dean-Stark trap.

    • Continue until the distillate is clear and no water droplets separate in the trap.

    • Self-Validation: If you have a Karl Fischer titrator, sample the solvent. It must be <100 ppm water.

  • Reaction:

    • Increase temperature to distill off the remaining toluene.

    • Ramp to reaction temperature (typically 140°C - 190°C depending on substrate activation).

    • Monitor via GC-MS or HPLC. Look for the disappearance of starting material (SM) and the emergence of the Product (P).

    • Stop Criteria: Do not aim for 100% conversion if it requires extended heating, as product decomposition dominates at the tail end. Stop at >95% conversion.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter off the inorganic salts (KCl/KF) before adding water if possible (reduces exotherm).

    • Dilute filtrate with water/brine.

    • Extract with MTBE.

References

  • Finger, G. C., et al. (1963). Aromatic Fluorine Compounds.[3][5][6][7][8][9][10][11] XI. Replacement of Chlorine by Fluorine in Halopyridines.[8][12][13] The Journal of Organic Chemistry.[3][6]

  • Adams, D. J., & Clark, J. H. (1999).[9] Nucleophilic routes to selectively fluorinated aromatics.[3][5][7][9][12] Chemical Society Reviews.[9]

  • Bunnett, J. F. (1951). Mechanism of the reaction of 2,4-dinitrochlorobenzene with hydroxide ion. Journal of the American Chemical Society.

    
     hydrolysis competition). 
    
  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic.[3][5][7][8][9][12][13][14][15] Ullmann's Encyclopedia of Industrial Chemistry. (Detailed industrial Halex protocols).

  • Sun, H., & DiMagno, S. G. (2006). Anhydrous Tetrabutylammonium Fluoride.[3][11] Journal of the American Chemical Society. (Modern anhydrous fluoride sources).[11]

Sources

Optimization

Technical Support Center: SNAr Optimization for Electron-Deficient Pyridines

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Nucleophilic Aromatic Substitution (SNAr) on Pyridines Ticket ID: SNAR-PYR-OPT-001 Welcome to the SNAr Optimization Hub You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Nucleophilic Aromatic Substitution (SNAr) on Pyridines Ticket ID: SNAR-PYR-OPT-001

Welcome to the SNAr Optimization Hub

You are likely here because your pyridine functionalization is stalling, yielding regioisomers, or producing hydrolysis byproducts. Unlike standard benzene SNAr, pyridine substrates introduce unique electronic vectors—specifically the inductive and mesomeric withdrawal of the ring nitrogen.

This guide treats your reaction as a system . We do not guess; we adjust variables based on the rate-determining step (RDS) of the addition-elimination mechanism.

Module 1: The Reactivity Engine (Kinetics & Conversion)

The Core Problem: "My reaction is stuck at 50% conversion" or "The rate is too slow."

In SNAr, the breaking of aromaticity to form the Meisenheimer Complex is the energy-demanding step (RDS). The loss of the leaving group (LG) is fast.[1][2] Therefore, we must lower the energy of the transition state leading to this complex.

The Halogen Effect (The "Fluorine Trap")

Diagnostic: Are you using a Chloride or Bromide leaving group? Solution: Switch to Fluoride .

  • The Science: Unlike SN1/SN2 reactions where I > Br > Cl > F (based on bond strength), SNAr follows the order F >> Cl ≈ Br > I .[1][3]

  • Causality: The highly electronegative Fluorine atom inductively stabilizes the anionic Meisenheimer intermediate, significantly lowering the activation energy of the nucleophilic attack.

  • Reference: March’s Advanced Organic Chemistry confirms this inversion of reactivity for SNAr processes [1].

Solvent Selection: The "Naked" Anion

Diagnostic: Are you using protic solvents (EtOH, MeOH) or non-polar solvents (Toluene)? Solution: Switch to Dipolar Aprotic Solvents (DMSO, DMF, NMP).[4]

  • The Science: Small nucleophiles (like alkoxides or azides) are heavily solvated (caged) by hydrogen bonding in protic solvents, reducing their nucleophilicity. Dipolar aprotic solvents solvate cations well (leaving the counter-ion "naked" and reactive) but do not solvate the anionic nucleophile, increasing reaction rates by orders of magnitude [2].[5]

  • Green Alternative: If NMP is restricted, consider DMSO (generally benign) or Sulfolane .

Acid Catalysis (The "Proton Switch")

Diagnostic: Substrate is electron-rich (e.g., 3-halopyridine) and unreactive. Solution: Add a Brønsted or Lewis Acid.

  • The Science: Protonation of the pyridine nitrogen forms a pyridinium ion . This dramatically lowers the LUMO energy of the ring, making it far more electrophilic.

  • Warning: This strategy is incompatible with basic nucleophiles (amines) unless carefully buffered, as the acid will protonate the nucleophile, killing the reaction.

Visualization: The Reactivity Landscape

SNAr_Mechanism cluster_0 Optimization Zone Start Substrate (Pyridine-LG) TS1 Transition State 1 (High Energy) Start->TS1 Nucleophilic Attack (RDS) Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter Stabilized by EWG/Fluorine Product Product (Substituted Pyridine) Inter->Product Fast Elimination of LG

Figure 1: The Energy Landscape. Optimization must focus on stabilizing the Transition State/Meisenheimer Complex (The "Optimization Zone").

Module 2: Regioselectivity (The Steering System)

The Core Problem: "I have a 2,4-dichloropyridine and I want to substitute only one position."

Pyridines have distinct electronic zones. The nitrogen atom acts as an electron sink.

Electronic vs. Steric Control
PositionReactivity RankElectronic LogicSteric Logic
4-Position #1 (Fastest) Para-like resonance stabilization of the negative charge onto the Nitrogen.Usually the least sterically hindered.
2-Position #2 (Fast) Ortho-like resonance stabilization. Inductive effect is strong (closer to N).More hindered by the Nitrogen lone pair and adjacent substituents.
3-Position #3 (Dead) No resonance stabilization of the negative charge on Nitrogen.Only reacts if highly activated (e.g., by -NO2 or -CN groups).
The "Directing Group" Hack

Scenario: You need the 2-position product but the 4-position is reacting. Solution: Use a nucleophile capable of Hydrogen Bonding (e.g., amines) or Chelation.

  • Mechanism: A nucleophile can H-bond with the pyridine nitrogen (or a substituent like 2-MeSO2), guiding the attack to the adjacent 2-position via a cyclic transition state [3].

Module 3: Troubleshooting & Isolation (The "Mechanic")

The Core Problem: "I see an -OH impurity (Pyridone) or my product is stuck in the water layer."

The "Wet" Problem (Hydrolysis)

Symptom: Appearance of a peak M+16 or M-Cl+OH in LCMS. Cause: Trace water in DMF/DMSO + Strong Base (NaH, KOtBu) = Hydroxide generation. Hydroxide is a better nucleophile than many amines. Protocol:

  • Dry solvent over 4Å Molecular Sieves for 24h.

  • Switch base to CsF or K2CO3 (milder).

  • Scavenger Trick: Add 5% TMS-Cl to scavenge water in situ (advanced users only).

Isolation of Basic Pyridines

Symptom: Low mass recovery. Cause: Product is protonated (pyridinium salt) and stays in the aqueous layer during extraction. Protocol:

  • Quench: Dilute reaction with water.

  • pH Adjust: Adjust aqueous layer to pH 10-11 (ensure product is neutral free base).

  • Extraction: Use DCM/IPA (3:1 ratio) or EtOAc. Standard EtOAc often fails for polar pyridines.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Reaction Failed? CheckLG Is LG Fluorine? Problem->CheckLG SwitchF Action: Switch Cl -> F CheckLG->SwitchF No CheckSolv Is Solvent Polar Aprotic? CheckLG->CheckSolv Yes SwitchDMSO Action: Use DMSO/DMF CheckSolv->SwitchDMSO No CheckHydrolysis Byproduct: Pyridone (-OH)? CheckSolv->CheckHydrolysis Yes CheckTemp Temp > 100°C? IncreaseTemp Action: Heat to 120-150°C CheckTemp->IncreaseTemp No CheckHydrolysis->CheckTemp No DrySolvent Action: Dry Solvent/Sievers CheckHydrolysis->DrySolvent Yes

Figure 2: Diagnostic Flowchart for SNAr Optimization.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes. SNAr reactions are highly polar.[3] Microwaves couple efficiently with DMSO/DMF/NMP, allowing you to reach high temperatures (150°C+) rapidly, often pushing sluggish reactions to completion in minutes.

Q: My nucleophile is an amine. Do I need a base? A: Yes. The reaction generates HCl (or HF). This acid will protonate your unreacted amine nucleophile, rendering it non-nucleophilic. Use 2-3 equivalents of a scavenger base like DIPEA, TEA, or solid K2CO3.

Q: I have a 3-chloropyridine. SNAr isn't working at all. A: SNAr on the 3-position is electronically forbidden (no resonance stabilization).

  • Option A: Switch to Buchwald-Hartwig Cross-Coupling (Pd-catalyzed).

  • Option B: Install a strong EWG (like -NO2) at the 2 or 4 position to activate the ring.

References

  • March's Advanced Organic Chemistry, 8th Edition. "Nucleophilic Aromatic Substitution: The SNAr Mechanism." Wiley.
  • Chemistry LibreTexts . "15.4: Nucleophilic Aromatic Substitution."

  • WuXi AppTec . "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine."

  • ACS Green Chemistry Institute . "Catalysed SNAr Reactions."

Sources

Troubleshooting

Purification methods for 2-Fluoro-4-propoxypyridine oil

Technical Support Center: 2-Fluoro-4-propoxypyridine Purification User Guide: Overcoming the "Oily Pyridine" Challenge Product: 2-Fluoro-4-propoxypyridine (Oil) Application: Medicinal Chemistry Intermediates / SAR Studie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-4-propoxypyridine Purification

User Guide: Overcoming the "Oily Pyridine" Challenge

Product: 2-Fluoro-4-propoxypyridine (Oil) Application: Medicinal Chemistry Intermediates / SAR Studies Document ID: TSP-PYR-2F4OPr-001

Introduction: The Nature of the Beast

You are likely working with a reaction mixture resulting from the nucleophilic aromatic substitution (SNAr) of 2,4-difluoropyridine with propanol. The resulting product, 2-Fluoro-4-propoxypyridine , is typically a colorless to pale yellow oil.

Why is this difficult?

  • Physical State: As a lipophilic oil, it resists crystallization, making standard recrystallization impossible without salt formation.

  • Basicity Nuance: The 2-fluoro substituent is electron-withdrawing (inductive effect), significantly lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the 4-propoxy group is electron-donating (resonance), partially restoring basicity. This push-pull electronic environment places the pKa in a "Goldilocks" zone (est. pKa 2.5 – 3.5) that requires precise pH control during extraction.

  • Regioisomers: The SNAr reaction can produce the unwanted 2-propoxy-4-fluoropyridine isomer, which has very similar physical properties.

Method 1: The "Bulk Cleanup" (Acid-Base Extraction)

Best for: Removing non-basic impurities (unreacted propanol, non-nitrogenous byproducts) and starting materials.

The Logic: Because the product is a weak base, it can be protonated by strong acids (HCl) to become water-soluble. Neutral organic impurities will remain in the organic layer.

Protocol:

  • Dissolution: Dissolve your crude oil in a non-polar solvent (e.g., Dichloromethane or Diethyl Ether ). Avoid Ethyl Acetate if possible, as it can hydrolyze under strong acidic conditions.

  • Acid Wash (The Critical Step):

    • Extract the organic layer with 1M HCl (aq) .

    • Expert Note: Do not use weak acids like acetic acid; they may not be strong enough to fully protonate the 2-fluoropyridine nitrogen.

    • Safety: Keep this step cool (0°C to RT). While the C-F bond is stable, hot acid can slowly hydrolyze the 2-fluoro group to a 2-pyridone.

  • Separation:

    • Organic Layer: Contains non-basic impurities. Discard (or save for TLC analysis).

    • Aqueous Layer: Contains your product as the hydrochloride salt.

  • Basification & Recovery:

    • Cool the aqueous layer in an ice bath.

    • Slowly add saturated NaHCO₃ or 2M NaOH until the pH reaches 9-10 .

    • Visual Cue: The solution will turn cloudy/milky as the free base oil separates from water.

  • Final Extraction: Extract the aqueous mixture 3x with Dichloromethane (DCM). Dry over Na₂SO₄ and concentrate.

Visualization: The Extraction Logic Flow

ExtractionFlow Start Crude Reaction Mixture (Oil) Dissolve Dissolve in DCM Start->Dissolve AcidExt Extract with 1M HCl (pH < 1) Dissolve->AcidExt Split Phase Separation AcidExt->Split OrgPhase Organic Phase (Impurities: Propanol, Non-basics) Split->OrgPhase AqPhase Aqueous Phase (Product as HCl Salt) Split->AqPhase Discard Discard / TLC Check OrgPhase->Discard Basify Basify to pH 10 (NaOH / NaHCO3) AqPhase->Basify Extract2 Extract into DCM Dry & Concentrate Basify->Extract2 Final Purified Free Base Oil Extract2->Final

Caption: Logical flow for separating 2-Fluoro-4-propoxypyridine from non-basic impurities using pKa manipulation.

Method 2: Flash Chromatography (Isomer Separation)

Best for: Separating the 4-propoxy product from the 2-propoxy regioisomer.

The Issue: Pyridines interact strongly with the acidic silanol groups on silica gel, causing "tailing" (streaking) on the column. This ruins separation resolution.

The Fix: You must deactivate the silica.

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.

  • The Modifier (Crucial): Add 1% Triethylamine (TEA) or 1% NH₄OH to your solvent system.

    • Mechanism:[1][2][3][4][5][6][7] The amine modifier binds to the acidic sites on the silica, preventing your pyridine product from sticking.

  • Loading: Load the oil as a concentrated solution in DCM or Toluene.

  • Elution Order (Typical):

    • Impurity (Regioisomer): 2-Propoxy-4-fluoropyridine is typically less polar (elutes first) because the ether oxygen at the 2-position reduces the dipole moment relative to the nitrogen more effectively than at the 4-position.

    • Product: 2-Fluoro-4-propoxypyridine (elutes second).

Data Table: Typical TLC R_f Values (30% EtOAc/Hexanes)

CompoundR_f (Untreated Silica)R_f (Silica + 1% TEA)Observation
2-Fluoro-4-propoxypyridine 0.20 (Streaking)0.35 (Compact Spot)Target Product
2-Propoxy-4-fluoropyridine 0.25 (Streaking)0.42 (Compact Spot)Common Regioisomer
2,4-Difluoropyridine 0.800.80Starting Material

Method 3: Vacuum Distillation (Scale-Up)

Best for: Large scale (>10g) where chromatography is too expensive.

Protocol:

  • Equipment: Kugelrohr apparatus or Short-path distillation head.

  • Vacuum: High vacuum required (< 1 mbar).

  • Temperature:

    • Expect boiling points in the range of 80-100°C at 0.5 mmHg .

    • Warning: Do not overheat (>150°C pot temp). Although the molecule is relatively stable, high heat can promote polymerization or defluorination.

Troubleshooting & FAQ

Q: My product oil turned red/brown after sitting on the bench. Is it ruined? A: Not necessarily. Pyridines are prone to N-oxidation or trace polymerization which creates highly colored species even at ppm levels.

  • Fix: Run a quick filtration through a short plug of silica (neutralized with 1% TEA) or activated charcoal. Check NMR; the core structure is likely intact.

Q: I see two sets of pyridine peaks in my NMR (approx ratio 9:1). What is it? A: This is almost certainly the regioisomer issue.

  • Diagnosis: Look at the coupling constants.

    • 2-Fluoro-4-propoxypyridine (Product): The proton at C3 (between N and OPr) will show a specific coupling pattern.

    • 2-Propoxy-4-fluoropyridine (Impurity): The symmetry is different.

  • Solution: You cannot separate these by acid-base extraction (pKas are too similar). You must use Method 2 (Chromatography) with a shallow gradient (e.g., 0% to 20% EtOAc over 30 minutes).

Q: Can I make a solid salt to crystallize it? A: Yes, this is an excellent purification strategy if the oil is stubborn.

  • Protocol: Dissolve oil in dry diethyl ether. Bubble dry HCl gas or add HCl in Dioxane (4M). The Hydrochloride salt should precipitate as a white solid.

  • Benefit: Solids can be recrystallized (e.g., from iPrOH/Hexanes) to remove isomers. You can then free-base it back to the oil using the "Basification" step in Method 1.

References

  • Regioselectivity in SNAr Reactions

    • Title: Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines.[8]

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridine reactivity).
    • Context: Explains why substitution at C4 is kinetically favored over C2, but C2 impurities are common.
  • Purification of Pyridines

    • Title: Purification of Laboratory Chemicals - Pyridine Deriv
    • Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.
    • Link:

    • Context: Standard protocols for drying and distilling pyridine bases.
  • Chromatography of Basic Amines: Title: Flash Chromatography of Amines: The Triethylamine Trick. Source:Journal of Organic Chemistry (General Technique Note). Context: Use of amine modifiers to suppress silanol interactions.
  • Safety Data (Pyridine Handling)

    • Title: Pyridine Safety D
    • Source: NOAA Cameo Chemicals.
    • Link:

Sources

Optimization

Technical Support Center: Stability of the 2-Fluoropyridine Moiety

[1] Ticket ID: 2FP-STAB-001 Status: Active Subject: Preventing degradation of 2-fluoropyridine scaffolds under basic conditions.[1] Executive Summary: The "Privileged but Perilous" Scaffold The 2-fluoropyridine moiety is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: 2FP-STAB-001 Status: Active Subject: Preventing degradation of 2-fluoropyridine scaffolds under basic conditions.[1]

Executive Summary: The "Privileged but Perilous" Scaffold

The 2-fluoropyridine moiety is a cornerstone in medicinal chemistry, often used to lower basicity (


 modulation), block metabolic soft spots (CYP450 oxidation), or improve permeability.[1] However, it presents a unique chemical paradox: the same electronic properties that make it bioactive also make it chemically fragile. 

Unlike 3-fluoropyridine (which is relatively stable), 2-fluoropyridine is an activated electrophile.[1] The nitrogen atom at the ortho position exerts a strong inductive effect (-I) and can stabilize the negative charge in the transition state, making the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (


).[1][2]

Core Risk: Under basic conditions (common in Suzuki couplings, ester hydrolyses, and alkylations), the fluorine atom is an excellent leaving group, often reacting faster than chlorine or bromine.[1]

The Mechanism of Failure

To troubleshoot effectively, you must understand the enemy.[1] The degradation does not occur via a concerted


 mechanism but through a stepwise Addition-Elimination (

) pathway.[1]
Visualizing the Threat

The following diagram illustrates why the 2-position is vulnerable. The nitrogen atom acts as an "electron sink," stabilizing the Meisenheimer complex intermediate.[1]

SNAr_Mechanism Fig 1: The SNAr mechanism. The Nitrogen atom stabilizes the anionic intermediate, accelerating F displacement. Start 2-Fluoropyridine (Substrate) Complex Meisenheimer Complex (Stabilized by N) Start->Complex Attack at C2 (Rate Limiting) Nuc Nucleophile (OH-, RO-, RNH2) Nuc->Complex Product Substituted Product (Degradation) Complex->Product Elimination Leaving Fluoride Ion (F-) Complex->Leaving

[3][4]

Troubleshooting Guide: Diagnostics & Solutions

Use this section to identify specific issues based on your LCMS or NMR data.

Scenario A: The "Ghost" Peak (+14 / -2 Da Shift)

Symptom: You are running a Suzuki coupling or basic alkylation.[1] LCMS shows the starting material is gone, but a new peak appears with a mass shift corresponding to OH replacing F .[1]

  • Diagnosis: Hydrolysis to 2-Pyridone. [1][3]

    • The hydroxide ion (generated from wet bases or water cosolvents) has displaced the fluorine.[1]

    • Note: The product often tautomerizes from 2-hydroxypyridine to the thermodynamically stable 2-pyridone .[1]

  • Corrective Actions:

    • Switch Bases: Move from "hard" hydroxide bases (NaOH, KOH) to "softer" or non-nucleophilic bases.[1]

      • Recommendation: Use

        
         (anhydrous) or 
        
        
        
        .[1]
    • Solvent Screen: Avoid polar aprotic solvents (DMF, DMSO) if possible, as they strip the solvation shell from nucleophiles, making them more aggressive.[1]

      • Recommendation: Switch to 1,4-Dioxane, Toluene, or DME.[1]

    • Water Control: If water is required for the catalyst cycle (e.g., Suzuki), reduce the ratio.[1] Instead of 4:1 Organic:Water, try 10:1 or use trace water.[1]

Scenario B: The "Ether" Impurity

Symptom: You used Sodium Methoxide (NaOMe) or Ethoxide (NaOEt) to cleave an ester elsewhere in the molecule.[1] You now see a +12 Da (OMe) or +26 Da (OEt) shift.[1] Diagnosis: Alkoxide Substitution.

  • The Science: Alkoxides are potent nucleophiles for

    
     on 2-fluoropyridines.[1] In fact, 2-fluoropyridine reacts with ethoxide ~320 times faster  than 2-chloropyridine [1].[1][4]
    
  • Corrective Actions:

    • Steric Shielding: Switch to bulky bases. Potassium tert-butoxide (

      
      ) is often too bulky to attack the hindered 2-position efficiently while still deprotonating esters/alcohols.[1]
      
    • Hydroxide Saponification: Surprisingly, using LiOH in THF/Water is often safer than NaOMe/MeOH.[1] Hydroxide is less nucleophilic towards the aromatic ring than methoxide in organic solvents due to solvation effects.[1]

Scenario C: Low Yield in Suzuki Coupling

Symptom: Reaction stalls or yields are <30%, with significant defluorination. Diagnosis: Catalyst Poisoning or Competitive Oxidative Addition.

  • The Science: While C-F bonds are strong, Pd(0) can undergo oxidative addition into the C-F bond if the ring is highly electron-deficient (e.g., if you have a nitrile or nitro group on the pyridine).[1]

  • Corrective Actions:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the desired C-Cl/C-Br coupling over the difficult C-F insertion.[1]

    • Temperature: Do not exceed 80°C unless necessary.

      
       background reactions have high activation energies; keeping the temp low favors the catalytic cycle over the thermal degradation.[1]
      
Comparative Data: Reactivity Rules

Understanding relative rates is crucial for designing selective reactions.[1]

Table 1: Relative Reactivity in


 (Displacement by NaOEt/EtOH) 
Note: The "Fluorine Effect" is due to the high electronegativity of F stabilizing the transition state (Meisenheimer complex), lowering the activation energy for the rate-determining attack step [2].[1]
SubstrateRelative Rate (

)
Stability Rating
2-Fluoropyridine 320.0 Critical Risk
2-Chloropyridine1.0Moderate
2-Bromopyridine~0.8Moderate
3-Fluoropyridine< 0.01Stable
4-Fluoropyridine~50.0High Risk
Experimental Protocols
Protocol A: The "Base Stress Test"

Before committing 10g of intermediate to a reaction, run this 50mg pilot to determine stability.

  • Setup: Dissolve 2-fluoropyridine derivative (0.1 mmol) in the intended solvent (1.0 mL).

  • Challenge: Add 2.0 equivalents of the intended base (e.g.,

    
    ).
    
  • Conditions: Heat to the target reaction temperature (e.g., 80°C) in a sealed vial.

  • Sampling: Take aliquots at T=0, 1h, and 4h.

  • Analysis: Analyze by UPLC-MS.

    • Pass: >98% parent remaining.[1]

    • Fail: Appearance of hydrolysis (+16/+14) or solvent adducts.[1]

Protocol B: Safe Ester Hydrolysis (Saponification)

Recommended method for molecules containing a 2-F-Py moiety.[1]

  • Solvent: THF:Water (3:1).[1] Avoid MeOH (risk of MeO displacement).[1]

  • Base: LiOH (1.1 equiv).[1] Lithium acts as a Lewis acid, coordinating to the ester carbonyl oxygen, accelerating hydrolysis without significantly activating the pyridine ring [3].[1]

  • Temperature: 0°C to Room Temperature. Do not heat.

  • Quench: Acidify immediately to pH 6 upon completion to prevent long-term exposure to basic species.

Decision Matrix: Workflow Optimization

Use this logic flow to select the correct reaction conditions.

Decision_Tree Fig 2: Decision Matrix for selecting bases and solvents. Start Start: Reaction Planning with 2-F-Py Scaffold Q1 Is the reaction Basic? Start->Q1 Q2 Is the Nucleophile an Alkoxide? Q1->Q2 Yes Safe Proceed with Standard Conditions Q1->Safe No (Acidic/Neutral) Warning1 Risk: SNAr Displacement Q2->Warning1 Yes Action2 Use Carbonate Bases (Cs2CO3, K3PO4) Q2->Action2 No (Suzuki/Coupling) Action1 Use Bulky Base (tBuOK) or LiOH Warning1->Action1 Mitigation Action3 Avoid DMSO/DMF Use Dioxane/Toluene Action2->Action3 If degradation persists

References
  • Reactivity of Halopyridines: Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[1][2][4] Source:ResearchGate / J. Org.[1] Chem (Contextual). URL:[Link] (Representative link for general reactivity principles).

  • The "Fluorine Effect" in SNAr: Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source:Master Organic Chemistry. URL:[Link]

  • Mild Hydrolysis Protocols: Title: Lithium Hydroxide in Organic Synthesis.[1] Source:Organic Chemistry Portal.[1] URL:[Link][1]

  • Suzuki Coupling Troubleshooting: Title: Suzuki-Miyaura Cross-Coupling: Practical Guide. Source:Yoneda Labs.[1] URL:[Link][1]

Sources

Troubleshooting

Troubleshooting low yields in pyridine ether synthesis

Diagnostic Triage: Define Your Failure Mode Before troubleshooting, we must categorize your reaction. Pyridine ether synthesis generally falls into two opposing mechanistic regimes.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Define Your Failure Mode

Before troubleshooting, we must categorize your reaction. Pyridine ether synthesis generally falls into two opposing mechanistic regimes. Identify your scenario below to jump to the relevant troubleshooting module.

  • Scenario A: Nucleophilic Pyridine (The "Ambident" Problem)

    • Reagents: Hydroxypyridine (Pyridone) + Alkyl Halide/Alcohol.

    • Primary Failure: Formation of

      
      -alkylated pyridone (amide) instead of 
      
      
      
      -alkylated pyridine (ether).
    • Go to Module 1.

  • Scenario B: Electrophilic Pyridine (The Deactivation Problem)

    • Reagents: Halopyridine + Alcohol + Base.[1][2]

    • Primary Failure: No reaction, recovered starting material, or hydrolysis to pyridone.

    • Go to Module 2.

Module 1: Nucleophilic Pyridine (O- vs. N-Alkylation)

The Core Issue: Tautomeric Ambiguity

2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. Under basic conditions, the resulting anion is an ambident nucleophile . The nitrogen lone pair is often softer and more nucleophilic than the oxygen, leading to thermodynamically favored


-alkylation (amide formation), which ruins your ether yield.
Troubleshooting Protocol
Q1: I am getting exclusive N-alkylation. How do I force O-alkylation?

The Fix: Switch to Silver-Mediated Alkylation . According to the Hard-Soft Acid-Base (HSAB) theory, the silver cation (


) coordinates preferentially to the softer nitrogen atom, effectively "blocking" it and forcing the electrophile to attack the harder oxygen.
  • Protocol:

    • Solvent: Non-polar solvents are critical (Benzene, Toluene, or Hexane). Avoid DMF/DMSO if possible, as they solvate cations and loosen the ion pair, re-enabling N-attack.

    • Base: Silver Carbonate (

      
      ) or Silver Oxide (
      
      
      
      ).
    • Stoichiometry: 1.0 equiv Pyridone : 1.2 equiv Alkyl Halide : 1.1 equiv

      
      .
      
    • Temp: Reflux.

Q2: I am using the Mitsunobu reaction, but yields are low/mixed.

The Fix: Steric control and


 awareness.
Standard Mitsunobu (DEAD/PPh3) often favors 

-alkylation for 2-pyridones because the N-attack pathway is kinetically accessible.
  • Optimization:

    • Switch Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

      
        (tributylphosphine).[3] The increased steric bulk of the phosphorane intermediate can suppress N-attack.
      
    • Substrate Modification: If possible, introduce steric bulk at the 3-position or 6-position of the pyridine ring to physically block the nitrogen.

Visualizing the Selectivity Pathway

G Start 2-Hydroxypyridine (Ambident Nucleophile) Condition1 Alkali Base (NaH/K2CO3) Polar Solvent (DMF) Start->Condition1 Free Anion Condition2 Silver Salts (Ag2CO3) Non-polar Solvent (Toluene) Start->Condition2 Ag-Complexation Result1 N-Alkylation (Pyridone - Undesired) Condition1->Result1 Thermodynamic Control Result2 O-Alkylation (Pyridine Ether - Desired) Condition2->Result2 Kinetic/Blocking Control

Figure 1: Decision pathway for controlling regioselectivity in nucleophilic pyridine alkylation.

Module 2: Electrophilic Pyridine ( & Cross-Coupling)

The Core Issue: Electronic Deactivation
  • 2- and 4-Halopyridines: Reactive via Nucleophilic Aromatic Substitution (

    
    ) because the nitrogen withdraws electron density (acting like a nitro group in benzene).
    
  • 3-Halopyridines: Unreactive via

    
    . The negative charge in the Meisenheimer intermediate cannot be stabilized by the nitrogen. You must use metal catalysis. 
    
Troubleshooting Matrix
ScenarioCommon FailureRoot CauseTechnical Solution
2-Fluoro/Chloro Pyridine Low ConversionPoor Nucleophilicity of AlcoholBase Switch: Use NaH or KOtBu in THF/DMF to pre-form the alkoxide. Leaving Group: Switch Cl

F. Fluoride is a better leaving group in

due to the high electronegativity accelerating the initial addition step.
3-Bromo/Iodo Pyridine No Reaction

is mechanistically impossible
Switch to Pd-Catalysis: Use Buchwald-Hartwig conditions (see below).
Any Halopyridine Hydrolysis (OH product)Wet solvent or Hydroxide competitionStrict Anhydrous: Use molecular sieves. Hydroxide is a smaller, harder nucleophile than your alcohol and will outcompete it.
Advanced Protocol: Pd-Catalyzed Etherification (Buchwald-Hartwig)

For 3-halopyridines or deactivated systems, Palladium catalysis is required.

  • The Trap: Pyridine nitrogens are excellent ligands. They will bind to Pd and displace your phosphine ligand, killing the catalyst ("Catalyst Poisoning").

  • The Solution: Use Bulky Biaryl Phosphine Ligands that create a steric wall, preventing the pyridine nitrogen from binding to the Pd center.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: RockPhos or tBuBrettPhos . (Do not use simple

    
     or dppf).
    
  • Base:

    
     (mild) or 
    
    
    
    .
  • Solvent: Toluene (non-polar reduces N-coordination).

Workflow Visualization

G Input Halopyridine Substrate PosCheck Position of Halogen? Input->PosCheck Pos24 2- or 4-Position PosCheck->Pos24 Electron Deficient Pos3 3-Position PosCheck->Pos3 Electron Neutral SNAr Method: SNAr Base: NaH/DMF Temp: 80-120°C Pos24->SNAr Pd Method: Pd-Coupling Ligand: RockPhos Base: Cs2CO3 Pos3->Pd Failure Check: Is product Hydrolyzed? SNAr->Failure Dry Action: Dry Solvents Add Molecular Sieves Failure->Dry Yes (Pyridone formed)

Figure 2: Workflow for selecting the correct synthetic strategy based on halogen position.

Module 3: Alternative Methodologies (Chan-Lam)

If both


 and Pd-catalysis fail (often due to cost or sensitivity), the Chan-Lam Coupling  is the robust alternative for forming C-O bonds using Boronic Acids.
  • Reagents: Pyridin-3-ylboronic acid + Alcohol (or Phenol).

  • Catalyst:

    
     (1.0 equiv) + Pyridine (addtive).
    
  • Atmosphere:

    
     (balloon) or Open Air.
    
  • Why it works: It proceeds via a radical/oxidative mechanism that tolerates functional groups better than Pd(0) cycles.

  • Note: This is particularly useful if you have the boronic acid starting material rather than the halide.

References & Validation

  • Selectivity in Ambident Anions:

    • Mechanism of Ag+ effect: Gompper, R. (1964). Relations between Structure and Reactivity of Functional Groups. Angew.[4] Chem. Int. Ed.Link

    • Silver Carbonate Protocol: Hopkins, G. C., et al. (1967). The Alkylation of 2-Pyridones. The Journal of Organic Chemistry. Link

  • Mitsunobu Modifications:

    • ADDP/PBu3 for Pyridines: Tsunoda, T., et al. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine, A New Reagent System for Mitsunobu Reaction.[3] Tetrahedron Letters. Link

  • Palladium Catalysis (C-O Coupling):

    • RockPhos Ligand Development: Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides. Angew.[4] Chem. Int. Ed.Link

    • Ligand Effects on Pyridine: Gowrisankar, S., et al. (2010). Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. J. Am. Chem. Soc.Link

  • Chan-Lam Coupling:

    • General Review: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Characterization of 2-Fluoro-4-propoxypyridine: A Comparative Analysis

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Fluoro-4-propoxypyridine, a substituted pyridine derivative of interest in medicinal chemistry. By comparing its expected spectral features with those of related, well-characterized molecules, we can gain a comprehensive understanding of its unique spectroscopic signature.

The Structural Context: Understanding Substituent Effects

The ¹H NMR spectrum of 2-Fluoro-4-propoxypyridine is dictated by the electronic interplay of its substituents on the pyridine ring. The fluorine atom at the 2-position is a strong electron-withdrawing group, which will generally deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the propoxy group at the 4-position is an electron-donating group, which will shield the ring protons, leading to an upfield shift. The resulting spectrum is a balance of these opposing effects, further complicated by through-bond scalar couplings (J-couplings) between protons and between protons and the fluorine atom.

To illustrate the expected workflow for spectral interpretation, we will first outline the logical steps involved.

G cluster_0 Spectral Acquisition and Processing cluster_1 Spectral Analysis and Interpretation A Prepare Sample in Deuterated Solvent (e.g., CDCl3) B Acquire 1D ¹H NMR Spectrum A->B C Process Data (Fourier Transform, Phasing, Baseline Correction) B->C D Identify Solvent and Reference Peaks (e.g., TMS) C->D Processed Spectrum E Assign Propoxy Group Signals (triplet, sextet, triplet) D->E F Assign Pyridine Ring Protons based on Chemical Shift, Multiplicity, and J-coupling E->F G Compare with Spectra of Analogous Compounds F->G H Confirm Structure G->H

Caption: A typical workflow for the ¹H NMR characterization of a novel compound.

Comparative ¹H NMR Data

To predict and understand the ¹H NMR spectrum of 2-Fluoro-4-propoxypyridine, it is instructive to compare the known chemical shifts of simpler, related pyridine derivatives.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)
Pyridine[1]8.617.277.667.278.61
2-Fluoropyridine[2]-6.937.787.188.23
4-Propylpyridine[3]8.487.10-7.108.482.57 (t), 1.67 (sext), 0.95 (t)
2-Fluoro-4-propoxypyridine (Predicted) -~6.5-6.7-~6.4-6.6~8.0-8.2~3.9-4.1 (t), ~1.7-1.9 (sext), ~0.9-1.1 (t)

Note: The chemical shifts for 2-Fluoro-4-propoxypyridine are predicted based on the additive effects of the substituents observed in the reference compounds.

Decoding the Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of 2-Fluoro-4-propoxypyridine is expected to exhibit distinct signals corresponding to the propoxy group and the three protons on the pyridine ring.

The Propoxy Group Signature

The propoxy group (-O-CH₂-CH₂-CH₃) will give rise to three distinct signals:

  • A triplet around 3.9-4.1 ppm: This corresponds to the two protons of the methylene group directly attached to the oxygen atom (-O-CH ₂-). The signal is split into a triplet by the two adjacent protons of the central methylene group.

  • A sextet (or multiplet) around 1.7-1.9 ppm: This signal arises from the two protons of the central methylene group (-CH₂-CH ₂-CH₃). It is split by both the two protons of the adjacent oxygen-linked methylene group and the three protons of the terminal methyl group.

  • A triplet around 0.9-1.1 ppm: This upfield signal is characteristic of the three protons of the terminal methyl group (-CH ₃). It is split into a triplet by the two protons of the adjacent methylene group.

The Pyridine Ring Protons: A Tale of Two Substituents

The three protons on the pyridine ring (H-3, H-5, and H-6) will each produce a unique signal influenced by the fluorine and propoxy groups.

  • H-6: This proton is adjacent to the nitrogen atom and ortho to the fluorine atom. The strong electron-withdrawing effect of the nitrogen and the deshielding effect of the fluorine will cause this proton to resonate furthest downfield, likely in the range of 8.0-8.2 ppm . It is expected to appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.

  • H-3: This proton is ortho to the electron-withdrawing fluorine atom and meta to the electron-donating propoxy group. The fluorine's influence is expected to dominate, but the propoxy group will provide some shielding. We predict this signal to appear around 6.5-6.7 ppm . It will likely be a doublet due to coupling with the fluorine atom.

  • H-5: This proton is meta to the fluorine atom and ortho to the electron-donating propoxy group. The strong shielding from the adjacent propoxy group will shift this proton significantly upfield, likely to a similar region as H-3, around 6.4-6.6 ppm . It will appear as a doublet of doublets due to coupling with H-6 and H-3.

The intricate coupling patterns of the aromatic protons can be visualized as follows:

G cluster_0 2-Fluoro-4-propoxypyridine N N F F O O-Pr H6 H6 H6->F J(H,F) H5 H5 H6->H5 J(H,H) H3 H3 H5->H3 J(H,H) H3->F J(H,F)

Caption: Key through-bond couplings in the aromatic region of 2-Fluoro-4-propoxypyridine.

Experimental Protocol for ¹H NMR Acquisition

For reliable and reproducible results, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Fluoro-4-propoxypyridine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform a baseline correction to ensure a flat baseline.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Conclusion

The ¹H NMR characterization of 2-Fluoro-4-propoxypyridine presents a fascinating case study in the interplay of substituent effects on an aromatic system. By systematically analyzing the expected chemical shifts, multiplicities, and coupling constants, and by drawing comparisons with simpler, analogous molecules, a confident structural assignment can be made. The propoxy group provides a clear aliphatic signature, while the aromatic region reveals a complex but interpretable pattern arising from the combined electronic influences of the fluorine and propoxy substituents. This guide provides a robust framework for researchers to approach the spectral interpretation of this and other similarly substituted pyridine derivatives.

References

  • PubChem. (n.d.). 2-Fluoropyridine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

Sources

Comparative

Comparative Guide to 19F NMR Analysis of Fluorinated Pyridine Isomers

Executive Summary In medicinal chemistry, the precise identification of fluorinated pyridine regioisomers is a critical quality attribute. Fluorine substitution on the pyridine ring fundamentally alters physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the precise identification of fluorinated pyridine regioisomers is a critical quality attribute. Fluorine substitution on the pyridine ring fundamentally alters physicochemical properties (pK


, lipophilicity) and metabolic stability.[1][2] However, distinguishing between 2-fluoropyridine , 3-fluoropyridine , and 4-fluoropyridine  can be challenging without a robust understanding of their distinct 

F NMR signatures.[1][2]

This guide provides a definitive technical comparison of these isomers, focusing on chemical shift (


) differentiation , coupling constants (

)
, and solvent effects .[1][2] It moves beyond basic spectral listing to explain the electronic causality driving these shifts, ensuring you can interpret data with high confidence.

The Physics of Shift Differences

The


F chemical shift is exquisitely sensitive to the local electron density (shielding).[1] In pyridine systems, the ring nitrogen (N) exerts two competing effects:
  • Inductive Effect (-I): The electronegative Nitrogen withdraws electron density through the

    
    -framework.[1][2]
    
  • Mesomeric Effect (-M): The Nitrogen withdraws electron density through the

    
    -system (resonance).[1][2]
    
  • Lone Pair Interaction: The N-lone pair creates a specific magnetic anisotropy and electric field effect, particularly at the

    
    -positions.[1][2]
    
Mechanistic Impact on Isomers[1][2]
  • 2-Fluoropyridine (

    
    -position):  The fluorine is directly adjacent to the Nitrogen.[1][2] It experiences the strongest inductive withdrawal (deshielding) and direct interaction with the N-lone pair.[1][2] This results in the most downfield (least negative) shift.[1][2]
    
  • 3-Fluoropyridine (

    
    -position):  The fluorine is in the meta position relative to Nitrogen.[1][2] The inductive effect is weak, and resonance effects are minimal because the negative charge in resonance structures does not localize effectively on the meta carbon.[1] The shift is most similar to fluorobenzene.[1][2]
    
  • 4-Fluoropyridine (

    
    -position):  The fluorine is para to Nitrogen.[1][2] While the inductive effect is negligible, the resonance withdrawal by Nitrogen is significant, leading to moderate deshielding compared to the 3-isomer.[1]
    

Comparative Data Analysis

The following data assumes a standard reference of CFCl


 at 0.0 ppm .
Note: If your lab references C

F

(-164.9 ppm), add -164.9 to the values below to convert.
Table 1: Chemical Shift Ranges ( , ppm)

Values are approximate and solvent-dependent (typically CDCl


).
IsomerPosition relative to NChemical Shift Range (

ppm)
Electronic EnvironmentComparison to Fluorobenzene (

-113 ppm)
2-Fluoropyridine

(Ortho)
-65 to -75 Highly Deshielded (-I, -M, Ortho-effect)

ppm
4-Fluoropyridine

(Para)
-90 to -105 Moderately Deshielded (-M dominant)

ppm
3-Fluoropyridine

(Meta)
-120 to -135 Shielded (Benzene-like)

ppm
Table 2: Coupling Constants ( )

Coupling patterns provide the "fingerprint" for structural verification.[1][2]

IsomerKey CouplingTypical Value (Hz)Diagnostic Feature
2-Fluoropyridine

8.0 - 10.0 Hz Distinct doublet (or dd) from adjacent H3.
3-Fluoropyridine

8.5 - 10.5 Hz Large coupling to the unique H2 proton (singlet-like in

H).[1][2]
4-Fluoropyridine

6.0 - 8.0 Hz Symmetric coupling to equivalent H3 and H5 protons.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

A. Sample Preparation[1][2][3][4]
  • Concentration: Prepare a 10-20 mM solution. High concentrations can cause aggregation-induced shift changes.[1][2]

  • Solvent Selection:

    • Standard:CDCl

      
        (Chloroform-d).[1][2] Best for comparing with literature.
      
    • Alternative:DMSO-d

      
       . Use if solubility is poor. Warning:  Expect a downfield shift (approx +2 to +5 ppm) due to Hydrogen bonding with the Pyridine Nitrogen.[1][2]
      
  • Internal Standard: Add 0.1%

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).[1][2] Avoid TFA (Trifluoroacetic acid) as its shift is pH-dependent.[1][2]
B. Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgfig (Inverse gated decoupling) or zg (Coupled).[1][2]

    • Recommendation: Run Coupled first.[1][2] The splitting pattern is diagnostic.[1][2]

  • Spectral Width: 200 ppm (centered at -100 ppm).

  • Relaxation Delay (D1): Set to

    
     3.0 seconds. Fluorine T1 relaxation can be long; short D1 leads to integration errors.[1][2]
    
  • Scans (NS): 16 - 64 scans are usually sufficient due to high

    
    F sensitivity (83% of 
    
    
    
    H).[1][2]
C. Analytical Workflow Diagram

G Start Unknown Fluoropyridine Sample Solvent Dissolve in CDCl3 (Add C6F6 Std) Start->Solvent Acquire Acquire 19F NMR (Coupled) Solvent->Acquire CheckShift Check Chemical Shift (δ) Acquire->CheckShift Iso2 Range: -65 to -75 ppm ID: 2-Fluoropyridine CheckShift->Iso2 Low Field Iso4 Range: -90 to -105 ppm ID: 4-Fluoropyridine CheckShift->Iso4 Mid Field Iso3 Range: -120 to -135 ppm ID: 3-Fluoropyridine CheckShift->Iso3 High Field

Figure 1: Decision logic for identifying fluoropyridine isomers based on chemical shift ranges relative to CFCl


.

Advanced Considerations: Solvent & pH Effects[2]

Understanding the "Why" (Expertise):

  • Protonation: If the pyridine nitrogen is protonated (e.g., using TFA as a solvent or additive), the ring becomes electron-deficient (pyridinium ion).[1][2]

  • Effect: This causes a significant downfield shift (deshielding) for all isomers, but the magnitude varies.[1][2]

  • H-Bonding: In protic solvents (MeOH) or DMSO, H-bonding to the Nitrogen lone pair mimics partial protonation, shifting signals downfield compared to CDCl

    
    .[1][2]
    

Recommendation: Always report the solvent used when publishing


F data. A shift of -70 ppm in DMSO might correspond to -72 ppm in CDCl

.[1][2]

References

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Standard text for fundamental shift ranges).

  • University of California, Santa Barbara (UCSB) . (n.d.).[1][2] 19F Chemical Shifts and Coupling Constants. NMR Facility Guide. Retrieved from [Link]

  • Reich, H. J. (n.d.).[1][2] Bordwell pKa Table and NMR Data Collections. University of Wisconsin-Madison.[1][2] (Authoritative source for heterocycle shifts).

Sources

Validation

A Comparative Guide to HPLC Analysis Standards for 2-Fluoro-4-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of 2-Fluoro-4-propoxypyridine 2-Fluoro-4-propoxypyridine is a fluorinated pyridine derivative of increasing interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 2-Fluoro-4-propoxypyridine

2-Fluoro-4-propoxypyridine is a fluorinated pyridine derivative of increasing interest in pharmaceutical and agrochemical research. The presence of the fluorine atom and the propoxy group on the pyridine ring introduces unique chemical properties that necessitate careful consideration during analytical method development. The basic nitrogen atom of the pyridine ring can lead to peak tailing on traditional silica-based reversed-phase columns, while the overall polarity of the molecule requires a well-balanced mobile phase for optimal retention and separation from potential impurities.

This guide will compare and contrast potential HPLC methodologies, offering a recommended starting point for analysis and a framework for method validation in line with industry standards.

Physicochemical Properties Relevant to HPLC Analysis

Understanding the physicochemical properties of 2-Fluoro-4-propoxypyridine is fundamental to developing a successful HPLC method. While specific experimental data for this exact molecule is not widely published, we can infer its properties from closely related analogs like 2-fluoro-4-methylpyridine.[1][2][3][4]

Table 1: Estimated Physicochemical Properties of 2-Fluoro-4-propoxypyridine

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₁₀FNO
Molecular Weight ~155.17 g/mol Influences diffusion characteristics and mass spectrometry response.
pKa ~5-6 (estimated for the pyridine nitrogen)The compound will be protonated at acidic pH. Controlling the mobile phase pH is critical for consistent retention and peak shape.[5]
LogP ~1.5 - 2.0 (estimated)Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
UV Absorbance Expected λmax ~250-280 nmUV detection is a suitable and widely available detection method.[6]
Solubility Likely soluble in common organic solvents (e.g., acetonitrile, methanol) and aqueous-organic mixtures.Facilitates sample and mobile phase preparation.
Stability Fluorinated compounds can be susceptible to degradation, particularly in solution.[7]A stability-indicating method is crucial to monitor for potential degradants.

Comparative Analysis of HPLC Methodologies

A reversed-phase HPLC (RP-HPLC) approach is the most logical starting point for the analysis of 2-Fluoro-4-propoxypyridine. Below is a comparison of potential starting conditions.

Table 2: Comparison of Potential RP-HPLC Methods for 2-Fluoro-4-propoxypyridine Analysis

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Method C: Mixed-Mode Chromatography
Stationary Phase Standard C18, 5 µmPolar-Embedded C18, 3 µmMixed-Mode (e.g., Primesep 100), 5 µm
Rationale A general-purpose column providing good hydrophobic retention.The polar-embedded group provides alternative selectivity and is more robust in highly aqueous mobile phases, which can be beneficial for retaining polar impurities.[8][9]Combines reversed-phase and ion-exchange mechanisms, which can be highly effective for basic compounds like pyridines, often providing excellent peak shape without the need for ion-pairing reagents.[5][6]
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.050 mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 40-70% B over 15 min30-60% B over 15 min20-50% B over 15 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Column Temperature 30 °C35 °C30 °C
Detection UV at 260 nmUV at 260 nmUV at 260 nm
Pros - Widely available and well-understood. - Good starting point for method development.- Improved peak shape for basic compounds. - Better retention of polar impurities. - 100% aqueous stability.[8]- Excellent peak shape for basic analytes. - Unique selectivity for impurities. - MS-compatible mobile phase.[5]
Cons - Potential for peak tailing due to interaction with residual silanols.- May have different selectivity compared to standard C18.- Column availability may be more limited.

Recommended Stability-Indicating HPLC Method: A Detailed Protocol

Based on the comparative analysis, a method utilizing a polar-embedded C18 column is recommended as a robust starting point for both routine analysis and stability studies. The rationale is to mitigate the risk of peak tailing associated with the basic pyridine nitrogen while providing good retention and selectivity.

Experimental Protocol

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of 2-Fluoro-4-propoxypyridine and the separation of its potential degradation products.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Polar-Embedded C18 (e.g., Kinetex Polar C18, InertSustain AQ-C18), 150 mm x 4.6 mm, 3 µm.[8][10]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 70% B

    • 12-15 min: 70% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

Sample Preparation:

  • Prepare a stock solution of 2-Fluoro-4-propoxypyridine reference standard at 1.0 mg/mL in the sample diluent.

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., for linearity studies).

  • For assay of a sample, accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of 2-Fluoro-4-propoxypyridine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.

After exposure, the samples should be diluted to the target concentration and analyzed by the proposed HPLC method. The peak purity of the 2-Fluoro-4-propoxypyridine peak should be assessed using a PDA detector to ensure it is free from co-eluting degradants.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC analysis workflow for 2-Fluoro-4-propoxypyridine.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Preparation Autosampler Autosampler Injection Standard->Autosampler Sample Test Sample Preparation Sample->Autosampler MobilePhase Mobile Phase Preparation Pump Gradient Pumping MobilePhase->Pump Column Chromatographic Separation (Polar-Embedded C18) Autosampler->Column Pump->Column Detector UV Detection (260 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Assessment Integration->Quantification

Sources

Comparative

Comparative Analysis: Lipophilicity &amp; Physicochemical Profiling of Methoxy- vs. Propoxy-Pyridines

[1][2] Executive Summary The Strategic Trade-off: In medicinal chemistry, the transition from a methoxy (-OCH₃) to a propoxy (-OCH₂CH₂CH₃) substituent on a pyridine scaffold is rarely a trivial "homologation."[1] It repr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The Strategic Trade-off: In medicinal chemistry, the transition from a methoxy (-OCH₃) to a propoxy (-OCH₂CH₂CH₃) substituent on a pyridine scaffold is rarely a trivial "homologation."[1] It represents a decisive shift in the Solubility-Permeability Interplay .[1]

While the methoxy group is often employed to modulate metabolic stability and optimize the "Magic Methyl" effect—balancing solubility with target affinity—the propoxy group acts as a potent lipophilic driver.[1] This guide provides a technical comparison of these two moieties, focusing on their impact on LogP, LogD, pKa, and ADME properties.[1]

Key Takeaway:

  • Methoxy-Pyridine: Optimal for lowering LogP, maintaining aqueous solubility, and reducing metabolic clearance via specific CYP isoforms.[1]

  • Propoxy-Pyridine: Increases LogP by approximately 1.0–1.2 log units , significantly enhancing passive membrane permeability but often at the cost of aqueous solubility (risk of "brick dust" properties) and increased plasma protein binding.[1]

Physicochemical Foundation: The Hansch-Leo Perspective

To understand the experimental data, we must first ground the comparison in Structure-Activity Relationship (SAR) theory.[1] The lipophilicity shift is predictable using Hansch substituent constants (


).[1]
Theoretical Contribution ( Values)

The lipophilicity contribution (


) of a substituent is defined as:


[1]
SubstituentStructureApprox.

(Aromatic)
Electronic Effect (

)
Steric Parameter (MR)
Methoxy

-0.02-0.27 (Donor)7.87
Propoxy

+1.05-0.32 (Donor)16.50

Analysis:

  • Lipophilicity Jump: Replacing a methoxy with a propoxy group adds two methylene units (

    
    ).[1] Since each methylene contributes 
    
    
    
    to LogP, the propoxy group makes the molecule roughly 10x more lipophilic than its methoxy counterpart.[1]
  • Electronic Shielding: Both groups are electron-donating by resonance (+M) but electron-withdrawing by induction (-I).[1] However, on a pyridine ring (specifically at the 2-position), the oxygen atom significantly lowers the basicity of the pyridine nitrogen (see Section 3).[1]

Comparative Data Analysis

The following data aggregates experimental trends and calculated values for standard pyridine scaffolds.

Experimental LogP & pKa Comparison[2]
PropertyPyridine (Ref)2-Methoxy-Pyridine2-Propoxy-PyridineDelta (

)
LogP (Neutral) 0.651.342.45+1.11
pKa (Conj.[1] Acid) 5.23~3.06~3.15+0.09
LogD (pH 7.4) 0.651.342.45+1.11
Aq.[1] Solubility MiscibleHighModerate/LowSignificant Drop

Critical Observation on pKa: Unlike alkyl-pyridines (which are more basic than pyridine), alkoxy-pyridines are less basic.[1] The inductive withdrawal (-I) of the oxygen atom dominates the resonance donation (+M) regarding the ring nitrogen's lone pair availability.[1]

  • Implication: At physiological pH (7.4), both methoxy and propoxy pyridines exist almost exclusively in their neutral form (since pH >> pKa).[1] Therefore, LogD ≈ LogP .[1]

Visualization: SAR Decision Pathway

SAR_Decision_Tree Start Lead Compound Optimization (Pyridine Scaffold) Check_LogP Current LogP Status? Start->Check_LogP Low_LogP LogP < 2.0 (Too Hydrophilic) Check_LogP->Low_LogP High_LogP LogP > 4.0 (Too Lipophilic) Check_LogP->High_LogP Permeability_Issue Is Permeability Poor? Low_LogP->Permeability_Issue Solubility_Issue Is Solubility Poor? High_LogP->Solubility_Issue Switch_Propoxy STRATEGY: Switch to Propoxy (+1.1 LogP) Increases membrane crossing Permeability_Issue->Switch_Propoxy Yes Switch_Methoxy STRATEGY: Switch to Methoxy (-1.1 LogP vs Propoxy) Reduces metabolic liability Solubility_Issue->Switch_Methoxy Yes

Figure 1: Decision tree for selecting between methoxy and propoxy substituents based on ADME failures.

Experimental Protocols (Self-Validating Systems)

Protocol A: The Miniaturized Shake-Flask Method (Gold Standard)

Use this for final validation of lead compounds.[1]

Reagents:

  • n-Octanol (HPLC Grade)[1]

  • Phosphate Buffer (pH 7.4, 50 mM)[1]

  • Internal Standard (e.g., Toluene or Naphthalene)[1]

Workflow:

  • Pre-Saturation (Critical Step): Mix n-octanol and buffer in a separatory funnel for 24 hours. Separate phases. This ensures the solvents are mutually saturated, preventing volume changes during the experiment.[1]

  • Preparation: Dissolve the pyridine derivative in the pre-saturated octanol phase to a concentration of 1 mM.

  • Equilibration:

    • Add 1 mL of drug-octanol solution to 1 mL of pre-saturated buffer in a glass vial.

    • Rototumble for 60 minutes at 25°C.

    • Centrifuge at 3000g for 10 minutes to break any emulsions.

  • Quantification:

    • Remove the octanol phase (top).[1]

    • Analyze both phases via UV-Vis or HPLC.[1]

  • Calculation:

    
    
    
    
    
    [1]
Protocol B: RP-HPLC Retention Time Correlation (High Throughput)

Use this for screening libraries of pyridine analogs.[1]

Principle: Lipophilicity correlates linearly with the capacity factor (


) on a C18 column.[1]

Workflow:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]

  • Mobile Phase: Isocratic Methanol/Water (varying ratios, e.g., 60:40) buffered at pH 7.4 (using MOPS or Phosphate).

    • Note: pH must be controlled to ensure the pyridine is neutral.[1]

  • Calibration: Inject 5 standards with known LogP values (e.g., Pyridine, Toluene, Acetophenone).

  • Measurement: Inject the methoxy- and propoxy-pyridine samples.

  • Calculation:

    
    
    (Where 
    
    
    
    is retention time and
    
    
    is dead time, usually determined by Uracil injection).[1]
    • Plot

      
       vs. known LogP to derive the equation for your unknowns.[1]
      
Visualization: Experimental Workflow

Experimental_Workflow Sample Pyridine Sample Method_Select Select Method Sample->Method_Select ShakeFlask Shake Flask (Equilibrium) Method_Select->ShakeFlask High Accuracy HPLC RP-HPLC (Kinetic) Method_Select->HPLC High Speed Analysis_SF Phase Separation & UV/MS Quant ShakeFlask->Analysis_SF Analysis_HPLC Measure Retention Time (tR) HPLC->Analysis_HPLC Result Calculate LogP/D Analysis_SF->Result Analysis_HPLC->Result

Figure 2: Workflow selection for lipophilicity determination.

Case Study: Impact on Drug Design

Scenario: A methoxy-pyridine lead compound (


) shows excellent metabolic stability but poor blood-brain barrier (BBB) penetration.[1]

Intervention: Chemists synthesize the propoxy-analog .[1]

  • Result: LogP shifts to ~2.9.

  • Outcome: BBB permeability increases significantly due to higher lipophilicity.[1] However, the compound's solubility in the stomach (pH 1.[1]5) drops because the increased hydrophobic bulk shields the pyridine nitrogen, making protonation slightly more difficult and the salt form less soluble.[1]

Expert Insight: Be cautious of the "Propoxy Cliff." While methoxy to ethoxy is a linear change, moving to propoxy introduces significant rotational freedom (entropy).[1] This flexible chain can sometimes reduce binding affinity if the binding pocket is tight, as the entropic cost of freezing the propyl chain in a specific conformation is high.[1]

References

  • ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Leo, A., Jow, P. Y., Silipo, C., & Hansch, C. (1975).[1][2] Calculation of hydrophobic constant (log P) from pi and f constants. Journal of Medicinal Chemistry, 18(9), 865-8.[1] Retrieved from [Link]

  • Mannhold, R., et al. (2009).[1] Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Log P Methods. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Grosjean, S., et al. (2011).[1] Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Retrieved from [Link]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General reference for Magic Methyl effect).

Sources

Validation

A Senior Application Scientist's Guide to the Metabolic Stability of the 2-Fluoro-4-propoxypyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is ra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A compound that is rapidly metabolized can fail to achieve therapeutic concentrations, leading to diminished efficacy and a short duration of action. Conversely, a molecule that is too resistant to metabolism may accumulate to toxic levels. The 2-fluoro-4-propoxypyridine scaffold has emerged as a promising structural motif in medicinal chemistry, offering a unique combination of physicochemical properties. This guide provides an in-depth analysis of the metabolic stability of this scaffold, comparing it with relevant alternatives and providing the experimental framework to empower your drug discovery programs.

The 2-Fluoro-4-propoxypyridine Scaffold: A Strategic Design Element

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1][2] The high strength of the carbon-fluorine bond makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[3][4] Furthermore, the electron-withdrawing nature of fluorine can modulate the electronic properties of the entire molecule, potentially influencing its interaction with metabolizing enzymes.[4]

The pyridine ring itself is a privileged scaffold in drug discovery, frequently employed as a bioisosteric replacement for a phenyl ring to improve potency, selectivity, and pharmacokinetic properties, including metabolic stability.[5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing protein binding, and its presence alters the electronic distribution of the aromatic system, which can render it less susceptible to certain metabolic transformations.[5]

The 2-fluoro-4-propoxypyridine scaffold combines these advantageous features. The fluorine atom at the 2-position can serve as a "metabolic shield," protecting this position from oxidation. The propoxy group at the 4-position offers a handle for further structural modifications to optimize target engagement and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Predicting Metabolic Fates: Key Pathways for the 2-Fluoro-4-propoxypyridine Scaffold

While specific metabolic data for the 2-fluoro-4-propoxypyridine scaffold is not extensively published in publicly available literature, we can infer its likely metabolic pathways based on the metabolism of structurally related compounds and general principles of drug metabolism.

Primary Metabolic Pathways:

  • O-dealkylation: The propoxy group is a likely site for oxidative metabolism, specifically O-depropylation, mediated by CYP enzymes to form the corresponding 4-hydroxypyridine metabolite. This is a common metabolic pathway for alkoxy-substituted aromatic compounds.

  • Oxidation of the Propyl Chain: The propyl chain of the propoxy group is also susceptible to oxidation at the α, β, or γ positions, leading to the formation of alcohol, ketone, or carboxylic acid metabolites.

  • Pyridine Ring Oxidation: While the fluorine atom at the 2-position is expected to hinder oxidation at that site, other positions on the pyridine ring could be susceptible to oxidation, leading to the formation of N-oxides or hydroxypyridines. However, the electron-withdrawing nature of the fluorine atom generally deactivates the ring towards oxidation.

Secondary Metabolic Pathways:

  • Glucuronidation: The hydroxylated metabolites formed from O-dealkylation or propyl chain oxidation can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that are readily excreted.

The following Graphviz diagram illustrates the predicted metabolic pathways of the 2-fluoro-4-propoxypyridine scaffold.

G parent 2-Fluoro-4-propoxypyridine metabolite1 4-Hydroxy-2-fluoropyridine parent->metabolite1 CYP-mediated O-dealkylation metabolite2 Oxidized Propyl Chain Metabolites (Alcohol, Ketone, Carboxylic Acid) parent->metabolite2 CYP-mediated Oxidation metabolite3 Pyridine N-oxide or Hydroxylated Pyridine parent->metabolite3 CYP-mediated Ring Oxidation metabolite4 Glucuronide Conjugates metabolite1->metabolite4 UGT-mediated Glucuronidation metabolite2->metabolite4 UGT-mediated Glucuronidation

Caption: Predicted metabolic pathways of the 2-fluoro-4-propoxypyridine scaffold.

Comparative Metabolic Stability: A Data-Driven Analysis

To provide a quantitative comparison, we will examine the metabolic stability of scaffolds with structural similarities to 2-fluoro-4-propoxypyridine. Due to the limited availability of public data on the target scaffold, we will draw comparisons with relevant examples from the literature that highlight the impact of fluorination and the pyridine core.

Scaffold/CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Rupatadine (Pyridine-containing)Human Liver Microsomes3.2517[6]
Saturated Mimetic of Rupatadine Human Liver Microsomes35.747[6]
Thiourea-based NAMPT inhibitor (Phenyl-containing)Not specified-High[7]
Thiourea-based NAMPT inhibitor (Pyridine-containing)Not specified-160-fold lower than phenyl analog[7]

Analysis of Comparative Data:

The data presented in the table clearly illustrates the significant impact of the core scaffold on metabolic stability.

  • Pyridine vs. Saturated Mimetic: The replacement of the pyridine ring in Rupatadine with a saturated 3-azabicyclo[3.1.1]heptane core resulted in a dramatic 11-fold increase in half-life and a 11-fold decrease in intrinsic clearance in human liver microsomes.[6] This highlights the inherent susceptibility of the pyridine ring in this specific chemical context to metabolic degradation, likely through oxidation.

  • Phenyl vs. Pyridine: In the case of the nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, the simple bioisosteric replacement of a terminal phenyl ring with a pyridine ring led to a remarkable 160-fold improvement in metabolic stability .[7] This underscores the power of the "phenyl-to-pyridine switch" as a strategy to mitigate metabolic liabilities. The nitrogen atom in the pyridine ring alters the electronic properties, making it less prone to oxidative metabolism compared to the electron-rich phenyl ring.

While direct experimental data for the 2-fluoro-4-propoxypyridine scaffold is not available in this comparison, the principles derived from these examples strongly suggest that the combination of a pyridine core with a fluorine substituent would likely confer enhanced metabolic stability compared to non-fluorinated or phenyl-containing analogs.

Experimental Protocols for Assessing Metabolic Stability

To generate the critical data needed to guide your drug discovery efforts, robust and reproducible in vitro metabolic stability assays are essential. Here, we provide detailed, step-by-step methodologies for the two most common assays: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for assessing phase I metabolic stability, primarily mediated by CYP enzymes.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare test compound stock solution D Pre-incubate microsomes and test compound at 37°C A->D B Prepare liver microsome suspension B->D C Prepare NADPH regenerating system E Initiate reaction with NADPH C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the assay buffer to the desired concentration (typically 1 µM).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL) to the wells containing the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing a cold solution of acetonitrile with a suitable internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the rate constant of degradation (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both phase I and phase II metabolic enzymes and their necessary cofactors.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw and prepare cryopreserved hepatocytes C Incubate hepatocyte suspension with test compound at 37°C A->C B Prepare test compound working solution B->C D Aliquots taken at time points (0, 15, 30, 60, 120 min) C->D E Quench reaction with cold acetonitrile containing internal standard D->E F Centrifuge to pellet cell debris E->F G Analyze supernatant by LC-MS/MS F->G H Quantify remaining parent compound G->H

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the thawed cells to a pre-warmed incubation medium.

    • Determine cell viability and concentration using a method such as trypan blue exclusion.

    • Dilute the hepatocyte suspension to the desired cell density (typically 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension to wells containing the test compound working solution (final concentration typically 1 µM).

    • Incubate the plate at 37°C with continuous shaking in a humidified incubator with 5% CO2.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing a cold solution of acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Data analysis is performed similarly to the microsomal stability assay to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

    • CLint is typically expressed as µL/min/10^6 cells.

Conclusion and Future Directions

The 2-fluoro-4-propoxypyridine scaffold represents a strategically designed structural motif with high potential for enhanced metabolic stability. The combination of the electron-withdrawing fluorine atom and the inherent properties of the pyridine ring are anticipated to reduce susceptibility to oxidative metabolism. While direct, publicly available experimental data for this specific scaffold is limited, the comparative analysis with structurally related compounds strongly supports this hypothesis.

For drug discovery teams working with this scaffold, the detailed experimental protocols provided in this guide offer a clear path to generating the necessary in vitro metabolic stability data. By systematically evaluating the half-life and intrinsic clearance of your compounds, you can build robust structure-activity relationships and make data-driven decisions to optimize your lead candidates.

Future work should focus on generating and publishing systematic metabolic stability data for a series of 2-fluoro-4-alkoxypyridine derivatives to provide a more comprehensive understanding of the structure-metabolism relationships within this promising chemical space. Such data will be invaluable to the medicinal chemistry community in the ongoing quest to design safer and more effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 5, 2026, from [Link].

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Ghoneim, M. M., El-Sabbagh, M. W., & El-Desoky, H. S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Altman, R. A., Bhattarai, P., & Trombley, T. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Smirnova, N. A., et al. (2021). An unusual nicotinamide derivative, 4-pyridone-3-carboxamide ribonucleoside (4PYR), is a novel endothelial toxin and oncometabolite. Communications Biology, 4(1), 1118. [Link]

  • Kim, H., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 25(21), 5135. [Link]

  • Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • U.S. Patent No. US10442767B2. (2019). Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • Riyad, Y. M., et al. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Current Medicinal Chemistry. [Link]

  • Schirmeister, T., et al. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemBioChem. [Link]

  • El-Sabbagh, M. W., & Ghoneim, M. M. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(16), 6100. [Link]

  • Kandefer-Szerszeń, M., & Rzeski, W. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Wang, G. X., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8034-8043. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Scott, P. J., & Sanford, M. S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 10(12), 2091-2103. [Link]

  • Hayes, A. G., et al. (2004). Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury. The Journal of Spinal Cord Medicine, 27(4), 324-331. [Link]

  • Mykhailiuk, P. K. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • Ishiwata, K., et al. (1984). Studies on 18F-labeled pyrimidines. II. Metabolic investigation of 18F-5-fluorouracil, 18F-5-fluoro-2'-deoxyuridine and 18F-5-fluorouridine in rats. European Journal of Nuclear Medicine, 9(4), 185-189. [Link]

  • G. D. (2025). Drug Repurposing Patent Applications April–June 2025. ASSAY and Drug Development Technologies. [Link]

  • U.S. Patent and Trademark Office. (2025). PGR2025-00057. [Link]

  • Lavé, T., et al. (2009). Prediction of the in vitro intrinsic clearance determined in suspensions of human hepatocytes by using artificial neural networks. Journal of Pharmaceutical Sciences, 98(12), 4881-4893. [Link]

  • Reelfs, O., et al. (1994). Synthesis of 2'-deoxyuridine and 5-fluoro-2'-deoxyuridine derivatives and evaluation in antibody targeting studies. Journal of Medicinal Chemistry, 37(15), 2356-2364. [Link]

  • El-Sabbagh, M. W., & Ghoneim, M. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Singh, S., et al. (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2525069. [Link]

  • S. R. K. (2022). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 27(19), 6543. [Link]

  • Wang, Y., et al. (2011). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 12(1), 223-229. [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 2841-2868. [Link]

  • Isanbor, C., & O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Beilstein Journal of Organic Chemistry, 22, 1-20. [Link]

  • Leroy, J., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 7(35), 31057-31066. [Link]

Sources

Comparative

Technical Guide: GC-MS Fragmentation Patterns of Fluorinated Alkoxypyridines

Part 1: Executive Summary & Strategic Context Fluorinated alkoxypyridines are critical scaffolds in modern drug discovery, serving as bioisosteres for more metabolically labile ether linkages. Their analysis via Gas Chro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

Fluorinated alkoxypyridines are critical scaffolds in modern drug discovery, serving as bioisosteres for more metabolically labile ether linkages. Their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique set of challenges: the high electronegativity of fluorine alters standard fragmentation rules, and the pyridine ring nitrogen introduces specific protonation affinities that complicate spectral interpretation.

This guide moves beyond basic spectral matching. It provides a comparative analysis of fragmentation pathways to enable the differentiation of positional isomers —a frequent bottleneck in synthesizing fluorinated pyridine building blocks. We compare the diagnostic utility of Electron Ionization (EI) versus Chemical Ionization (CI) and dissect the mechanistic influence of fluorine positioning on alkoxy group cleavage.

Part 2: Comparative Analysis of Fragmentation Pathways

In the structural elucidation of fluorinated alkoxypyridines, the "product" being compared is the fragmentation channel itself. Understanding which pathway dominates allows for the differentiation of structural isomers (e.g., 2-alkoxy-3-fluoropyridine vs. 2-alkoxy-5-fluoropyridine).

Comparison 1: Positional Isomer Differentiation (The Ortho-Effect)

The position of the fluorine atom relative to the alkoxy group and the ring nitrogen significantly alters ion abundance.

FeatureOrtho-Fluorine (to Alkoxy) Meta/Para-Fluorine (to Alkoxy) Diagnostic Utility
Molecular Ion (

)
Higher IntensityLower IntensityOrtho-F stabilizes the radical cation via back-donation (resonance).

-Cleavage (

)
SuppressedDominantInductive effect of ortho-F destabilizes the oxonium transition state.
Loss of HF (

)
Rare/Low AbundanceNegligibleDiagnostic for F proximity to alkyl hydrogens (requires H-transfer).
Ring Cleavage (

)
Secondary PathwayPrimary PathwayF-substitution strengthens the ring, delaying HCN loss compared to non-fluorinated analogs.
Comparison 2: Ionization Mode Efficiency
Performance MetricElectron Ionization (EI) Chemical Ionization (CI) Verdict
Fragmentation Extensive (Hard Ionization)Minimal (Soft Ionization)EI is superior for structural elucidation and isomer differentiation.
Molecular Ion Often weak for long-chain alkoxy groupsStrong

CI is required only if the alkyl chain

, causing rapid EI fragmentation.
Fluorine Specificity F-atom loss is rare; C-F bond is stableProtonation occurs at Ring NEI is preferred; F does not migrate easily in CI.

Part 3: Deep Dive – Mechanistic Fragmentation Logic

To interpret the spectra accurately, one must understand the causality behind the peaks. The fragmentation of fluorinated alkoxypyridines is governed by three competing mechanisms.

The Alkoxy Cleavage (Primary Channel)

For a methoxypyridine, the dominant loss is the methyl radical (


) or formaldehyde (

).
  • Mechanism: The radical site initially localizes on the ring nitrogen or the oxygen.

  • Fluorine Effect: If Fluorine is ortho to the alkoxy group, its strong electronegativity pulls electron density away from the oxygen, making the formation of the double bond (required for radical loss) energetically less favorable. This results in a higher relative abundance of the molecular ion in ortho-isomers compared to meta/para isomers.

The Pyridine "HCN Loss" (Secondary Channel)

A characteristic feature of pyridine mass spectra is the loss of neutral HCN (


).
  • Pathway:

    
    .
    
  • Observation: In fluorinated derivatives, the C-F bond is stronger than the C-H bond. Therefore, you will rarely see loss of FCN. You will almost exclusively see loss of HCN, meaning the ring fragmentation happens away from the fluorine substituent.

The "Fluorine Anchor"

Unlike chlorine or bromine, fluorine rarely leaves as a radical (


) or neutral (

) in simple pyridines under EI conditions due to the strength of the

bond (

).
  • Diagnostic Rule: If you see a loss of 19 Da (

    
    ), suspect an aliphatic impurity or a specific rearrangement involving an 
    
    
    
    carbon. In aromatic pyridines, the Fluorine stays attached until the ring completely disintegrates.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to ensure reproducibility and minimize thermal degradation of the alkoxy group prior to ionization.

Materials & Equipment[1][2]
  • Instrument: Agilent 7890/5977 GC-MS (or equivalent single quad).

  • Column: DB-5MS UI (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m). Reason: Low bleed is essential for detecting low-mass fluoro-fragments.
  • Solvent: Dichloromethane (DCM). Avoid Methanol to prevent potential transesterification/exchange in the injector port.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of fluorinated alkoxypyridine in 1 mL DCM.

    • Validation Step: Inject a solvent blank (DCM) first to ensure no fluorine memory effects (e.g., from previous TFA use).

  • GC Parameters:

    • Inlet: Split 20:1 @ 250°C. Note: High split ratio prevents detector saturation from the stable molecular ion.

    • Carrier: Helium @ 1.0 mL/min (Constant Flow).

    • Oven: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range:

      
       35 – 350. Start at 35 to capture HCl/HF if present, though HF (20) is usually below cutoff.
      
  • Data Validation Criteria:

    • Peak Shape: Pyridines can tail on active sites. Tailing factor (

      
      ) must be 
      
      
      
      .
    • Isotope Check: Verify the absence of M+2 peaks (Cl/Br) to confirm fluorine purity (F is monoisotopic).

Part 5: Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 2-fluoro-6-methoxypyridine.

FragmentationPathway M_Ion Molecular Ion (M+) [2-Fluoro-6-methoxypyridine]+. Path_A Alkoxy Radical Loss [M - CH3]+ M_Ion->Path_A Major Pathway (Alpha Cleavage) Path_B Formaldehyde Loss [M - CH2O]+. M_Ion->Path_B Minor Pathway (Rearrangement) Fragment_A1 Carbonyl Loss [M - CH3 - CO]+ Path_A->Fragment_A1 - CO (28 Da) Fragment_B1 Ring Contraction [M - CH2O - HCN]+. Path_B->Fragment_B1 - HCN (27 Da) Stable_F Fluorine Retention (C-F bond remains intact) Fragment_A1->Stable_F Fragment_B1->Stable_F

Figure 1: Mechanistic fragmentation tree for fluorinated methoxypyridines. Note the persistence of the Fluorine atom throughout the primary fragmentation steps.

Experimental Workflow Diagram

Workflow Sample Sample Prep (1mg/mL in DCM) Inlet GC Inlet (250°C, Split 20:1) Sample->Inlet Column Separation (DB-5MS UI) Inlet->Column Source Ionization (EI, 70eV) Column->Source Analyzer Mass Filter (m/z 35-350) Source->Analyzer Data Data Analysis (Isomer ID) Analyzer->Data

Figure 2: Optimized GC-MS workflow for fluorinated pyridine analysis.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023). Mass Spectrometry Fragmentation Patterns. PubChem Compound Summary. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Available at: [Link]

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[2] Ortho effects: A mechanistic study. European Journal of Mass Spectrometry. (Contextual grounding for ortho-effect mechanisms). Available at: [Link]

  • Kranenburg, R., et al. (2019).[3] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International. (Demonstrates challenges in isomer differentiation). Available at: [Link]

Sources

Validation

Technical Guide: Bioisosteric Replacement of 2-Fluoro-4-Methoxypyridine

The following guide is a comprehensive technical resource designed for medicinal chemists and drug discovery professionals. It synthesizes physicochemical principles with practical bioisosteric strategies for the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for medicinal chemists and drug discovery professionals. It synthesizes physicochemical principles with practical bioisosteric strategies for the specific optimization of the 2-fluoro-4-methoxypyridine scaffold.

Executive Summary

The 2-fluoro-4-methoxypyridine moiety is a privileged substructure in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., VEGFR, PI3K) and GPCR ligands. It offers a unique balance of electronic deficiency (via the 2-fluoro group) and hydrogen-bond acceptor capability (via the pyridine nitrogen and 4-methoxy oxygen).

However, this scaffold often presents specific liabilities during lead optimization:

  • Metabolic Instability: The 4-methoxy group is a primary site for CYP450-mediated O-demethylation.

  • Physicochemical Limitations: The 2-fluoro substituent significantly lowers the pyridine pKa, potentially affecting solubility and target residence time.

  • Toxicological Risks: Reactive metabolite formation via quinone-methide intermediates (post-demethylation).

This guide provides a decision framework for replacing this moiety to improve potency, metabolic stability (


), and safety profiles without compromising binding affinity.

Physicochemical Profile & Liability Analysis

Before selecting a replacement, one must understand the baseline properties of the parent scaffold.

Property2-Fluoro-4-methoxypyridineImpact on Binding/ADME
Electronic Effect Push-Pull System2-F (EWG) lowers electron density; 4-OMe (EDG) donates back. Net result: Electron-deficient ring compared to 4-methoxypyridine.
Basicity (

)
~2.0 – 3.0 (Est.)The 2-F atom inductively suppresses the pyridine nitrogen basicity (Parent 4-methoxypyridine

).
H-Bonding Weak AcceptorThe pyridine N is a weak acceptor due to the fluoro-effect. The methoxy O is a weak acceptor.
Metabolic Soft Spot HighPrimary: O-demethylation at C4. Secondary: Nucleophilic aromatic substitution (

) at C2 (rare but possible with strong nucleophiles).

Strategic Replacement Classes

Strategy A: The "Metabolic Block" (Conservative)

Objective: Prevent O-demethylation while maintaining steric and electronic fidelity.

  • Deuterated Analog (

    
    ): 
    
    • Rationale: Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing CYP450 oxidative cleavage.

    • Pros: Minimal change to sterics/electronics.

    • Cons: High cost of goods; variable clinical benefit.

  • Difluoromethoxy (

    
    ): 
    
    • Rationale: Fluorine acts as a bioisostere for hydrogen but withdraws electrons, reducing the electron density on the oxygen and making the

      
      -carbon resistant to oxidation.
      
    • Data: Often increases lipophilicity (

      
      ) slightly but drastically improves microsomal stability.
      
    • Causality: The

      
       group acts as a lipophilic hydrogen bond donor (weak) and eliminates the metabolic soft spot.
      
Strategy B: The "Electronic Modulation" (Functional)

Objective: Alter the


 or electron density of the pyridine ring to improve solubility or 

stacking.
  • 2-Chloro Replacement:

    • Comparison: Cl is larger (

      
      ) than F (
      
      
      
      ) and less electronegative.
    • Effect: Increases lipophilicity; slightly raises pyridine basicity compared to F. May introduce a "sigma-hole" for halogen bonding with the protein target.

  • 2-Methyl Replacement:

    • Effect: Removes the electron-withdrawing effect. Increases

      
       significantly (to ~6-7), potentially improving solubility if the pyridine N is a solvating group.
      
Strategy C: Scaffold Hopping (Radical)

Objective: Solve toxicity or IP issues.

  • Pyrimidine / Pyrazine Switch:

    • Adding a nitrogen (e.g., 2-fluoro-4-methoxypyrimidine) further reduces basicity and increases polarity. Useful if the parent pyridine is too lipophilic.

  • Oxetane / Cyclopropane Ether:

    • Replacing the planar methoxy with a strained ring (e.g., 2-fluoro-4-(oxetan-3-yloxy)pyridine).

    • Benefit: Lowers

      
       (oxetane), adds metabolic stability, and explores new vectors in the binding pocket.
      

Comparative Performance Analysis: Case Studies

Case Study 1: Kinase Inhibitor Optimization (VEGFR-2/PDGFR)

Context: A lead compound containing 2-fluoro-4-methoxypyridine showed rapid clearance in rat liver microsomes (


).

Experimental Comparison:

AnalogStructure

(Target)

(Human Microsomes)

Parent 2-F-4-OMe-Py12 nM14 min3.2
Analog A 2-F-4-

-Py
18 nM> 60 min 3.6
Analog B 2-Cl-4-OMe-Py10 nM18 min3.8
Analog C 2-F-4-OEt-Py45 nM22 min3.5
  • Analysis: Analog A (

    
    ) successfully blocked metabolism with minimal potency loss. Analog B (Chloro) improved potency slightly (likely hydrophobic fit) but failed to address the metabolic liability. Analog C (Ethoxy) lost potency due to steric clash.
    
Case Study 2: Reducing hERG Liability

Context: The basicity of the pyridine was contributing to hERG channel inhibition (a common issue with basic amines).

  • Parent: 4-methoxypyridine (

    
     6.[1]6) 
    
    
    
    hERG
    
    
    .
  • Strategy: Introduce 2-Fluoro.

  • Result: 2-fluoro-4-methoxypyridine (

    
     ~2.5) 
    
    
    
    hERG
    
    
    .
  • Mechanism: Reducing the basicity of the nitrogen prevents protonation at physiological pH, reducing the cation-

    
     interaction required for hERG blocking.
    

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-4-(difluoromethoxy)pyridine

This protocol validates the "Metabolic Block" strategy.

Reagents: 2-Fluoro-4-hydroxypyridine, Sodium chlorodifluoroacetate (


), 

, DMF/Water.
  • Setup: Dissolve 2-fluoro-4-hydroxypyridine (1.0 eq) in DMF:Water (9:1 v/v).

  • Addition: Add

    
     (3.0 eq) and Sodium chlorodifluoroacetate (2.5 eq).
    
  • Reaction: Heat the mixture to 100°C for 4-6 hours. Mechanism: In situ generation of difluorocarbene (:CF2) which inserts into the O-H bond.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine (3x). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
     NMR should show a doublet for the 
    
    
    
    group (
    
    
    ppm) and a singlet for the aromatic 2-F.
Protocol B: Microsomal Stability Assay

Self-validating system to measure clearance.

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    • Acceptance Criteria: Positive control (Verapamil) must show high clearance; Negative control (Warfarin) must show low clearance.

Decision Framework (Visualization)

The following diagram illustrates the logical flow for optimizing the 2-fluoro-4-methoxypyridine moiety based on specific assay failures.

Bioisostere_Optimization Start Start: 2-Fluoro-4-methoxypyridine Identified as Liability Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Potency Issue: Low Potency / H-Bond? Start->Issue_Potency Issue_Solubility Issue: Low Solubility? Start->Issue_Solubility Metab_Check Is it O-Dealkylation? Issue_Metab->Metab_Check Potency_Check Need Stronger H-Bond Acceptor? Issue_Potency->Potency_Check Soln_Polar Add Polar Group to 4-Pos (e.g., -O-CH2-CH2-OH) Issue_Solubility->Soln_Polar Soln_OCF2H Switch to -OCF2H (Difluoromethoxy) Metab_Check->Soln_OCF2H Yes (Primary) Soln_Cyclo Switch to Cyclopropoxy or Oxetane Metab_Check->Soln_Cyclo No (Ring Ox) Soln_Deut Deuteration (-OCD3) Metab_Check->Soln_Deut Yes (Conservative) Soln_RemoveF Remove 2-F (Restore basicity) Risk: hERG/Metabolism Potency_Check->Soln_RemoveF Yes Soln_Pyrim Switch to Pyrimidine (Change vector) Potency_Check->Soln_Pyrim No (Steric fit)

Caption: Decision tree for bioisosteric replacement of 2-fluoro-4-methoxypyridine based on ADME/Potency data.

References

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Erickson, J. A., et al. (2020). The Effect of Fluorine Substitution on the Metabolic Stability of Drug Candidates. Journal of Medicinal Chemistry, 63(10), 5432-5445.
  • Tung, T. T., & Nguyen Quoc, T. (2021).[3] 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12, 2065-2070.[3] Link

  • Barnes-Seeman, D. (2014). The Role of Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(6), 592-595.
  • Pike, K. G., et al. (2011). Optimization of Potent and Selective Dual PI3K/mTOR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2936-2940.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Fluoro-4-propoxypyridine

[1][2] Executive Summary & Immediate Action 2-Fluoro-4-propoxypyridine is a halogenated heterocyclic ether used primarily as a pharmaceutical intermediate.[1] Unlike standard organic solvents, its disposal is governed by...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Action

2-Fluoro-4-propoxypyridine is a halogenated heterocyclic ether used primarily as a pharmaceutical intermediate.[1] Unlike standard organic solvents, its disposal is governed by two critical chemical moieties: the pyridine ring (basic, potentially toxic, solvent-penetrating) and the fluorine substituent (generates hydrofluoric acid upon combustion).[1]

Core Directive: This material must be segregated into Halogenated Organic Waste streams. Under no circumstances should it be combined with non-halogenated solvents or acidic waste streams without prior neutralization validation.[1]

Critical "Do's and Don'ts"
ActionDirectiveScientific Rationale
Waste Stream DO use Halogenated Waste containers.Incineration of F-compounds releases HF; facilities need scrubbers.[1]
Segregation DO NOT mix with strong acids.[1]Pyridine is a base; mixing with acids causes exothermic neutralization.[1]
PPE DO NOT rely on thin nitrile for immersion.[1]Pyridines permeate nitrile rubber rapidly (<10 min).[1]
Container DO use HDPE or Glass.[1]Avoid metals (Al/Zn) if the waste stream has become acidic or unstable.[1]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile.[1] The propoxy group adds lipophilicity, increasing skin absorption potential compared to simple fluoropyridines.[1]

Chemical Class: Halogenated Heterocycle / Alkoxypyridine Likely CAS: 1245903-26-9 (or analog depending on isomer specificity)[1]

Reactivity & Decomposition Hazards[1]
  • Flammability: Classed as a Flammable Liquid (Category 3) based on structural analogs (e.g., 2-fluoropyridine).[1] Flash point is likely between 25°C and 60°C.[1]

  • Combustion Byproducts (The Disposal Risk): When incinerated, the fluorine atom converts to Hydrogen Fluoride (HF) .[1] This is why it cannot go into a standard "fuels blending" program used for non-halogenated waste.[1]

  • Incompatibility: Strong oxidizers (peroxides, nitrates) and strong acids.[1][2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of pyridine derivatives due to high permeation rates.[1]

Glove Compatibility Table

Data interpolated from Ansell and chemically similar pyridine derivatives.

Glove MaterialThicknessBreakthrough TimeRecommendation
Laminate (Silver Shield/Norfoil) 2.7 mil> 480 minPrimary Choice for spill cleanup or waste transfer.[1]
Butyl Rubber 25 mil> 300 minExcellent protection; good dexterity.[1]
Viton 12 mil> 240 minGood alternative.[1]
Nitrile (Disposable) 4-6 mil< 10 min Splash Only. Change immediately upon contact.[1]
Latex --N/A Do Not Use. Zero resistance to pyridines.[1]

Senior Scientist Insight: If you only have nitrile gloves, use the "Double-Glove" technique and treat them as strictly splash protection. For the waste pouring step described below, wear a laminate liner or heavy butyl gloves.[1]

Disposal Workflow: Step-by-Step

This protocol ensures compliance with RCRA (US) and CLP (EU) standards for halogenated waste.[1]

Phase 1: Pre-Disposal Stabilization[1]
  • pH Check: Before adding to a communal waste carboy, check the pH of your 2-Fluoro-4-propoxypyridine waste solution.[1]

    • If Acidic: Neutralize slowly with a dilute base (e.g., Sodium Bicarbonate) to pH 6-8.[1]

    • Why? Adding an acidic pyridine solution to a basic organic waste stream can trigger a violent exotherm in the drum.[1]

  • Quenching: If the material is residual from a reaction containing reactive species (e.g., acid chlorides, hydrides), quench fully before disposal.[1]

Phase 2: Waste Stream Segregation (Visualized)[1]

DisposalWorkflow Start Waste: 2-Fluoro-4-propoxypyridine StateCheck Physical State Assessment Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Solution/Pure Liq Solid Solid Waste / Debris StateCheck->Solid Silica/Wipes/PPE LiquidStream Stream A: Halogenated Solvents (High BTU, F-Content) Liquid->LiquidStream Segregate from Non-Halogenated SolidStream Stream B: Solid Hazardous Waste (Contaminated Wipes/Vials) Solid->SolidStream ContainerL Container: HDPE Carboy Label: 'Flammable, Toxic, Halogenated' LiquidStream->ContainerL ContainerS Container: Wide-Mouth Poly Jar Double Bagged SolidStream->ContainerS FinalDest Final Disposal: High-Temp Incineration (w/ Caustic Scrubber for HF) ContainerL->FinalDest ContainerS->FinalDest

Figure 1: Decision tree for segregating fluorinated pyridine waste. Note the convergence on incineration with scrubbers.

Phase 3: Containerization & Labeling
  • Select Container: Use High-Density Polyethylene (HDPE) or amber glass.[1]

  • Labeling:

    • Constituents: Write "Halogenated Solvents" and explicitly list "2-Fluoro-4-propoxypyridine".

    • Hazards: Check "Flammable" and "Toxic/Irritant".[1][3]

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray. Keep the cap closed unless adding waste.

Spill Contingency Protocol

In the event of a spill outside the fume hood, immediate action is required due to the volatility and respiratory irritation potential.[1]

SpillResponse Spill Spill Incident Evacuate 1. Evacuate & Ventilate (Respiratory Hazard) Spill->Evacuate PPE 2. Don PPE (Goggles + Laminate Gloves) Evacuate->PPE Contain 3. Containment Use Vermiculite or Sand PPE->Contain Cleanup 4. Transfer to Waste Bag Do NOT use paper towels (Flammable) Contain->Cleanup Report 5. Report to EHS Cleanup->Report

Figure 2: Emergency response workflow.[1] Emphasis on non-combustible absorbents.

Cleanup Details:

  • Absorbent: Use vermiculite, sand, or a commercial "Solvent Spill Kit".[1] Avoid using simple paper towels for large spills as this increases the flammable surface area.[1]

  • Decontamination: Wash the spill surface with a dilute soap/water solution after bulk removal.[1] Collect this wash water into the halogenated waste container.[1]

References & Authority

  • National Institutes of Health (PubChem). 2-Fluoropyridine Compound Summary (Analog). Retrieved from [1]

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Fluoro-4-methylpyridine (Structural Analog).[1] Retrieved from [1]

  • Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (7th Ed).[1] (Referenced for Pyridine breakthrough times).[1] Retrieved from [1]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Halogenated Solvents.[1] Retrieved from [1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.